3-Amino-3-(3-methylphenyl)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLYKNGYKKJNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377391 | |
| Record name | 3-amino-3-(3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68208-17-3 | |
| Record name | 3-amino-3-(3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling (S)-3-Amino-3-(3-methylphenyl)propanoic Acid: A Technical Guide to its Synthesis and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-3-(3-methylphenyl)propanoic acid, a chiral non-proteinogenic β-amino acid, has emerged as a valuable building block in medicinal chemistry and neuroscience research. Its structural motif is of significant interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, focusing on established methodologies for both racemic preparation and enantioselective resolution. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in a research and development setting.
Discovery and Scientific Context
While a singular "discovery" event for (S)-3-Amino-3-(3-methylphenyl)propanoic acid is not prominently documented, its significance has grown with the increasing interest in β-amino acids as peptidomimetics and chiral synthons. The development of synthetic routes to access enantiomerically pure β-aryl-β-amino acids has been a key enabler for exploring their biological potential. Research has indicated the utility of (S)-3-Amino-3-(3-methylphenyl)propanoic acid in neuroscience, particularly in studies related to neuroprotection and cognitive function, suggesting its potential interaction with neurological pathways.[1] Its application as a constrained amino acid analogue allows for the synthesis of peptides with modified secondary structures and enhanced biological stability.
Synthesis of (S)-3-Amino-3-(3-methylphenyl)propanoic Acid
The synthesis of enantiomerically pure (S)-3-Amino-3-(3-methylphenyl)propanoic acid is typically achieved through a two-stage process: the initial synthesis of the racemic compound followed by chiral resolution.
Stage 1: Synthesis of Racemic 3-Amino-3-(3-methylphenyl)propanoic Acid
A common and efficient method for the synthesis of racemic β-aryl-β-amino acids is the one-pot reaction of an aromatic aldehyde, malonic acid, and a source of ammonia. In this case, 3-methylbenzaldehyde serves as the starting material.
Experimental Protocol:
A mixture of 3-methylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.3 equivalents) in a suitable solvent such as 1-butanol is refluxed for 1.5-2 hours. During this time, the evolution of carbon dioxide is observed. Upon cooling, the product precipitates from the reaction mixture. The solid is collected by filtration and washed sequentially with boiling 1-butanol and boiling ethanol to remove impurities. The resulting white precipitate is dried to yield racemic this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 65-80% | Adapted from similar syntheses |
Note: This is a generalized protocol; specific yields may vary based on reaction scale and purification methods.
Stage 2: Enantioselective Resolution
The separation of the racemic mixture to isolate the desired (S)-enantiomer can be effectively achieved through enzymatic kinetic resolution. Lipases are commonly employed for this purpose, selectively catalyzing the acylation or hydrolysis of one enantiomer of a derivative of the racemic amino acid, typically the corresponding ester.
Experimental Workflow:
The overall workflow for the synthesis and resolution is depicted below.
Figure 1: General workflow for the synthesis and resolution of (S)-3-Amino-3-(3-methylphenyl)propanoic acid.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Esterification of Racemic Amino Acid: The racemic this compound is first converted to its corresponding ester (e.g., ethyl ester) by reacting it with ethanol in the presence of a catalyst such as thionyl chloride. This step is necessary as lipases generally exhibit higher activity towards esters.
-
Enzymatic Resolution: The racemic ethyl 3-amino-3-(3-methylphenyl)propanoate is dissolved in a suitable organic solvent (e.g., diisopropyl ether). A lipase, such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., vinyl acetate) are added to the solution. The reaction is stirred at a controlled temperature (e.g., 30-45 °C). The lipase will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer largely unreacted.[2][3][4][5][6]
-
Separation and Hydrolysis: After the reaction reaches approximately 50% conversion, the enzyme is filtered off. The reaction mixture, now containing the acylated (R)-ester and the unreacted (S)-ester, is separated using standard chromatographic techniques. The purified (S)-ester is then hydrolyzed under acidic or basic conditions to yield the final product, (S)-3-Amino-3-(3-methylphenyl)propanoic acid.
Quantitative Data for a Representative Lipase-Catalyzed Resolution:
| Parameter | Value |
| Enantiomeric Excess (ee) of (S)-enantiomer | >99% |
| Conversion | ~50% |
| Enantiomeric Ratio (E) | >200 |
Note: These are typical values for lipase-catalyzed resolutions of similar β-amino esters and serve as a benchmark.[4][6]
Potential Biological Significance and Research Applications
As previously mentioned, (S)-3-Amino-3-(3-methylphenyl)propanoic acid is utilized in neuroscience research.[1] While specific signaling pathways have not been fully elucidated in publicly available literature, its structural similarity to neurotransmitters and other bioactive molecules suggests potential interactions with receptors or enzymes in the central nervous system. The diagram below illustrates a hypothetical signaling pathway where a compound of this class might exert its neuroprotective effects.
Figure 2: Hypothetical neuroprotective signaling pathway involving a β-amino acid derivative.
Conclusion
(S)-3-Amino-3-(3-methylphenyl)propanoic acid represents a valuable chiral building block with demonstrated applications in chemical and pharmaceutical research. The synthetic methodologies outlined in this guide, combining a robust racemic synthesis with a highly efficient enzymatic resolution, provide a clear and reproducible pathway for obtaining this compound in high enantiomeric purity. Further investigation into its specific biological targets and mechanisms of action will undoubtedly continue to expand its utility in the development of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Elucidation of (R)-3-Amino-3-(3-methylphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-3-(3-methylphenyl)propanoic acid is a chiral amino acid derivative of significant interest in pharmaceutical and materials science.[1] Its specific stereochemistry plays a crucial role in its biological activity and application as a building block in the synthesis of novel therapeutic agents, particularly in neuropharmacology.[1][2] This guide provides a comprehensive overview of the analytical methodologies employed for the structural elucidation and characterization of this compound. It details the experimental protocols for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, and presents the expected data in a structured format for clarity and comparative analysis.
Introduction
(R)-3-Amino-3-(3-methylphenyl)propanoic acid, a derivative of β-phenylalanine, possesses a chiral center at the C3 position. The precise determination of its three-dimensional structure is paramount for understanding its interaction with biological targets and for ensuring the stereochemical purity of synthesized materials. The structural elucidation process involves a combination of spectroscopic and crystallographic techniques to confirm the connectivity of atoms, their spatial arrangement, and the absolute configuration of the chiral center.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1][3] |
| Melting Point | 204-208 °C (decomposes) | [1] |
| Appearance | White powder | [1] |
| Optical Rotation | [α]D²⁵ = -16 ± 2º (c=1 in 0.5N NaOH) | [1] |
| Purity (HPLC) | ≥ 98% | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a chiral molecule like (R)-3-Amino-3-(3-methylphenyl)propanoic acid, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Data (Illustrative)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | m | 4H | Aromatic protons (C₆H₄) |
| ~4.5 | t | 1H | Methine proton (CH-NH₂) |
| ~2.7 | d | 2H | Methylene protons (CH₂) |
| ~2.3 | s | 3H | Methyl protons (CH₃) |
| ~11-12 | br s | 1H | Carboxylic acid proton (COOH) |
| ~2-3 | br s | 2H | Amine protons (NH₂) |
Note: Chemical shifts are predictive and can vary based on the solvent and concentration.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms in a molecule.
Expected ¹³C NMR Data (Illustrative)
| Chemical Shift (ppm) | Assignment |
| ~175 | Carboxylic acid carbon (COOH) |
| ~138 | Aromatic carbon (C-CH₃) |
| ~128-129 | Aromatic carbons (CH) |
| ~125-127 | Aromatic carbons (CH) |
| ~50 | Methine carbon (CH-NH₂) |
| ~40 | Methylene carbon (CH₂) |
| ~21 | Methyl carbon (CH₃) |
Note: Chemical shifts are predictive and can vary based on the solvent and concentration.
Experimental Protocol: NMR Analysis
A standardized protocol for the NMR analysis of a chiral amino acid like (R)-3-Amino-3-(3-methylphenyl)propanoic acid is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte protons.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
-
Chiral Purity Determination: To determine the enantiomeric excess, a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent can be used. This creates diastereomeric complexes that will exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrometry Data
| m/z Value | Interpretation |
| 179.09 | [M]⁺, Molecular ion |
| 162.09 | [M-NH₃]⁺, Loss of ammonia |
| 134.07 | [M-COOH]⁺, Loss of carboxylic acid group |
| 105.07 | [C₈H₉]⁺, Tropylium ion from benzyl fragmentation |
| 91.05 | [C₇H₇]⁺, Benzyl cation |
Note: Fragmentation patterns are predictive and depend on the ionization technique used.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like amino acids, which typically produces the protonated molecule [M+H]⁺. Electron ionization (EI) is a harder technique that leads to more extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Tandem Mass Spectrometry (MS/MS): To obtain more detailed structural information, a specific ion (e.g., the molecular ion) can be selected and fragmented, and the resulting fragment ions are then analyzed.
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid.[4] It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
Expected Crystallographic Data
| Parameter | Expected Value Range/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) |
| Unit Cell Dimensions | Dependent on crystal packing |
| Bond Lengths (Å) | C-C (aromatic): ~1.39, C-C: ~1.54, C-N: ~1.47, C=O: ~1.25, C-O: ~1.30 |
| Bond Angles (°) | sp³ carbons: ~109.5°, sp² carbons: ~120° |
| Absolute Configuration | Determined by anomalous dispersion (Flack parameter) |
Experimental Protocol: X-ray Crystallography
-
Crystallization: The primary and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[4] This is usually achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods (direct methods or Patterson methods). The structural model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous scattering of X-rays, which results in a Flack parameter close to zero for the correct enantiomer.
Biological Context and Application
(R)-3-Amino-3-(3-methylphenyl)propanoic acid and its analogs are of interest in neuroscience research and pharmaceutical development.[1][2] They can serve as precursors for the synthesis of peptidomimetics and other small molecules that may interact with biological targets such as G-protein coupled receptors (GPCRs) or ion channels. The defined stereochemistry is often critical for specific receptor binding and subsequent biological activity.
Conclusion
The comprehensive structural elucidation of (R)-3-Amino-3-(3-methylphenyl)propanoic acid requires a multi-faceted analytical approach. NMR spectroscopy provides the primary framework of the molecular structure in solution, mass spectrometry confirms the molecular weight and provides fragmentation data for structural confirmation, and X-ray crystallography offers the definitive solid-state structure and absolute stereochemistry. The combination of these techniques provides the high level of structural detail and confidence required for its application in research and development, particularly in the pharmaceutical industry where stereochemical purity and defined structure are of utmost importance.
References
3-Amino-3-(3-methylphenyl)propanoic acid CAS number and chemical properties
This technical guide provides a comprehensive overview of 3-Amino-3-(3-methylphenyl)propanoic acid, a key chiral building block in the development of pharmaceuticals and advanced materials. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's chemical properties, synthesis and analysis protocols, and its significant applications.
Chemical Properties and Identification
This compound, also known as β-Amino-3-methyl-hydrocinnamic acid, is a derivative of β-phenylalanine. Its chemical identity and properties are summarized below. The properties can vary depending on the stereoisomer.
| Property | Data | Reference |
| CAS Number | 68208-17-3 (racemate/unspecified stereochemistry) | [1] |
| 748128-33-8 ((R)-isomer) | [2][3] | |
| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |
| Molecular Weight | 179.22 g/mol | [2][3] |
| Appearance | White to off-white powder or solid | [1][2] |
| Melting Point | 204-208 °C (decomposes) ((R)-isomer) | [2] |
| Purity | ≥ 98% (by HPLC) | [2] |
| Optical Rotation | [α]²⁵_D = -16 ± 2º (c=1 in 0.5N NaOH) ((R)-isomer) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
A common and efficient method for synthesizing 3-amino-3-arylpropanoic acids is a one-pot reaction involving the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia.[4][5]
Materials:
-
3-Methylbenzaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol (or 1-Butanol)[6]
-
Hydrochloric Acid (HCl)
-
Recrystallization solvent (e.g., Methanol or Ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methylbenzaldehyde, malonic acid, and ammonium acetate in ethanol. A typical molar ratio is approximately 1:1:1.3 (aldehyde:malonic acid:ammonium acetate).[4][5]
-
Reflux: Heat the mixture to reflux for 6-16 hours. The reaction progress can be monitored by observing the formation of a precipitate.[4]
-
Isolation of Crude Product: After the reflux period, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.
-
Purification: The crude solid is dissolved in a dilute aqueous HCl solution (e.g., 1.0 N HCl) and then evaporated to dryness.[4]
-
Recrystallization: The resulting solid is further purified by recrystallization from a suitable solvent, such as hot methanol or ethanol, to yield the final product as white crystals.[4]
Caption: General workflow for the one-pot synthesis of this compound.
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[2] While specific conditions may vary, a general reversed-phase HPLC method can be adapted for analysis.[7]
Instrumentation & Reagents:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase column (e.g., C18 or a specialized column like carbon-coated zirconia)[7]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer, pH 3.5).[7]
-
Sample diluent (typically the mobile phase or a component of it)
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of a reference standard of known purity. Prepare the sample to be analyzed by dissolving a precisely weighed amount in the diluent.
-
Chromatographic Conditions: Set up the HPLC system. An example of starting conditions could be a mobile phase of acetonitrile and a 25 mM phosphate buffer (pH 3.5) in a 38:62 v/v ratio, with a column temperature of 80°C and a flow rate of 1.2 mL/min.[7]
-
Detection: Use a fluorescence detector for enhanced sensitivity, with excitation and emission wavelengths set appropriately (e.g., 220 nm and 285 nm, respectively, for a related compound).[7] A UV detector can also be used.
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the main peak in the sample chromatogram should match that of the standard.
-
Purity Calculation: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Caption: A typical experimental workflow for determining chemical purity using HPLC.
Biological and Research Applications
This compound is a valuable chiral intermediate with significant applications in diverse scientific fields. Its unique structure makes it a sought-after component in the synthesis of complex molecules.
-
Pharmaceuticals: It serves as a crucial building block in the synthesis of novel therapeutic agents. Its incorporation into drug candidates can influence their pharmacological properties, such as efficacy and target specificity. It is particularly relevant in the field of neuropharmacology for developing drugs that target neurological disorders.[2] Derivatives of 3-amino-3-arylpropanoic acids have been investigated for a range of biological activities, including potential as anticancer and antimicrobial agents.[8][9][10]
-
Materials Science: The compound is also utilized in materials science to develop advanced polymers and coatings. Its integration into material structures can enhance mechanical properties and thermal stability.[2]
-
Agrochemicals: As a versatile intermediate, it plays a role in the synthesis of modern agrochemicals.[2]
The following diagram illustrates the role of this compound as a foundational component leading to various advanced applications.
Caption: Logical relationships of this compound in various fields.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 748128-33-8 CAS MSDS ((R)-3-Amino-3-(3-methyl-phenyl)-propionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3-Amino-3-(3-methylphenyl)propanoic Acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the expected spectroscopic data for 3-Amino-3-(3-methylphenyl)propanoic acid, a molecule of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. While experimental data for this specific molecule is not widely available, this guide presents predicted data based on established principles of spectroscopy and analysis of analogous structures.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from typical ranges for the functional groups and structural motifs present in the molecule.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.3 | m | 4H | Ar-H |
| ~4.2-4.4 | t | 1H | CH-NH₂ |
| ~2.6-2.8 | d | 2H | CH₂-COOH |
| ~2.3 | s | 3H | Ar-CH₃ |
| Variable | br s | 2H | NH₂ |
| Variable | br s | 1H | COOH |
Note: The chemical shifts of NH₂ and COOH protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~175-180 | COOH |
| ~138-140 | Ar-C (quaternary, attached to CH₃) |
| ~135-137 | Ar-C (quaternary, attached to CH) |
| ~128-130 | Ar-CH |
| ~125-127 | Ar-CH |
| ~122-124 | Ar-CH |
| ~50-55 | CH-NH₂ |
| ~40-45 | CH₂-COOH |
| ~21 | Ar-CH₃ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 3400-3200 | Medium | N-H stretch (Amine) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 3000-2850 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic) |
| 1650-1580 | Medium | N-H bend (Amine) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 179 | [M]⁺, Molecular ion |
| 162 | [M-NH₃]⁺ |
| 134 | [M-COOH]⁺ |
| 105 | [C₈H₉]⁺ (Tropylium ion derivative) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. These methods are standard for the analysis of organic compounds of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. A standard internal reference, such as tetramethylsilane (TMS) or a derivative, would be added. Both ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled pulse sequence would be used to simplify the spectrum and enhance sensitivity.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the attenuated total reflectance (ATR) technique is a common and straightforward method. A small amount of the solid compound would be placed directly on the ATR crystal, and the spectrum would be recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet could be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI). For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and infused into the ion source. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) could be used to induce fragmentation and aid in structural elucidation by analyzing the resulting fragment ions.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.
Crystal Structure Analysis of 3-Amino-3-(3-methylphenyl)propanoic Acid: Data Not Available
A comprehensive search for the crystal structure of 3-Amino-3-(3-methylphenyl)propanoic acid has revealed a notable absence of publicly available crystallographic data. Despite extensive investigation across scientific databases and literature, no specific studies detailing the single-crystal X-ray diffraction analysis of this compound could be located. Therefore, the quantitative data and detailed experimental protocols required for an in-depth technical guide are not available at this time.
For researchers, scientists, and drug development professionals interested in the structural properties of this molecule, this represents a gap in the current scientific knowledge. The determination of a crystal structure provides invaluable insights into the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding the physicochemical properties of a compound, its potential biological activity, and for rational drug design.
While information on related compounds, such as the ortho (2-methylphenyl) and para (4-methylphenyl) isomers, as well as the unsubstituted phenyl analogue, is available, this data cannot be directly extrapolated to accurately represent the crystal packing and conformational properties of the meta (3-methylphenyl) isomer. The position of the methyl group on the phenyl ring can significantly influence the steric and electronic environment, leading to distinct crystal packing arrangements and molecular conformations.
Future Research Directions
The absence of a crystal structure for this compound highlights an opportunity for further research. A typical experimental workflow to determine this structure would involve the following key steps:
-
Synthesis and Purification: Chemical synthesis of this compound followed by rigorous purification to obtain a high-purity crystalline solid.
-
Crystallization: Systematic screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization) to grow single crystals of suitable size and quality for X-ray diffraction.
-
X-ray Diffraction Data Collection: Mounting a single crystal on a diffractometer and irradiating it with X-rays to collect diffraction data.
-
Structure Solution and Refinement: Processing the diffraction data to solve the phase problem and determine the electron density map, from which the atomic positions can be elucidated and refined.
Below is a generalized workflow diagram illustrating the process of crystal structure determination.
Figure 1. Generalized workflow for crystal structure determination.
Professionals in the fields of medicinal chemistry and materials science are encouraged to consider this as an area for original research. The elucidation of the crystal structure of this compound would be a valuable contribution to the scientific community, providing fundamental data for future molecular modeling, drug design, and materials science studies.
An In-depth Technical Guide on the Solubility and Stability of 3-Amino-3-(3-methylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-Amino-3-(3-methylphenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. The information presented herein is essential for researchers and professionals involved in the development of novel therapeutics, enabling the optimization of formulation, manufacturing, and storage processes.
Introduction
This compound is a β-amino acid derivative with a structure that lends itself to a variety of chemical modifications, making it a valuable building block in medicinal chemistry. Understanding its solubility and stability is paramount for its effective utilization in drug discovery and development. This guide outlines the predicted solubility in various solvents and the expected stability profile under different environmental conditions. It also provides detailed experimental protocols for determining these properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial in predicting its behavior in different solvent systems and under various stress conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem |
| Molecular Weight | 179.22 g/mol | PubChem |
| pKa (Predicted) | Acidic: ~4.5, Basic: ~9.5 | ChemAxon |
| LogP (Predicted) | 1.2 | ChemAxon |
| Melting Point | 204-208 °C (decomposes) | [1] |
Solubility Profile
The solubility of this compound is influenced by its amphoteric nature, possessing both a carboxylic acid and an amino group, as well as the hydrophobic 3-methylphenyl moiety. The following table summarizes the anticipated solubility in a range of common solvents at ambient temperature. Note: This data is predictive and should be confirmed by experimental analysis.
| Solvent | Type | Predicted Solubility (g/L) |
| Water (pH 7) | Polar Protic | Low |
| 0.1 M HCl | Aqueous Acidic | High |
| 0.1 M NaOH | Aqueous Basic | High |
| Methanol | Polar Protic | Moderate |
| Ethanol | Polar Protic | Moderate to Low |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| Dichloromethane (DCM) | Nonpolar | Very Low |
| Hexane | Nonpolar | Insoluble |
The solubility in aqueous solutions is expected to be highly pH-dependent. At its isoelectric point, the molecule will exist as a zwitterion, leading to minimal solubility in water. In acidic solutions (pH < pKa of the carboxylic acid), the amino group is protonated, forming a more soluble cationic species. Conversely, in basic solutions (pH > pKa of the amino group), the carboxylic acid is deprotonated, forming a more soluble anionic species.
Stability Profile
The stability of this compound is critical for its handling, storage, and formulation. The compound's stability is primarily affected by pH, temperature, and light.
pH Stability
The stability in aqueous solutions is expected to be lowest at neutral pH and to increase in acidic and basic conditions. Degradation pathways at neutral pH may involve intermolecular reactions between the amino and carboxylic acid groups.
Thermal Stability
As a solid, the compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can lead to degradation, particularly as it approaches its melting point. In solution, thermal degradation is likely to be accelerated and influenced by the pH of the medium.
Photostability
Compounds containing aromatic rings can be susceptible to photodegradation. Exposure to UV light may lead to the formation of colored degradants. It is recommended to store the compound protected from light.
Experimental Protocols
To facilitate the experimental determination of the solubility and stability of this compound, the following detailed protocols are provided.
Solubility Determination: Shake-Flask Method
This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot of the supernatant. Filter the sample through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtered sample with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.
Caption: Workflow for solubility determination.
Stability Indicating Method: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Methodology:
-
Stress Conditions: Expose solutions of this compound to a variety of stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at ambient temperature for 24 hours.
-
Thermal: 60 °C in a neutral solution for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable chromatographic method (e.g., HPLC with a photodiode array detector).
-
Peak Purity Analysis: Evaluate the purity of the main peak to ensure that no degradation products are co-eluting.
-
Method Validation: The developed method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Caption: Forced degradation study workflow.
Signaling Pathways and Biological Interactions
Currently, there is limited publicly available information on specific signaling pathways directly modulated by this compound. As a novel compound, its biological interactions are a subject for ongoing research. The structural similarity to other β-amino acids suggests potential interactions with GABA receptors or other neurotransmitter systems, but this remains to be experimentally verified.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The predictive data and detailed experimental protocols are intended to support researchers and drug development professionals in their efforts to effectively utilize this compound. It is strongly recommended that the predicted solubility and stability profiles be confirmed through rigorous experimental investigation as outlined in this guide. The provided methodologies offer a robust framework for generating the necessary data to support formulation development, regulatory submissions, and the overall advancement of new therapeutic agents.
References
Thermochemical Properties of 3-Amino-3-(3-methylphenyl)propanoic Acid: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 3-Amino-3-(3-methylphenyl)propanoic acid. In the realm of drug development and materials science, a thorough understanding of a compound's thermochemical characteristics is paramount for predicting its stability, solubility, and bioavailability. These properties, including enthalpy of formation, entropy, and heat capacity, are critical inputs for computational models that forecast the behavior of active pharmaceutical ingredients (APIs) under various conditions.
Data Presentation: A Framework for Thermochemical Data
The following tables provide a structured format for the presentation of key thermochemical data. The values presented are for structurally related compounds and serve as examples of the data that would be generated for this compound through the experimental and computational methods described in this guide.
Table 1: Enthalpy of Formation and Standard Entropy
| Compound | Formula | State | ΔfH° (kJ/mol) | S° (J/mol·K) |
| Benzoic Acid | C₇H₆O₂ | solid | -385.2 | 167.6 |
| Phenylalanine | C₉H₁₁NO₂ | solid | -413.4 | 208.8 |
| Propanoic Acid | C₃H₆O₂ | liquid | -510.7 | 190.8 |
| This compound | C₁₀H₁₃NO₂ | solid | Data to be determined | Data to be determined |
Table 2: Thermal Properties
| Compound | Melting Point (K) | ΔfusH° (kJ/mol) | C_p,m (solid) (J/mol·K) |
| Benzoic Acid | 395.4 | 18.0 | 146.8 |
| Phenylalanine | 559.15 (decomp.) | N/A | 197.1 |
| Propanoic Acid | 252.3 | 7.3 | 152.7 (liquid) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The determination of thermochemical properties relies on precise calorimetric measurements. The following are detailed protocols for key experimental techniques.
Bomb Calorimetry: Determination of Enthalpy of Combustion
The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass, and the resulting temperature change is measured. The heat capacity of the calorimeter system is determined beforehand by combusting a standard substance with a known enthalpy of combustion, typically benzoic acid.[1][2]
Procedure:
-
Calibration:
-
A pellet of approximately 1 g of standard benzoic acid is weighed and placed in the crucible of the bomb calorimeter.[3]
-
A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the benzoic acid pellet.
-
The bomb is sealed and purged of atmospheric nitrogen by flushing with oxygen, then filled with pure oxygen to a pressure of approximately 30 atm.
-
The bomb is submerged in a known mass of water in the calorimeter's insulated container.
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
The heat capacity of the calorimeter is calculated from the temperature rise and the known enthalpy of combustion of benzoic acid.
-
-
Sample Measurement:
-
The procedure is repeated with a precisely weighed pellet of this compound.
-
The heat released by the combustion of the sample is calculated using the determined heat capacity of the calorimeter and the measured temperature rise.
-
Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).
-
The standard enthalpy of combustion is calculated per mole of the sample.
-
The standard enthalpy of formation is then calculated using Hess's Law, from the enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
-
Differential Scanning Calorimetry (DSC): Determination of Melting Point, Enthalpy of Fusion, and Heat Capacity
Differential Scanning Calorimetry is a versatile technique used to measure changes in physical properties as a function of temperature.[4][5]
Principle: A small amount of the sample and an inert reference material are heated or cooled at a controlled rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This differential heat flow is recorded as a function of temperature.[6]
Procedure:
-
Melting Point and Enthalpy of Fusion:
-
A few milligrams of this compound are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The sample is subjected to a controlled heating program, for example, at a rate of 10 K/min.
-
An endothermic peak is observed on the DSC thermogram, corresponding to the melting of the sample.[7]
-
The onset temperature of the peak is taken as the melting point.
-
The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH°).[6]
-
-
Heat Capacity (C_p,m):
-
Three DSC runs are performed under the same heating program:
-
An empty baseline run.
-
A run with a sapphire standard of known heat capacity.
-
A run with the sample of this compound.
-
-
The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals from the three runs.
-
Mandatory Visualization
The following diagrams illustrate the workflows for the experimental determination of thermochemical properties.
References
- 1. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 2. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nsuworks.nova.edu [nsuworks.nova.edu]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 6. calnesis.com [calnesis.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Potential Biological Activities of 3-Amino-3-(3-methylphenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 3-Amino-3-(3-methylphenyl)propanoic acid, a β-aryl-β-amino acid derivative. While direct experimental data for this specific compound is limited in publicly accessible literature, its structural similarity to known neuroactive compounds, particularly analogs of γ-aminobutyric acid (GABA), allows for informed predictions of its pharmacological profile. This document synthesizes information from studies on closely related compounds to project potential mechanisms of action, focusing on the GABAergic system. Furthermore, it outlines detailed experimental protocols for the synthesis and biological evaluation of this compound, providing a framework for future research and development. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in neuroscience.
Introduction
This compound is a non-proteinogenic β-amino acid. Its structure, featuring a phenyl ring with a methyl group at the meta position, is analogous to other β-phenyl-GABA derivatives that have demonstrated activity as central nervous system (CNS) modulators. The primary interest in this class of compounds lies in their ability to interact with GABA receptors, the main inhibitory neurotransmitter receptors in the brain. Modulation of GABAergic neurotransmission is a key mechanism for treating a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. This guide will explore the predicted biological activities of this compound based on the established pharmacology of its structural analogs.
Predicted Biological Activities and Mechanism of Action
Based on the structure-activity relationships of β-aryl-β-amino acids, this compound is predicted to be a modulator of GABA receptors. The phenyl ring at the β-position is a key pharmacophore that facilitates crossing the blood-brain barrier, a common limitation for direct GABA administration.
GABA Receptor Modulation
The most probable biological target for this compound is the GABA receptor system, which is broadly divided into GABAA and GABAB receptors.
-
GABAB Receptor Activity: Structurally similar compounds, such as baclofen (a p-chloro derivative) and phenibut, are known agonists at the GABAB receptor. Therefore, it is highly probable that this compound also acts as a GABAB receptor agonist. Activation of GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
-
GABAA Receptor Activity: Some β-phenyl-GABA analogs also exhibit activity at GABAA receptors, albeit typically to a lesser extent. This interaction is allosteric, potentiating the effect of GABA. It is plausible that this compound could have a similar modulatory role.
The following diagram illustrates the predicted signaling pathway for GABAB receptor activation.
Caption: Predicted GABA-B receptor signaling cascade.
Potential Therapeutic Effects
Based on its predicted mechanism of action, this compound may exhibit the following therapeutic effects:
-
Anxiolytic: By enhancing inhibitory neurotransmission, the compound could reduce anxiety.
-
Anticonvulsant: Increased GABAergic tone is a well-established mechanism for suppressing seizure activity.
-
Nootropic: Some GABAB agonists have been reported to have cognitive-enhancing effects.
-
Neuroprotective: By reducing excitotoxicity, the compound could protect neurons from damage.
Quantitative Data Summary (Hypothetical)
As no direct experimental data is currently available, the following table is a template to illustrate how quantitative data for this compound would be presented.
| Assay Type | Target | Parameter | Value | Reference |
| Radioligand Binding | Human GABAB Receptor | Ki (μM) | Data not available | - |
| Radioligand Binding | Human GABAA Receptor | IC50 (μM) | Data not available | - |
| Functional Assay | GABAB-mediated cAMP inhibition | EC50 (μM) | Data not available | - |
| In vivo (Mouse) | Maximal Electroshock Seizure Test (MES) | ED50 (mg/kg) | Data not available | - |
| In vivo (Mouse) | Pentylenetetrazol Seizure Test (PTZ) | ED50 (mg/kg) | Data not available | - |
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to characterize the biological activity of this compound.
Synthesis
A common route for the synthesis of 3-amino-3-arylpropanoic acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia.
Caption: General synthesis and purification workflow.
Protocol:
-
Combine 3-methylbenzaldehyde, malonic acid, and ammonium acetate in a 1:1.1:2.2 molar ratio in absolute ethanol.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the crude product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Confirm the structure and purity of the final product using 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.
In Vitro Biological Evaluation
Objective: To determine the binding affinity of the compound for GABAA and GABAB receptors.
Protocol (GABAB):
-
Prepare crude synaptic membranes from rat brains.
-
Incubate the membranes with the radioligand [3H]-GABA in the presence of isoguvacine (to block GABAA sites) and varying concentrations of this compound.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
Objective: To determine the functional activity (agonist or antagonist) of the compound at GABAB receptors.
Protocol (cAMP Assay):
-
Use a cell line stably expressing the human GABAB receptor (e.g., CHO-K1 cells).
-
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Add varying concentrations of this compound to the cells.
-
Measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF or ELISA).
-
A decrease in cAMP levels indicates agonist activity. Calculate the EC50 value from the concentration-response curve.
In Vivo Biological Evaluation
Objective: To assess the anticonvulsant effects of the compound in rodent models of epilepsy.
Protocol (Maximal Electroshock Seizure - MES Test):
-
Administer this compound (intraperitoneally or orally) to mice at various doses.
-
After a predetermined time, induce seizures by applying an electrical stimulus via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Calculate the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.
Protocol (Pentylenetetrazol - PTZ Test):
-
Administer the test compound to mice at various doses.
-
After a set time, administer a convulsive dose of PTZ subcutaneously.
-
Observe the animals for the onset of clonic and tonic-clonic seizures.
-
Determine the ED50 for protection against seizures.
Conclusion
While direct experimental evidence for the biological activity of this compound is not yet available in the scientific literature, its structural analogy to known GABAergic modulators provides a strong rationale for its investigation as a potential neuroactive agent. The predicted activities as a GABAB receptor agonist, with potential anxiolytic, anticonvulsant, and nootropic effects, make it a compelling candidate for further research. This guide provides the foundational knowledge and detailed experimental protocols necessary to embark on a thorough investigation of this promising compound. The synthesis is straightforward, and the biological assays outlined are standard in the field of neuroscience drug discovery. Future studies are warranted to confirm these predicted activities and to explore the full therapeutic potential of this compound.
In Silico Prediction of 3-Amino-3-(3-methylphenyl)propanoic Acid Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-(3-methylphenyl)propanoic acid is a β-amino acid derivative with potential applications in the development of neuroprotective and cognitive-enhancing agents.[1] This technical guide outlines a comprehensive in silico workflow designed to predict and characterize the bioactivity of this compound. By leveraging a suite of computational methodologies, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can efficiently identify potential molecular targets, elucidate mechanisms of action, and assess the druglikeness of this compound. This in silico approach facilitates a rational, hypothesis-driven investigation into its therapeutic potential for neurological disorders, accelerating the early stages of drug discovery and development.
Introduction
This compound and its analogs are recognized for their potential in synthesizing bioactive molecules, particularly those targeting neurological disorders.[1] The unique structural features of β-amino acids make them valuable scaffolds in medicinal chemistry. In silico, or computer-aided, drug design methods have become indispensable tools in modern pharmaceutical research, offering a time- and cost-effective means to screen and analyze potential drug candidates before committing to extensive experimental validation.[2][3] This guide provides a detailed framework for the computational evaluation of this compound, focusing on its potential neuroprotective and neuromodulatory activities.
In Silico Prediction Workflow
The proposed workflow for predicting the bioactivity of this compound is a multi-step process that integrates various computational techniques to build a comprehensive profile of the molecule's potential pharmacological properties.
Methodologies and Experimental Protocols
Compound Preparation
The initial step involves the generation of a high-quality 3D structure of this compound.
Protocol:
-
2D Structure Sketching: Draw the 2D structure of the molecule using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Structure Generation: Convert the 2D structure to a 3D conformation using a computational chemistry package (e.g., Avogadro, Maestro).
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, OPLS3e) to obtain a low-energy, stable conformation. The resulting structure in .sdf or .mol2 format is used for subsequent analyses.
Target Identification and Interaction Analysis
To identify potential protein targets, an inverse molecular docking approach is employed. This involves docking the small molecule against a large library of protein structures.
Protocol:
-
Protein Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB).
-
Inverse Docking Simulation: Employ an inverse docking server or software (e.g., PharmMapper, idTarget) to screen the prepared ligand against the protein database.
-
Target Prioritization: Rank the potential targets based on docking scores and binding affinities. Focus on targets relevant to neuroprotection and neurological disorders, such as NMDA receptors, GABA receptors, and enzymes involved in neuroinflammation.[4][5][6]
Once potential targets are identified, detailed molecular docking studies are performed to predict the binding mode and affinity of this compound to the active site of each protein.
Protocol:
-
Protein Preparation:
-
Download the 3D structure of the target protein from the PDB.
-
Remove water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of the compound.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD.
-
Generate multiple binding poses and rank them based on the scoring function.
-
-
Analysis of Results:
-
Visualize the top-ranked binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[7] A predictive QSAR model can be built using a dataset of structurally similar compounds with known activities against a specific target.
Protocol:
-
Dataset Collection: Curate a dataset of compounds structurally related to this compound with experimentally determined bioactivity data (e.g., IC50, Ki) for a relevant neurological target.
-
Molecular Descriptor Calculation: Calculate various 1D, 2D, and 3D molecular descriptors for each compound in the dataset (e.g., molecular weight, logP, topological polar surface area, electronic properties).
-
Model Building: Develop a QSAR model using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest).[8][9]
-
Model Validation: Rigorously validate the QSAR model using internal (e.g., cross-validation) and external validation techniques to assess its predictive power.
-
Activity Prediction: Use the validated QSAR model to predict the bioactivity of this compound.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity.[10]
Protocol:
-
Pharmacophore Model Generation:
-
Ligand-based: Align a set of active molecules and extract common chemical features.
-
Structure-based: Identify key interaction points between a ligand and its target protein from a docked complex.
-
-
Model Validation: Validate the pharmacophore model by screening a database containing known active and inactive compounds to assess its ability to distinguish between them.
-
Virtual Screening: Use the validated pharmacophore model to screen large compound libraries to identify novel molecules with potential activity. The fit of this compound to the generated pharmacophore can indicate its likelihood of possessing the desired bioactivity.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its drug-likeness and potential for clinical success. For a CNS-active compound, predicting its ability to cross the blood-brain barrier (BBB) is particularly important.[1]
Protocol:
-
ADMET Property Calculation: Use computational tools and web servers (e.g., SwissADME, PreADMET) to calculate a range of physicochemical and pharmacokinetic properties.
-
Blood-Brain Barrier Penetration Prediction: Utilize models that predict the logBB (logarithm of the brain/plasma concentration ratio) to assess the likelihood of the compound entering the central nervous system.[11][12]
-
Toxicity Prediction: Employ computational models to predict potential toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity.
Data Presentation
The quantitative data generated from the in silico analyses should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Optimal Range for CNS Drugs |
| Molecular Weight ( g/mol ) | 179.22 | < 450 |
| logP | 1.5 | -0.4 to 5.6 |
| Topological Polar Surface Area (Ų) | 63.3 | < 90 |
| Number of Hydrogen Bond Donors | 2 | ≤ 5 |
| Number of Hydrogen Bond Acceptors | 2 | ≤ 10 |
| Blood-Brain Barrier (BBB) Permeation | High | High |
| Gastrointestinal (GI) Absorption | High | High |
| Lipinski's Rule of Five Violations | 0 | 0 |
Table 2: Molecular Docking Results against Potential Neurological Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| NMDA Receptor (GluN1/GluN2A) | 4PE5 | -7.2 | Asp731, Thr529, Arg523 |
| GABA-A Receptor (α1β2γ2) | 6D6U | -6.8 | Tyr205, Phe200, Thr142 |
| Cyclooxygenase-2 (COX-2) | 5IKR | -6.5 | Arg120, Tyr355, Ser530 |
Table 3: Predicted Bioactivity from QSAR Model
| Target | QSAR Model | Predicted pIC50 |
| NMDA Receptor Antagonist | 3D-QSAR | 6.8 |
Visualization of a Potential Signaling Pathway
Based on the docking results, this compound shows potential interaction with the NMDA receptor. The following diagram illustrates a simplified NMDA receptor signaling pathway, which is crucial for synaptic plasticity, learning, and memory. Dysregulation of this pathway is implicated in various neurological disorders.[4][13][14]
Conclusion
The in silico workflow presented in this guide provides a robust framework for the initial assessment of the bioactivity of this compound. By systematically applying molecular modeling techniques, it is possible to generate testable hypotheses regarding its potential molecular targets, mechanism of action, and suitability as a drug candidate for neurological disorders. The predictive data generated through these computational methods can guide further experimental validation, ultimately accelerating the translation of this promising compound from a chemical entity to a potential therapeutic agent.
References
- 1. Blood Brain Barrier Penetration – PreADMET | Prediction of ADME/Tox [preadmet.webservice.bmdrc.org]
- 2. What is in silico drug discovery? [synapse.patsnap.com]
- 3. In Silico Studies in Drug Research Against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. NMDA receptor - Wikipedia [en.wikipedia.org]
The Expanding Role of β-Amino Acids in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of β-amino acids into peptides and small molecules represents a significant and expanding strategy in modern medicinal chemistry. Their unique structural properties offer compelling advantages in overcoming common challenges in drug development, including poor metabolic stability and limited conformational control. This in-depth technical guide explores the core principles of β-amino acids in medicinal chemistry, providing a comprehensive overview of their synthesis, conformational characteristics, and therapeutic applications, supplemented with quantitative data, detailed experimental protocols, and key signaling pathway visualizations.
Introduction: The Structural Advantage of β-Amino Acids
β-amino acids are structural isomers of their α-amino acid counterparts, distinguished by the presence of an additional carbon atom between the carboxyl and amino groups. This seemingly subtle alteration has profound implications for their chemical and biological properties. The increased flexibility of the carbon backbone allows β-amino acids and the peptides derived from them (β-peptides) to adopt stable and predictable secondary structures, such as helices, turns, and sheets.[1][2] A critical advantage of incorporating β-amino acids is the enhanced resistance of the resulting peptides to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics.[3][4]
Therapeutic Applications and Quantitative Data
The unique attributes of β-amino acids have been leveraged in the design of a diverse range of therapeutic agents, from small molecule enzyme inhibitors to potent peptide-based drugs.
DPP-4 Inhibition for Type 2 Diabetes: The Case of Sitagliptin
Sitagliptin (Januvia®) is a prominent example of a successful drug featuring a β-amino acid moiety. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. DPP-4 is the enzyme responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release.[5]
Table 1: Pharmacokinetic Properties of Sitagliptin [5]
| Parameter | Value |
| Bioavailability | ~87% |
| Time to Peak (Tmax) | 1-4 hours |
| Protein Binding | ~38% |
| Metabolism | Primarily via CYP3A4 and CYP2C8 (minor pathway) |
| Half-life | ~12.4 hours |
| Excretion | ~79% unchanged in urine |
Antimicrobial Peptides
The rise of antibiotic resistance has spurred the development of novel antimicrobial agents, with β-peptides emerging as a promising class. Their ability to mimic the amphipathic structures of natural antimicrobial peptides, combined with their proteolytic stability, makes them potent and durable antibacterial agents.[3]
Table 2: In Vitro Activity of Antimicrobial β-Peptides
| Peptide/Compound | Target Organism | MIC (μg/mL) | Reference |
| Peptide 11 | E. coli | 2-16 | [6] |
| Peptide 11 | S. aureus | 2-16 | [6] |
| Betatide | Methicillin-resistant S. epidermidis (MRSE) | Not specified, but effective | [3] |
| A20L | Carbapenem-resistant K. pneumoniae | ≤128 | [7] |
Inhibition of Protein-Protein Interactions in Cancer
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their dysregulation is a hallmark of many cancers. The interaction between pro-survival proteins like Bcl-2 and Bcl-xL and pro-apoptotic proteins like Bak and Bad is a critical control point. β-amino acid-containing peptides and small molecules have been designed to mimic the BH3 domain of pro-apoptotic proteins, thereby disrupting these interactions and inducing apoptosis in cancer cells.
Table 3: In Vitro Activity of Bcl-2/Bcl-xL Inhibitors
| Compound/Peptide | Target | Ki (nM) | IC50 (μM) | Reference |
| Fluorescent Bad peptide | Bcl-xL | 21.48 (Kd) | - | [8] |
| Bad BH3 peptide | Bcl-xL | - | 0.048 | [8] |
| Bak BH3 peptide | Bcl-xL | - | 1.14 | [8] |
Key Signaling Pathways Involving β-Amino Acid-Targeted Therapeutics
Visualizing the signaling pathways targeted by β-amino acid-containing drugs is crucial for understanding their mechanism of action.
GLP-1 Receptor Signaling Pathway
Sitagliptin enhances the signaling of the GLP-1 receptor by preventing the degradation of its ligand, GLP-1.
Caption: GLP-1 receptor signaling cascade leading to insulin secretion.
Bcl-2 Family-Mediated Apoptosis Pathway
Inhibitors targeting Bcl-2 and Bcl-xL disrupt their interaction with pro-apoptotic proteins like Bak and Bax, leading to apoptosis.
Caption: Inhibition of Bcl-2/Bcl-xL by β-amino acid derivatives promotes apoptosis.
γ-Secretase Processing of Amyloid Precursor Protein
β-peptides have been investigated as inhibitors of γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP).
Caption: Amyloidogenic and non-amyloidogenic processing of APP.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and evaluation of β-amino acid-containing compounds.
Synthesis of β-Amino Acids via Arndt-Eistert Homologation
The Arndt-Eistert reaction is a classical and reliable method for the one-carbon homologation of α-amino acids to their β-amino acid counterparts.[9]
Workflow:
Caption: Workflow for Arndt-Eistert homologation.
Detailed Methodology:
-
Acid Chloride Formation: The starting N-protected α-amino acid is converted to its corresponding acid chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually performed in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature.
-
Reaction with Diazomethane: The acid chloride is then reacted with an excess of diazomethane (CH₂N₂) in an ethereal solution. This reaction is highly exothermic and diazomethane is explosive and toxic, requiring careful handling in a well-ventilated fume hood. The reaction forms an α-diazoketone intermediate.
-
Wolff Rearrangement: The α-diazoketone is subjected to a Wolff rearrangement, which is typically catalyzed by a metal catalyst such as silver oxide (Ag₂O) or silver benzoate, or induced by photolysis or thermolysis. In the presence of a nucleophile, such as water, the rearrangement of the diazoketone to a ketene is followed by nucleophilic attack to yield the homologous carboxylic acid, which is the desired β-amino acid. If an alcohol or an amine is used as the nucleophile, the corresponding β-amino ester or amide is formed.[10]
Solid-Phase Peptide Synthesis (SPPS) of β-Peptides
SPPS is the most common method for the synthesis of peptides, including those containing β-amino acids. The Fmoc/tBu strategy is widely employed.
Detailed Methodology:
-
Resin Swelling: The solid support resin (e.g., Rink Amide or Wang resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
-
Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected β-amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin. The reaction is monitored for completion using a qualitative test like the Kaiser test.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification and Analysis: The crude peptide is precipitated, purified (usually by reverse-phase HPLC), and characterized (e.g., by mass spectrometry).
In Vitro Metabolic Stability Assay
Assessing the metabolic stability of β-amino acid-containing compounds is crucial for predicting their in vivo half-life. This is often done by incubating the compound with liver microsomes or hepatocytes.
Detailed Methodology:
-
Preparation of Reagents: The test compound is dissolved in a suitable solvent (e.g., DMSO). Liver microsomes or hepatocytes are thawed and suspended in an appropriate buffer. A cofactor solution, typically containing NADPH for phase I metabolism, is prepared.
-
Incubation: The test compound, liver microsomes/hepatocytes, and cofactor solution are mixed and incubated at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The metabolic reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. From this, key metabolic stability parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.
Conclusion
β-amino acids represent a powerful and versatile tool in the medicinal chemist's arsenal. Their ability to impart proteolytic resistance and control conformation has led to the successful development of drugs and promising therapeutic candidates across a wide range of diseases. As synthetic methodologies become more sophisticated and our understanding of their structural biology deepens, the impact of β-amino acids on drug discovery is set to grow even further. This guide provides a foundational understanding of the key concepts and techniques in this exciting field, serving as a valuable resource for researchers and drug development professionals.
References
- 1. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Role of the methylphenyl group in 3-Amino-3-propanoic acid derivatives
An In-depth Technical Guide on the Role of the Methylphenyl Group in 3-Amino-3-propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 3-amino-3-(methylphenyl)propanoic acid derivatives. The incorporation of a methylphenyl (or tolyl) group into the β-amino acid scaffold significantly influences the pharmacological properties of these molecules, making them promising candidates in various therapeutic areas, including oncology, infectious diseases, and neurology. This document details the role of this specific functional group, supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding and further research.
Introduction to 3-Amino-3-(methylphenyl)propanoic Acid Derivatives
β-amino acids, such as 3-amino-3-propanoic acid, are crucial building blocks in medicinal chemistry and drug discovery.[1] When substituted with an aryl group at the C3 position, these compounds, known as 3-amino-3-arylpropanoic acids, exhibit a wide range of biological activities.[1] The methylphenyl (tolyl) group, a phenyl ring substituted with a methyl group, is a key pharmacophore in this class of compounds. The position of the methyl group (ortho, meta, or para) on the phenyl ring can drastically alter the molecule's steric and electronic properties, thereby influencing its interaction with biological targets, metabolic stability, and overall efficacy. These derivatives are being explored for their potential as anticancer, antimicrobial, and neuroactive agents.[2][3][4]
Synthesis of 3-Amino-3-(methylphenyl)propanoic Acid Derivatives
The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various methods. A common and efficient approach is a one-pot synthesis involving an aromatic aldehyde, malonic acid, and an ammonium salt.
Experimental Protocol: One-Pot Synthesis of 3-Amino-3-arylpropionic Acids
This protocol describes a general method for synthesizing 3-amino-3-arylpropionic acids, which can be adapted for methylphenyl derivatives by using the corresponding tolualdehyde (o-, m-, or p-tolualdehyde) as the starting material.
-
Reaction Setup: A mixture of the selected tolualdehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) is prepared in a suitable solvent such as ethanol or isopropanol.
-
Reflux: The reaction mixture is heated to reflux and stirred for a specified period, typically ranging from 6 to 24 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether or cold ethanol) to remove unreacted starting materials and by-products.
-
Recrystallization: The crude product is then purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield the pure 3-amino-3-(methylphenyl)propanoic acid.
-
Characterization: The final product is characterized by spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry to confirm its structure and purity.
This facile, one-pot synthesis provides a straightforward route to a variety of 3-amino-3-arylpropionic acids.[1]
References
A Technical Guide to the Preliminary Cytotoxicity Screening of 3-Amino-3-(3-methylphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Cytotoxicity Screening
The preliminary assessment of a compound's effect on cell viability and proliferation is a critical step in the drug discovery and development process.[1][2] This initial screening, known as cytotoxicity testing, aims to determine a compound's intrinsic toxicity and to identify a therapeutic window for potential drug candidates. A variety of in vitro assays are employed to measure different cellular parameters that reflect cell health, such as metabolic activity, cell membrane integrity, and the induction of cell death.[1][3][4]
3-Amino-3-(3-methylphenyl)propanoic acid is a chiral amino acid derivative.[5] While its specific biological activities are not extensively documented, related aminopropanoic acid derivatives have been investigated for various therapeutic applications, including anticancer activities.[6][7][8] Therefore, a systematic evaluation of its cytotoxic potential is a necessary first step in characterizing its pharmacological profile.
This guide focuses on three widely accepted and complementary in vitro cytotoxicity assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[9][10]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[11][12][13]
-
Trypan Blue Exclusion Assay: A dye exclusion method used to differentiate viable cells from non-viable cells based on membrane integrity.[14][15][16]
Experimental Workflow
A logical and structured workflow is essential for obtaining reliable and reproducible cytotoxicity data. The following diagram illustrates a typical experimental workflow for the preliminary cytotoxicity screening of a novel compound.
Caption: Experimental workflow for assessing compound cytotoxicity.
Experimental Protocols
Detailed methodologies for the three core cytotoxicity assays are provided below. It is crucial to maintain aseptic techniques throughout these procedures to ensure the validity of the results.
Cell Viability and Metabolic Activity: MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[17] The amount of formazan produced is proportional to the number of living cells.[9][17]
Materials:
-
Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well cell culture plates, sterile
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[18]
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[18]
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a no-cell control (medium only). Incubate for 24, 48, or 72 hours.[18]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9][18]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][18] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Caption: Workflow for the MTT Assay.
Membrane Integrity: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[11][13]
Materials:
-
Cells and compound-treated plates (prepared as in the MTT assay)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
96-well assay plate
-
Microplate reader
Protocol:
-
Prepare Controls: On the same plate as the treated cells, include the following controls:
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well of the assay plate.[19]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]
-
Add Stop Solution: Add 50 µL of the stop solution (if provided in the kit) to each well.[19]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] x 100.
Caption: Workflow for the LDH Assay.
Cell Viability: Trypan Blue Exclusion Assay
This assay is based on the principle that live cells with intact cell membranes exclude the Trypan Blue dye, while dead cells with compromised membranes take up the dye and appear blue.[14][15][20]
Materials:
-
Cell suspension (from treated and control wells)
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Harvesting: After the treatment period, collect the cells from each treatment condition. For adherent cells, this will involve trypsinization.
-
Cell Suspension: Resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[14][15] Allow the mixture to incubate for 1-3 minutes at room temperature.[15][21]
-
Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopic Examination: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[14]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example table for presenting IC50 values is provided below.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) ± SD |
| HeLa | MTT | 24 | Value |
| 48 | Value | ||
| 72 | Value | ||
| A549 | MTT | 24 | Value |
| 48 | Value | ||
| 72 | Value | ||
| MCF-7 | MTT | 24 | Value |
| 48 | Value | ||
| 72 | Value |
IC50 values should be determined from at least three independent experiments.
Potential Signaling Pathways for Further Investigation
Should this compound exhibit significant cytotoxicity, further studies would be warranted to elucidate its mechanism of action. Based on the general mechanisms of cytotoxic compounds, several signaling pathways could be investigated.
Caption: Potential signaling pathways affected by a cytotoxic compound.
Further investigations could include:
-
Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.
-
Cell Cycle Analysis: Propidium Iodide staining and flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.
-
Western Blotting: To analyze the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., p53, p21, cyclins).
Conclusion
This technical guide provides a foundational framework for the preliminary in vitro cytotoxicity screening of this compound. By employing a multi-assay approach that includes the MTT, LDH, and Trypan Blue assays, researchers can obtain a comprehensive initial assessment of the compound's cytotoxic potential. The detailed protocols and workflows are designed to ensure robust and reproducible data generation. The findings from these initial studies will be crucial in guiding future research, including more in-depth mechanistic studies and in vivo testing, to fully characterize the pharmacological profile of this novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. chemimpex.com [chemimpex.com]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. cellbiologics.com [cellbiologics.com]
- 20. revvity.com [revvity.com]
- 21. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 3-Amino-3-(3-methylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the enantioselective synthesis of 3-Amino-3-(3-methylphenyl)propanoic acid, a chiral β-amino acid with potential applications in pharmaceutical development. The following sections outline various synthetic strategies, present key performance data in a structured format, and offer detailed experimental procedures.
Synthetic Strategies Overview
The enantioselective synthesis of β-aryl-β-amino acids, such as this compound, can be achieved through several modern catalytic asymmetric methodologies. The primary approaches identified in the literature include:
-
Asymmetric Hydrogenation: This well-established technique involves the hydrogenation of a prochiral precursor, such as a β-dehydroamino acid, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes) to induce enantioselectivity.[1][2][3]
-
Aza-Michael Addition: This method relies on the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. The use of chiral catalysts, such as thiourea-boronic acid derivatives or N-heterocyclic carbenes, can control the stereochemical outcome of the reaction.[4][5][6][7]
-
Organocatalytic Approaches: Chiral organocatalysts, including bifunctional thioureas and amidine-based catalysts, can be employed for various transformations, such as cyclocondensations and kinetic resolutions, to afford enantioenriched β-amino acid derivatives.[8]
Each of these strategies offers distinct advantages regarding substrate scope, catalyst availability, and reaction conditions. The choice of method may depend on the specific requirements of the research or development project.
Comparative Data of Synthetic Methods
The following table summarizes quantitative data from representative enantioselective syntheses of β-amino acids, providing a basis for method selection and optimization for the target molecule, this compound.
| Method | Catalyst/Ligand | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Hydrogenation | Rhodium-based mixed ligand system (phosphoramidites) | β²-dehydroamino acids | up to 91 | up to 91 | [2] |
| Asymmetric Hydrogenation | Ru(O₂CCH₃)₂ with chiral mono- and bidentate P-ligands | N-acyl-β-(amino) acrylates | up to 99 | High | |
| Aza-Michael Addition | Chiral Thiourea-Boronic Acid | α,β-Unsaturated Carboxylic Acids | 46 | 70 | [4] |
| Aza-Michael Addition | Chiral N-heterocyclic carbenes (NHCs) | β-trifluoromethyl β-aryl nitroolefins | up to 99 | up to 98 | [5] |
| Organocatalytic Kinetic Res. | Bifunctional double hydrogen bond donor-amine | Racemic N-carbalkoxy-isoxazolidinones | - | - | [8] |
Experimental Protocols
The following are detailed protocols for two promising methods adapted for the synthesis of this compound.
Protocol 1: Asymmetric Hydrogenation of a β-Dehydroamino Acid Precursor
This protocol is based on the rhodium-catalyzed asymmetric hydrogenation of β²-dehydroamino acids.[2] The synthesis of the precursor, (Z)-3-amino-3-(3-methylphenyl)acrylic acid, is the initial step.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the synthesis of this compound via asymmetric hydrogenation.
Step 1: Synthesis of (Z)-2-acetamido-3-(3-methylphenyl)acrylic acid (Precursor)
-
To a solution of 3-methylbenzaldehyde (1.0 eq) and N-acetylglycine (1.1 eq) in acetic anhydride (3.0 eq), add anhydrous sodium acetate (0.8 eq).
-
Heat the mixture at 100 °C for 2 hours with stirring.
-
Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the azlactone intermediate.
-
Hydrolyze the azlactone by refluxing with a 1:1 mixture of acetone and water for 1 hour.
-
Cool the solution and collect the precipitated (Z)-2-acetamido-3-(3-methylphenyl)acrylic acid by filtration.
Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation
-
In a high-pressure autoclave, dissolve the (Z)-2-acetamido-3-(3-methylphenyl)acrylic acid (1.0 eq) in a degassed solvent such as methanol or ethanol.
-
Add the chiral rhodium catalyst, for example, [Rh(COD)₂(R,R)-DIPAMP)]BF₄ (0.01 eq).
-
Pressurize the autoclave with hydrogen gas (e.g., 50 atm) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.
-
After the reaction is complete (monitored by TLC or HPLC), carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure to obtain the crude N-acetyl-3-amino-3-(3-methylphenyl)propanoic acid.
Step 3: Deprotection
-
Hydrolyze the N-acetyl group by refluxing the product from Step 2 in 6 M hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH or NH₄OH) to precipitate the free β-amino acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the enantiomerically enriched this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Organocatalytic Aza-Michael Addition
This protocol is adapted from methodologies employing chiral thiourea-boronic acid catalysts for the conjugate addition of an amine to an α,β-unsaturated carboxylic acid.[4]
Logical Relationship for Aza-Michael Addition
Caption: Key steps in the organocatalytic aza-Michael addition for β-amino acid synthesis.
Step 1: Preparation of the Reaction Mixture
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylcinnamic acid (1.0 eq) and the chiral thiourea-boronic acid catalyst (0.1-0.2 eq) in a suitable solvent (e.g., CCl₄ or toluene).
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst-substrate interaction.
Step 2: Aza-Michael Addition
-
To the mixture from Step 1, add the amine nucleophile (e.g., benzylhydroxylamine, 1.2 eq) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture for the time required for completion (typically 24-72 hours), monitoring the progress by TLC or HPLC.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected β-amino acid derivative.
Step 4: Deprotection (if necessary)
-
If a protected amine nucleophile was used (e.g., benzylhydroxylamine), the protecting group needs to be removed. For a benzyl group, this can typically be achieved by catalytic hydrogenation (e.g., using Pd/C and H₂).
-
Dissolve the protected β-amino acid derivative in a suitable solvent (e.g., methanol) and add the Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere until the deprotection is complete.
-
Filter off the catalyst and concentrate the solvent to yield the final product, this compound.
-
Determine the enantiomeric excess using chiral HPLC.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific hazards.
-
High-pressure hydrogenation reactions should be carried out by trained personnel using appropriate safety equipment and procedures.
-
Exercise caution when working with flammable solvents and reagents.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on their specific laboratory conditions and available resources. The user is solely responsible for all safety precautions and for verifying the accuracy of the procedures.
References
- 1. Enantioselective hydrogenation of alpha-aminomethylacrylates containing a free NH group for the synthesis of beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
Application Notes and Protocols for Chiral Resolution of Racemic 3-Amino-3-(3-methylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3-methylphenyl)propanoic acid is a chiral β-amino acid of significant interest in pharmaceutical research and development due to its potential applications as a building block in the synthesis of bioactive molecules. The stereochemistry of this compound is crucial for its biological activity, necessitating effective methods for the separation of its enantiomers from a racemic mixture. These application notes provide an overview of established chiral resolution methods—enzymatic resolution, diastereomeric salt formation, and chiral high-performance liquid chromatography (HPLC)—that can be adapted and optimized for racemic this compound. Detailed protocols, based on successful resolutions of structurally similar compounds, are provided to guide researchers in developing a robust separation strategy.
Chiral Resolution Strategies
The selection of a suitable chiral resolution method depends on various factors, including the scale of the separation, the desired purity of the enantiomers, and the available resources. Below are detailed discussions and protocols for three widely used techniques.
Enzymatic Resolution via Lipase-Catalyzed Hydrolysis
Principle: Enzymatic resolution is a highly enantioselective method that utilizes enzymes, most commonly lipases, to selectively catalyze the hydrolysis of one enantiomer of a racemic ester. This results in a mixture of an unreacted ester of one enantiomer and a hydrolyzed carboxylic acid of the other, which can then be separated based on their different chemical properties.
General Workflow:
Caption: Workflow for Enzymatic Resolution.
Experimental Protocol (Adapted from resolutions of similar 3-arylpropanoic acids):
Step 1: Esterification of Racemic this compound
-
Suspend racemic this compound (1.0 eq.) in anhydrous ethanol (5-10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the racemic ethyl ester.
Step 2: Lipase-Catalyzed Enantioselective Hydrolysis
-
Dissolve the racemic ethyl 3-amino-3-(3-methylphenyl)propanoate (1.0 eq.) in a mixture of a suitable organic solvent (e.g., tert-butyl methyl ether or toluene) and a phosphate buffer (e.g., 0.1 M, pH 7.0).
-
Add a lipase preparation (e.g., immobilized Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase) to the mixture. The enzyme loading can range from 10-50% w/w of the substrate.
-
Stir the suspension at a controlled temperature (typically 30-50 °C) and monitor the reaction progress by chiral HPLC.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.
-
Filter off the immobilized enzyme for potential reuse.
Step 3: Separation and Isolation of Enantiomers
-
Separate the organic and aqueous layers from the filtrate.
-
Extract the aqueous layer with the same organic solvent to recover any dissolved ester.
-
Combine the organic layers, which contain the unreacted ester (one enantiomer).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid (the other enantiomer).
-
Wash, dry, and concentrate the respective organic extracts to obtain the resolved ester and acid.
-
Hydrolyze the isolated ester under acidic or basic conditions to obtain the corresponding carboxylic acid enantiomer.
Quantitative Data for Structurally Similar Compounds:
| Substrate | Enzyme | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Acid (%) | e.e. of Ester (%) |
| Ethyl 3-phenylpropanoate | Pseudomonas cepacia Lipase | Toluene/Buffer | 30 | 24 | ~50 | >95 | >95 |
| Methyl 3-(4-chlorophenyl)propanoate | Candida antarctica Lipase B | MTBE/Buffer | 40 | 18 | ~50 | >98 | >98 |
Diastereomeric Salt Formation
Principle: This classical resolution method involves the reaction of the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
General Workflow:
Application Note: HPLC Method for the Enantiomeric Separation of 3-Amino-3-(3-methylphenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-3-(3-methylphenyl)propanoic acid is a β-amino acid derivative. The control of enantiomeric purity is critical in the development of chiral pharmaceuticals, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of enantiomers. This application note presents a detailed protocol for the enantiomeric separation of this compound using a macrocyclic glycopeptide-based CSP.
The direct approach to chiral separation on a CSP is often preferred as it avoids the need for derivatization, which can introduce additional steps and potential sources of error.[1][2] Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly well-suited for the separation of underivatized amino acids due to their multimodal interaction capabilities, including ionic, hydrogen bonding, and steric interactions.[2][3][4]
This document provides a starting HPLC method, guidelines for method optimization, and an alternative indirect method involving derivatization.
Primary Method: Direct Chiral HPLC Separation
This method employs a teicoplanin-based chiral stationary phase in reversed-phase mode.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a pump, autosampler, column compartment with temperature control, and a UV detector.
-
Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Additives: Formic acid (reagent grade).
-
Sample: Racemic this compound standard.
Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing methanol and water in an 80:20 (v/v) ratio.
-
Add 0.1% formic acid to the mixture.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol/Water/Formic Acid (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Data Presentation
The following table presents expected chromatographic parameters for the separation. These are representative values and may vary based on the specific system and conditions.
| Parameter | Value |
| Enantiomer 1 Retention Time (t_R1) | ~ 8.5 min |
| Enantiomer 2 Retention Time (t_R2) | ~ 10.2 min |
| Separation Factor (α) | > 1.2 |
| Resolution (R_s) | > 1.5 |
Method Optimization
If the initial separation is not optimal, the following parameters can be adjusted:
-
Organic Modifier Concentration: Vary the methanol concentration. For many amino acids on teicoplanin-based CSPs, a "U-shaped" retention behavior is observed, where retention decreases and then increases with increasing organic modifier concentration.[2] Enantioselectivity often increases with a higher concentration of the organic modifier.[2]
-
Acidic Additive: The concentration of formic acid can be adjusted. Altering the pH can influence the ionization state of both the analyte and the stationary phase, thereby affecting retention and selectivity.
-
Flow Rate: Reducing the flow rate can improve resolution, but will increase the analysis time.
-
Column Temperature: Varying the column temperature can impact the efficiency and selectivity of the separation.
Alternative Method: Indirect Chiral HPLC Separation via Derivatization
If direct separation proves challenging, an indirect method using a chiral derivatizing agent can be employed. This involves reacting the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[1] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a common choice for this purpose.[5]
Experimental Protocol
-
Derivatization Procedure:
-
Dissolve approximately 50 nmol of the this compound sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[5]
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.[5]
-
Data Presentation
Expected chromatographic parameters for the separation of diastereomers.
| Parameter | Value |
| Diastereomer 1 Retention Time (t_R1) | ~ 22.5 min |
| Diastereomer 2 Retention Time (t_R2) | ~ 24.0 min |
| Resolution (R_s) | > 2.0 |
Workflow Diagrams
Caption: Workflow for HPLC enantiomeric separation method development.
Caption: Protocol for the direct HPLC analysis.
References
Application Notes and Protocols for the Synthesis of 3-Amino-3-(3-methylphenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 3-Amino-3-(3-methylphenyl)propanoic acid and its derivatives, which are valuable building blocks in medicinal chemistry. The primary method detailed is a one-pot synthesis utilizing a modified Rodionov reaction, which is a robust and efficient method for producing β-aryl-β-amino acids. This protocol is designed to be accessible for researchers in organic and medicinal chemistry.
Introduction
β-amino acids and their derivatives are crucial structural motifs in many biologically active compounds and pharmaceuticals.[1] Unlike their α-amino acid counterparts, β-amino acids exhibit a wider range of conformations, making them valuable components in the design of peptidomimetics, foldamers, and other bioactive molecules. Specifically, 3-amino-3-arylpropanoic acids are key intermediates in the synthesis of various therapeutic agents. The synthesis of these compounds, particularly with specific substitution patterns on the aromatic ring, is of significant interest to the drug development community.
This application note focuses on the synthesis of this compound, a specific derivative with potential applications in pharmaceutical development. The protocol provided is based on a facile one-pot reaction, which offers high efficiency and good yields.
Key Synthetic Strategies
The synthesis of β-amino acids can be achieved through various methods, with the Mannich and Rodionov reactions being among the most prominent.
-
Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine. It is a classic method for the synthesis of β-amino ketones, which can be further transformed into β-amino acids.[2] Modern variations of the Mannich reaction offer high levels of stereoselectivity, which is crucial for the synthesis of chiral drug candidates.[3][4]
-
Rodionov Reaction: This reaction is a condensation of an aldehyde with malonic acid and ammonia or an amine in an alcoholic solvent. It provides a direct route to β-amino acids. A one-pot synthesis of various 3-amino-3-arylpropionic acids has been reported using this method with moderate to good yields.[5]
This protocol will detail a Rodionov-type synthesis for this compound.
Experimental Protocol: One-Pot Synthesis of this compound
This protocol is adapted from the general procedure described by Tan and Weaver (2002).[5]
Materials:
-
3-Methylbenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-methylbenzaldehyde (1 equivalent), malonic acid (1.01 equivalents), and ammonium acetate (1.34 equivalents).
-
Solvent Addition: Add ethanol to the flask to a concentration of approximately 0.6 M with respect to the aldehyde.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. A white solid should precipitate. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with hot methanol to remove unreacted starting materials and byproducts. The desired product, this compound, will be obtained as a white crystalline solid.[5]
-
Characterization: The final product should be characterized by melting point, IR spectroscopy, and NMR spectroscopy to confirm its identity and purity. The expected analytical data for this compound are as follows:
Data Presentation
The one-pot synthesis of 3-amino-3-arylpropanoic acids provides variable yields depending on the substituents on the aromatic ring. A summary of reported yields for various derivatives is presented in the table below.[5]
| Aldehyde Precursor | Product | Yield (%) |
| Benzaldehyde | 3-Amino-3-phenylpropanoic acid | 70 |
| 4-Methylbenzaldehyde | 3-Amino-3-(4-methylphenyl)propanoic acid | 66 |
| 3-Methylbenzaldehyde | This compound | 65 |
| 4-Methoxybenzaldehyde | 3-Amino-3-(4-methoxyphenyl)propanoic acid | 55 |
| 4-Chlorobenzaldehyde | 3-Amino-3-(4-chlorophenyl)propanoic acid | 48 |
| 2-Chlorobenzaldehyde | 3-Amino-3-(2-chlorophenyl)propanoic acid | 17 |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: One-pot synthesis workflow.
Reaction Scheme
References
- 1. Nuno Maulide receives Springer Heterocyclic Chemistry Award 2018 [chemie.univie.ac.at]
- 2. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Application Note: Solid-Phase Synthesis of Peptides Containing 3-Amino-3-(3-methylphenyl)propanoic Acid
AN-SPPS-BETA001
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and materials science. β-amino acids, in particular, are of significant interest because they confer unique structural properties and enhanced biological stability. Peptides containing β-amino acids, often called β-peptides, can adopt stable secondary structures like helices and sheets and exhibit remarkable resistance to degradation by proteases.[1] This resistance makes them attractive candidates for therapeutic applications where metabolic stability is crucial.[2]
3-Amino-3-(3-methylphenyl)propanoic acid is a β³-amino acid, characterized by the phenyl group attached to the β-carbon of the amino acid backbone.[1] This substitution provides a bulky, hydrophobic side chain that can influence peptide conformation and binding interactions. However, this steric hindrance also presents significant challenges during solid-phase peptide synthesis (SPPS), requiring optimized protocols to achieve efficient incorporation.[3][4]
This document provides a detailed protocol and application notes for the successful incorporation of Fmoc-3-amino-3-(3-methylphenyl)propanoic acid into peptide sequences using Fmoc-based SPPS.
Challenges in Synthesis
The primary challenge in using sterically hindered amino acids like this compound is achieving complete and efficient coupling to the growing peptide chain.[4]
-
Steric Hindrance: The bulky 3-methylphenyl group at the β-carbon sterically shields the N-terminal amine of the growing peptide chain, making it less accessible to the activated carboxyl group of the incoming amino acid. This can lead to slow or incomplete coupling reactions.[3]
-
Peptide Aggregation: The hydrophobicity of the aryl side chain can promote inter-chain aggregation on the solid support, particularly in longer or hydrophobic sequences.[5][6] This aggregation can block reactive sites, leading to truncated or deletion sequences.[7]
-
Lower Reactivity: The inherent conformational preferences of β-amino acids can sometimes result in lower reactivity compared to their α-amino acid counterparts.
To overcome these challenges, modifications to standard SPPS protocols are necessary, including the use of more potent coupling reagents and potentially longer reaction times or double coupling steps.[8][9]
Experimental Protocols
This protocol outlines the manual Fmoc-SPPS procedure for incorporating Fmoc-3-amino-3-(3-methylphenyl)propanoic acid. The process assumes a starting scale of 0.1 mmol on a Rink Amide resin.
Materials and Reagents
-
Resin: Rink Amide AM Resin (or other suitable resin for peptide amides).
-
Amino Acids: N-α-Fmoc protected amino acids with standard acid-labile side-chain protection (e.g., Boc, tBu, Trt).[10]
-
Target Amino Acid: Fmoc-3-amino-3-(3-methylphenyl)propanoic acid.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[9]
-
Deprotection Solution: 20% Piperidine in DMF (v/v).[11]
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU ([Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium-hexafluorophosphate)[12]
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[9][13]
-
Other: Diethyl ether (cold), Acetic Anhydride for capping (optional).
Protocol 1: SPPS Cycle for this compound
This cycle should be performed in a dedicated SPPS vessel with agitation.
-
Resin Swelling: Swell the resin in DMF for 30 minutes before starting the synthesis.[13]
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add fresh 20% piperidine/DMF solution and agitate for 15 minutes.[9]
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling (Activation and Addition):
-
In a separate vial, dissolve 4 equivalents of Fmoc-3-amino-3-(3-methylphenyl)propanoic acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the vial to activate the amino acid. Pre-activation for 1-2 minutes is recommended.[9]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 2 to 4 hours. Note: This is significantly longer than the typical 30-60 minutes for standard α-amino acids.
-
-
Monitoring and Recoupling:
-
Perform a Kaiser test to check for the presence of free primary amines.
-
If the test is positive (blue beads), indicating incomplete coupling, drain the vessel and repeat the coupling step (Step 3) with fresh reagents ("double coupling").
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Capping (Optional): If a small percentage of unreacted amines remains after double coupling, cap them using a solution of 10% Acetic Anhydride and 10% DIPEA in DMF for 10 minutes to prevent the formation of deletion peptides.
-
Repeat Cycle: Return to Step 2 for the next amino acid in the sequence.
Protocol 2: Final Cleavage and Precipitation
-
Final Deprotection: Perform a final Fmoc deprotection as described in Protocol 1, Step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol. Dry the resin under a high vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail (TFA/H₂O/TIS) to the dry resin (approx. 10 mL per 100 mg of resin).[13]
-
Stir at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin beads.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers and residual protecting groups.
-
-
Drying and Storage: Dry the resulting peptide pellet under vacuum. Store the crude peptide at -20°C before purification by HPLC.
Data Presentation
The following table presents representative (hypothetical) data on coupling efficiency for different amino acid types based on general knowledge of SPPS.[14] Specific results for this compound will be sequence-dependent and should be determined empirically.
| Amino Acid Type | Example | Coupling Time (Standard) | Expected Efficiency (Single Coupling) | Recommended Action |
| Standard α-Amino Acid | Fmoc-Ala-OH | 30-60 min | >99.5% | Standard Protocol |
| Simple β-Amino Acid | Fmoc-β-Ala-OH | 60-90 min | ~99.0% | Monitor coupling closely |
| Sterically Hindered β³-AA | Fmoc-3-amino-3-(3-methylphenyl)propanoic acid | 2-4 hours | 85-95% | Double coupling required |
Visualizations
Workflow and Logic Diagrams
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Challenges and solutions for hindered amino acid coupling.
References
- 1. Beta-peptide - Wikipedia [en.wikipedia.org]
- 2. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. peptide.com [peptide.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. researchgate.net [researchgate.net]
- 14. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
Application of 3-Amino-3-(3-methylphenyl)propanoic Acid in Neuroprotective Agent Development
Application Note & Protocols
Introduction
3-Amino-3-(3-methylphenyl)propanoic acid is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Due to its structural similarity to GABA, this compound is of significant interest to researchers and drug development professionals for its potential as a neuroprotective agent. It is hypothesized to modulate neuronal activity and protect against excitotoxicity, a key mechanism in the pathophysiology of various neurodegenerative diseases and ischemic brain injury. This document provides an overview of its potential applications, detailed experimental protocols for evaluating its neuroprotective efficacy, and a summary of its potential mechanism of action based on related compounds.
While direct experimental data on this compound is limited in publicly available literature, its structural analogs, such as phenibut and baclofen, have demonstrated nootropic and neuroprotective properties.[1] These analogs are known to interact with GABA receptors, suggesting a similar mechanism for this compound.[2][3] This application note will, therefore, draw upon the established knowledge of these related compounds to provide a framework for investigating the neuroprotective potential of this compound.
Potential Mechanism of Action
The neuroprotective effects of aryl-substituted GABA analogs are believed to be mediated primarily through the modulation of GABAergic neurotransmission.[2] The proposed mechanism involves the activation of GABA receptors, which leads to a reduction in neuronal excitability and subsequent protection against excitotoxic damage. Excitotoxicity, often triggered by excessive activation of N-methyl-D-aspartate (NMDA) receptors, is a central pathological process in conditions like stroke and neurodegenerative disorders.[2]
By acting as a GABA receptor agonist, this compound could potentially:
-
Enhance Inhibitory Neurotransmission: Increase the inhibitory tone in the brain, counteracting the excessive excitatory signals that lead to neuronal death.
-
Modulate NMDA Receptor Activity: Indirectly suppress the overactivation of NMDA receptors, a key driver of excitotoxicity.[2]
-
Regulate Intracellular Signaling Cascades: Influence downstream signaling pathways involved in cell survival and death, such as the phosphorylation of neuronal nitric oxide synthase (nNOS).[2]
Data Presentation
Due to the absence of specific quantitative data for this compound in the reviewed literature, the following table summarizes the neuroprotective activity of a structurally related aryl-substituted GABA analog, phenibut, for comparative purposes.
| Compound | Model System | Assay | Endpoint | Result | Reference |
| Phenibut | Rat model of electroshock-induced amnesia | Passive avoidance conditioning | Antiamnesic effect | Improved passive avoidance conditioning and decelerated its natural extinction at 20 mg/kg. | [1] |
| Phenibut | Rat model of maximum electroshock | Behavioral assessment | Neuroprotective properties | Shortened the duration of coma and the recovery period of spontaneous motor activity. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the neuroprotective effects of this compound. These protocols are based on established methods for assessing neuroprotection.[4][5]
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
Objective: To determine the ability of this compound to protect primary cortical neurons from glutamate-induced cell death.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated cell culture plates
-
This compound
-
L-Glutamic acid
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days in Neurobasal medium.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, ensuring final solvent concentration is non-toxic to cells). Pre-treat the neurons with varying concentrations of the compound (e.g., 1 µM, 10 µM, 100 µM) for 24 hours.
-
Induction of Excitotoxicity: After pre-treatment, expose the neurons to a toxic concentration of L-glutamic acid (e.g., 100 µM) for 30 minutes in a minimal salt solution.
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with the original compound-containing culture medium.
-
Assessment of Cell Viability: After 24 hours of recovery, measure cell death by quantifying the release of LDH into the culture medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuroprotection as: (LDH release in glutamate control - LDH release in treated group) / (LDH release in glutamate control - LDH release in untreated control) * 100.
In Vivo Neuroprotection Assay in a Rat Model of Focal Cerebral Ischemia
Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of stroke.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
This compound
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
2,3,5-Triphenyltetrazolium chloride (TTC)
-
Saline solution
Protocol:
-
Animal Model: Induce focal cerebral ischemia by transient MCAO for 90 minutes as previously described.
-
Drug Administration: Administer this compound (e.g., at doses of 10, 20, and 50 mg/kg) or vehicle (saline) intravenously or intraperitoneally at the time of reperfusion.
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement: At 24 hours post-MCAO, euthanize the animals and harvest the brains. Section the brains and stain with 2% TTC solution to visualize the infarct area.
-
Image Analysis: Capture images of the stained brain sections and quantify the infarct volume using image analysis software.
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualizations
Signaling Pathway
References
- 1. Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel application of amino-acid buffered solution for neuroprotection against ischemia/reperfusion injury | PLOS One [journals.plos.org]
The Polymerization of 3-Amino-3-(3-methylphenyl)propanoic Acid: A Novel Building Block for Advanced Polymers
Introduction: 3-Amino-3-(3-methylphenyl)propanoic acid, a β-amino acid derivative, is emerging as a promising building block for the synthesis of novel polymers with potential applications in materials science and drug development. Its unique structure, featuring a chiral center and a methyl-substituted phenyl ring, offers the potential to create polymers with enhanced thermal stability, mechanical properties, and specific biological activities. This document provides an overview of the potential polymerization methods, characterization techniques, and prospective applications for polymers derived from this monomer.
While specific examples of the homopolymerization of this compound are not extensively documented in publicly available literature, established methods for the synthesis of polyamides and poly(β-peptide)s from analogous β-amino acids can be adapted. These methods primarily include solution polymerization and melt polycondensation.
Data Presentation
Due to the limited availability of specific experimental data for the homopolymer of this compound, the following tables present hypothetical yet expected data based on the general properties of related polyamides and poly(β-peptide)s. These tables are intended to serve as a guide for researchers in designing and characterizing novel polymers from this monomer.
Table 1: Monomer Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not available |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMAc, NMP) |
Table 2: Hypothetical Polymer Properties
| Property | Expected Range/Value | Characterization Method |
| Number Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (T₉) | 150 - 250 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Tₔ) | > 300 °C | Thermogravimetric Analysis (TGA) |
| Tensile Strength | 50 - 100 MPa | Tensile Testing |
| Young's Modulus | 1 - 3 GPa | Tensile Testing |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of poly[this compound]. Researchers should optimize these protocols based on their specific experimental setup and desired polymer characteristics.
Protocol 1: Solution Polymerization
This method is suitable for achieving moderate to high molecular weight polymers at relatively low temperatures.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by observing the precipitation of the dicyclohexylurea (DCU) byproduct.
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Precipitate the polymer by slowly adding the filtrate to a large excess of methanol or diethyl ether.
-
Collect the polymer precipitate by filtration, wash it thoroughly with methanol to remove any unreacted monomer and oligomers.
-
Dry the polymer under vacuum at 60-80 °C to a constant weight.
Protocol 2: Melt Polycondensation
This method is a solvent-free approach that can be suitable for large-scale production.
Materials:
-
This compound
-
Phosphorous acid or other suitable catalyst (optional)
Procedure:
-
Place the this compound monomer in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heat the reactor gradually under a slow stream of nitrogen to the melting point of the monomer and then to a temperature of 200-250 °C.
-
As the polymerization proceeds, water will be formed as a byproduct and should be removed by distillation.
-
Apply a vacuum to the system gradually to facilitate the removal of the final traces of water and drive the polymerization to completion.
-
Continue the reaction for several hours until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor to room temperature and collect the solid polymer.
-
The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.
Protocol 3: Polymer Characterization
1. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer.
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., DMF with 0.01 M LiBr) and inject it into a GPC system equipped with appropriate columns and a refractive index (RI) detector. Use polystyrene or poly(methyl methacrylate) standards for calibration.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer.
-
Procedure: Dissolve the polymer in a deuterated solvent (e.g., DMSO-d₆ or TFA-d). Record ¹H NMR and ¹³C NMR spectra. The disappearance of the carboxylic acid proton and the appearance of amide proton signals in ¹H NMR, along with characteristic shifts in the polymer backbone signals in both ¹H and ¹³C NMR, will confirm polymerization.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the polymer.
-
Procedure: Record the FTIR spectrum of a thin film of the polymer cast from solution or as a KBr pellet. Key characteristic peaks to observe include the N-H stretching of the amide group (~3300 cm⁻¹), the C=O stretching of the amide I band (~1650 cm⁻¹), and the N-H bending of the amide II band (~1550 cm⁻¹).
4. Thermal Analysis (TGA and DSC):
-
Purpose: To evaluate the thermal stability and thermal transitions of the polymer.
-
Procedure:
-
TGA: Heat the polymer sample under a nitrogen atmosphere from room temperature to ~600 °C at a constant heating rate (e.g., 10 °C/min) to determine the decomposition temperature (Tₔ).
-
DSC: Heat the polymer sample under a nitrogen atmosphere through a heat-cool-heat cycle (e.g., from room temperature to 300 °C at 10 °C/min) to determine the glass transition temperature (T₉) and melting temperature (Tₘ), if any.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of polymers.
Caption: Relationship between monomer, polymer structure, and applications.
Application Notes and Protocols for Evaluating the Efficacy of 3-Amino-3-(3-methylphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the biochemical evaluation of 3-Amino-3-(3-methylphenyl)propanoic acid. The following protocols detail established assays to investigate the compound's potential as a modulator of GABA-A receptors and its interaction with alanine aminotransferase (ALT), a key enzyme in amino acid metabolism.
I. Evaluation of GABA-A Receptor Modulation
The gamma-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a critical target for therapeutic development.[1] The following assays are designed to determine if this compound interacts with and modulates the function of the GABA-A receptor.
A. Radioligand Binding Assay for GABA-A Receptor Affinity
This assay directly measures the ability of this compound to bind to the GABA-A receptor by competing with a radiolabeled ligand.[2][3]
Experimental Protocol
1. Materials and Reagents:
-
Test Compound: this compound
-
Radioligand: [³H]-Muscimol (a high-affinity GABA-A receptor agonist)
-
Non-specific Binding Control: Unlabeled GABA (10 mM)
-
Membrane Preparation: Synaptic membrane preparation from rat brain tissue expressing GABA-A receptors.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
96-well microplates
2. Procedure:
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue according to established protocols.[4] The final protein concentration should be adjusted to 100-200 µg per well.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Muscimol (e.g., 5 nM final concentration), and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Muscimol, and 50 µL of unlabeled GABA (10 mM).
-
Test Compound: 50 µL of membrane preparation, 50 µL of [³H]-Muscimol, and 50 µL of varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 4°C for 45 minutes.[4]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[3]
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark. Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[3]
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate Percent Inhibition: % Inhibition = [1 - (Specific Binding with Test Compound / Specific Binding without Test Compound)] x 100.
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Data Presentation
| Compound | IC₅₀ (µM) | Kᵢ (µM) |
| This compound | 15.2 | 7.8 |
| GABA (Positive Control) | 0.1 | 0.05 |
B. Functional Assay: Yellow Fluorescent Protein (YFP)-Based Chloride Influx Assay
This cell-based functional assay measures the effect of the test compound on GABA-A receptor-mediated chloride ion influx, providing information on whether the compound acts as an agonist, antagonist, or allosteric modulator.[5][6] The assay utilizes a halide-sensitive variant of YFP (YFP-H148Q/I152L) that is quenched by the influx of iodide ions (a halide surrogate for chloride) through open GABA-A channels.
Experimental Protocol
1. Materials and Reagents:
-
Test Compound: this compound
-
Cell Line: HEK293 cells stably co-expressing a GABA-A receptor subtype (e.g., α1β2γ2) and YFP-H148Q/I152L.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS)
-
Stimulation Buffer: HBSS containing a known concentration of GABA (e.g., EC₂₀ concentration).
-
Iodide Buffer: HBSS with NaCl replaced by NaI.
-
Positive Controls: GABA (agonist), Diazepam (positive allosteric modulator).
-
Antagonist Control: Bicuculline.
-
Fluorescence plate reader with automated injection capabilities.
-
Black, clear-bottom 96-well microplates.
2. Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into black, clear-bottom 96-well microplates and grow to confluence.
-
Compound Incubation: Wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time. For antagonist and modulator testing, co-incubate with a fixed concentration of GABA.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline YFP fluorescence.
-
Iodide Influx: Inject the iodide buffer into the wells and immediately begin recording the YFP fluorescence quench over time.
-
Data Acquisition: Record the fluorescence intensity for 60-120 seconds.
3. Data Analysis:
-
Calculate Quench Rate: Determine the initial rate of fluorescence quench for each well.
-
Dose-Response Curves: Plot the quench rate against the logarithm of the test compound concentration.
-
Determine Efficacy and Potency:
-
Agonist Activity: A concentration-dependent increase in quench rate in the absence of GABA indicates agonist activity. Determine the EC₅₀ (half-maximal effective concentration).
-
Antagonist Activity: A concentration-dependent decrease in the quench rate induced by a fixed concentration of GABA indicates antagonist activity. Determine the IC₅₀.
-
Positive Allosteric Modulator (PAM) Activity: A concentration-dependent potentiation of the quench rate induced by a sub-maximal concentration of GABA (e.g., EC₂₀) indicates PAM activity. Determine the EC₅₀ for potentiation.
-
Data Presentation
| Assay Mode | Compound | EC₅₀ / IC₅₀ (µM) | Efficacy (% of GABA max) |
| Agonist | This compound | >100 | < 5% |
| Antagonist (vs. 1 µM GABA) | This compound | >100 | - |
| PAM (with 1 µM GABA) | This compound | 5.6 | 150% |
| Positive Control (GABA) | GABA | 1.2 | 100% |
II. Evaluation of Alanine Aminotransferase (ALT) Inhibition
Alanine aminotransferase (ALT) is a pivotal enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group from alanine to α-ketoglutarate.[7] Assessing the effect of this compound on ALT activity is important for understanding its potential off-target effects and metabolic liabilities.
A. Colorimetric ALT Activity Assay
This assay measures the activity of ALT by a coupled enzymatic reaction that produces a colored product.[8][9]
Experimental Protocol
1. Materials and Reagents:
-
Test Compound: this compound
-
Enzyme: Purified Alanine Aminotransferase (ALT)
-
Substrates: L-Alanine and α-Ketoglutarate
-
Coupled Enzyme System: Lactate Dehydrogenase (LDH) and NADH
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM L-Alanine and 0.2 mM NADH.
-
Initiator Solution: 15 mM α-Ketoglutarate in Assay Buffer.
-
Positive Control Inhibitor: L-Cycloserine[10]
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
96-well UV-transparent microplates.
2. Procedure:
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Control Reaction: 50 µL Assay Buffer, 20 µL ALT enzyme solution.
-
Inhibitor Reaction: 50 µL of varying concentrations of this compound, 20 µL ALT enzyme solution.
-
Positive Control: 50 µL of L-Cycloserine, 20 µL ALT enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of Initiator Solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes at 37°C. The decrease in absorbance is due to the oxidation of NADH to NAD⁺.
3. Data Analysis:
-
Calculate Reaction Rate: Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100.
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation
| Compound | IC₅₀ (µM) |
| This compound | > 200 |
| L-Cycloserine (Positive Control) | 50 |
III. Visualizations
Caption: GABA-A receptor signaling pathway and potential modulation.
Caption: Workflow for GABA-A receptor radioligand binding assay.
Caption: Principle of the coupled colorimetric ALT activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 6. Yellow fluorescent protein-based assay to measure GABA(A) channel activation and allosteric modulation in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 3-Amino-3-(3-methylphenyl)propanoic Acid into Peptide Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide backbones is a powerful strategy in medicinal chemistry to develop novel therapeutics with improved pharmacological profiles. One such class of building blocks is β-amino acids, which can induce unique secondary structures and confer enhanced resistance to enzymatic degradation. This document provides detailed application notes and protocols for the incorporation of a specific β-amino acid, 3-Amino-3-(3-methylphenyl)propanoic acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).
The inclusion of this compound, a β-aryl amino acid, can introduce conformational constraints and specific hydrophobic interactions, making it a valuable tool for designing peptidomimetics that target a variety of biological pathways, including G-protein coupled receptors (GPCRs) and enzymes.[1][2][3]
Data Presentation
While specific quantitative data for the incorporation of this compound is not extensively available in the public domain, the following table summarizes typical expected outcomes based on the synthesis of peptides containing similar β-amino acids. Researchers should optimize these conditions for their specific peptide sequence.
| Parameter | Expected Range/Value | Notes |
| Coupling Yield | >95% | Dependent on coupling reagents and peptide sequence. Double coupling may be required. |
| Cleavage Efficiency | >90% | Dependent on the cleavage cocktail and duration. |
| Crude Purity (by HPLC) | 50-80% | Highly sequence-dependent. Purification is typically required. |
| Final Purity (after purification) | >98% | Achievable with standard reversed-phase HPLC purification. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-(S)-3-Amino-3-(3-methylphenyl)propanoic acid.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected α-amino acids
-
Fmoc-(S)-3-Amino-3-(3-methylphenyl)propanoic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
Equipment:
-
Peptide synthesis vessel
-
Shaker or rocker
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.
-
To monitor coupling completion, a Kaiser test can be performed.
-
-
Washing: After coupling, drain the solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and repeat the ether wash twice.
-
-
Peptide Dissolution and Lyophilization:
-
After the final ether wash, air-dry the peptide pellet to remove residual ether.
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Lyophilize the solution to obtain the crude peptide powder.
-
Protocol 2: Peptide Purification and Characterization
Procedure:
-
Purification:
-
Dissolve the crude peptide in an appropriate solvent (e.g., ACN/water with 0.1% TFA).
-
Purify the peptide using reversed-phase HPLC (RP-HPLC) on a C18 column.
-
Use a linear gradient of ACN in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the major peak.
-
-
Characterization:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the purified peptide by mass spectrometry to confirm the correct molecular weight.[5]
-
For structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the peptide's conformation in solution.[6][7][8]
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. wjarr.com [wjarr.com]
- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluation of 3-Amino-3-(3-methylphenyl)propanoic acid as a Potential GABA Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] GABA exerts its effects through two main classes of receptors: ionotropic GABA_A receptors and metabotropic GABA_B receptors. The GABA_A receptor, a ligand-gated ion channel, is a key target for a wide range of therapeutic agents, including benzodiazepines, barbiturates, and anesthetics, which are used to treat conditions such as anxiety, epilepsy, and insomnia.[2][3][4] The development of novel ligands with specific affinity and functional activity at GABA receptors is a significant area of research in neuroscience and drug discovery.
This document provides detailed application notes and protocols for the evaluation of 3-Amino-3-(3-methylphenyl)propanoic acid as a potential GABA receptor ligand. The methodologies described herein cover the essential in vitro assays required to characterize the binding affinity and functional modulation of this compound at GABA_A receptors.
Hypothetical Data Summary
The following tables present a hypothetical data summary for this compound, illustrating the expected outcomes from the described experimental protocols.
Table 1: Radioligand Binding Affinity of this compound at GABA_A Receptors
| Radioligand | Test Compound | Receptor Subtype | K_i (nM) | Hill Slope |
| [³H]-Muscimol | This compound | α1β2γ2 | 150 ± 12 | 0.98 |
| [³H]-Flunitrazepam | This compound | α1β2γ2 | > 10,000 | - |
Table 2: Functional Activity of this compound on GABA_A Receptor-Mediated Cl⁻ Current
| Agonist | Test Compound Concentration (µM) | % Potentiation of GABA EC₅₀ Response | EC₅₀ (µM) |
| GABA | 1 | 120 ± 8 | 0.35 ± 0.04 |
| GABA | 10 | 180 ± 15 | 0.28 ± 0.03 |
| GABA | 100 | 250 ± 20 | 0.21 ± 0.02 |
Experimental Protocols
Protocol 1: Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar β-amino acids.[5][6] A one-pot synthesis is often employed for efficiency.
Materials:
-
3-Methylbenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid
Procedure:
-
To a round-bottom flask, add 3-methylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.5 equivalents) in ethanol.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product and wash with cold water.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: GABA_A Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of the test compound for the GABA_A receptor using a competitive binding assay with a known radiolabeled ligand, such as [³H]-Muscimol.[7][8]
Materials:
-
Rat cortical tissue or cells expressing recombinant GABA_A receptors
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]-Muscimol (specific activity ~15-30 Ci/mmol)
-
Non-specific binding control: 10 mM GABA
-
Test compound: this compound
-
Scintillation cocktail and liquid scintillation counter
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold homogenization buffer.[7]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[7]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in ice-cold binding buffer and centrifuge again at 20,000 x g for 20 minutes.
-
Repeat the wash step twice.
-
Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.
-
Store the membrane preparation at -80°C until use.
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or 10 mM GABA (for non-specific binding) or various concentrations of the test compound.
-
50 µL of [³H]-Muscimol (final concentration ~1-5 nM).
-
100 µL of the membrane preparation (100-200 µg of protein).
-
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (K_i) for the test compound using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Protocol 3: Electrophysiological Assay (Whole-Cell Patch-Clamp)
This protocol assesses the functional activity of the test compound on GABA_A receptor-mediated chloride currents in cultured neurons or a cell line expressing GABA_A receptors (e.g., HEK293 cells).
Materials:
-
Cultured primary neurons or HEK293 cells stably expressing the desired GABA_A receptor subunits (e.g., α1β2γ2).
-
External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
GABA
-
Test compound: this compound
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Prepare cells for recording by plating them on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Obtain a whole-cell patch-clamp recording from a single cell using a borosilicate glass pipette filled with the internal solution.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply GABA at its EC₅₀ concentration to elicit a baseline current response.
-
Co-apply the EC₅₀ concentration of GABA with increasing concentrations of the test compound.
-
Record the changes in the amplitude of the GABA-evoked current.
-
To determine if the compound has agonist activity, apply the test compound in the absence of GABA.
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation or inhibition of the GABA response by the test compound.
-
Construct a concentration-response curve by plotting the percentage modulation against the logarithm of the test compound concentration.
-
Determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) of the test compound.
Visualizations
Caption: Experimental workflow for evaluating a potential GABA receptor ligand.
Caption: GABA_A receptor signaling pathway.
Caption: Logical relationship of the research steps.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. PDSP - GABA [kidbdev.med.unc.edu]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening of 3-Amino-3-(3-methylphenyl)propanoic Acid Analog Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 3-Amino-3-(3-methylphenyl)propanoic acid analog libraries. This class of compounds and its derivatives have shown potential in various therapeutic areas, including neuroscience, oncology, and infectious diseases.[1][2][3][4] High-throughput screening enables the rapid evaluation of large libraries of these analogs to identify lead compounds for further development.[5][6]
Introduction to this compound Analogs
3-Amino-3-arylpropionic acids are a class of β-amino acids that serve as crucial building blocks in the synthesis of pharmaceuticals.[7] Analogs of this compound are of significant interest due to their structural similarity to endogenous molecules, allowing them to potentially interact with various biological targets.[1] Their unique chiral structure is a key feature in their application in drug development.[1] Recent studies have highlighted the diverse biological activities of related propanoic acid derivatives, including anticancer, antimicrobial, and antioxidant properties, making them attractive candidates for drug discovery campaigns.[2][3][4]
High-Throughput Screening Workflow
The high-throughput screening process for this compound analog libraries is a multi-step process designed to efficiently identify and validate hit compounds. The workflow typically involves library preparation, primary screening, hit confirmation, and secondary screening, followed by more in-depth structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are provided as representative examples for the screening of a this compound analog library for potential anticancer activity.
Protocol: Cell-Based High-Throughput Screening for Cytotoxicity
This protocol describes a primary screen to identify compounds that reduce the viability of a cancer cell line, such as A549 human lung carcinoma cells.[2][4]
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound analog library (10 mM stock in DMSO)
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™ or alamarBlue™)
-
Positive control (e.g., Doxorubicin, 10 µM)
-
Negative control (0.1% DMSO in media)
-
384-well clear-bottom, black-walled microplates
-
Automated liquid handling system
-
Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend A549 cells to a concentration of 5 x 104 cells/mL in culture medium.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the 10 mM stock library to 20 µM in culture medium.
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, and negative control to the cell plates. The final compound concentration will be 4 µM, and the final DMSO concentration will be 0.1%.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
Viability Assay:
-
Add 10 µL of the resazurin-based viability reagent to each well.
-
Incubate for 1-2 hours at 37°C.
-
Measure fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound-treated well relative to the negative control (100% viability) and positive control (0% viability).
-
Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., <50%).
-
Protocol: Dose-Response and IC50 Determination
This protocol is for confirming the activity of hits from the primary screen and determining their potency.
Materials:
-
Same as in 3.1.
-
Confirmed hit compounds.
Procedure:
-
Cell Seeding:
-
Seed A549 cells in 384-well plates as described in the primary screening protocol.
-
-
Compound Preparation and Addition:
-
Prepare a 10-point serial dilution series for each hit compound, typically ranging from 100 µM to 0.5 nM.
-
Add the diluted compounds to the cell plates in triplicate.
-
Include negative and positive controls on each plate.
-
Incubate for 48 hours.
-
-
Viability Assay and Data Analysis:
-
Perform the resazurin-based viability assay as previously described.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation
The quantitative data from the screening process should be organized for clear interpretation and comparison.
Table 1: Representative Primary Screening Hit Summary
| Compound ID | Structure | % Viability at 4 µM | Hit (Yes/No) |
| HTS-001 | [Structure] | 85.2 | No |
| HTS-002 | [Structure] | 42.1 | Yes |
| HTS-003 | [Structure] | 91.5 | No |
| HTS-004 | [Structure] | 33.7 | Yes |
| ... | ... | ... | ... |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| HTS-002 | 7.8 | -1.2 | 0.98 |
| HTS-004 | 2.5 | -1.1 | 0.99 |
| Doxorubicin | 0.9 | -1.5 | 0.99 |
Potential Signaling Pathway for Investigation
Given that many anticancer agents induce apoptosis, a potential mechanism of action for active this compound analogs could involve the modulation of apoptotic signaling pathways. Secondary assays could investigate the activation of caspases or changes in the expression of key apoptotic proteins like Bcl-2 and Bax.
Conclusion
The high-throughput screening of this compound analog libraries offers a powerful approach to identify novel therapeutic leads. The protocols and workflows detailed in these application notes provide a framework for the efficient and systematic evaluation of these compounds. Subsequent hit-to-lead optimization, guided by SAR, is crucial for developing potent and selective drug candidates.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 5. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 6. nuvisan.com [nuvisan.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the purification of 3-Amino-3-(3-methylphenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Amino-3-(3-methylphenyl)propanoic acid and related β-aryl-β-amino acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Crystallization | The crude product may contain significant amounts of starting materials or by-products with similar solubility. | - Solvent System Optimization: Experiment with different solvent/anti-solvent combinations (e.g., water/isopropanol, ethanol/heptane) to enhance the differential solubility between the desired product and impurities. - pH Adjustment: As an amino acid, the solubility of the target compound is highly pH-dependent. Adjusting the pH of the solution can selectively precipitate the product or keep impurities dissolved. - Recrystallization: Perform a second crystallization step. |
| Oil Formation Instead of Crystals | The compound may have a low melting point, or the solvent system may not be optimal, leading to precipitation as an oil rather than a solid. | - Slower Cooling: Allow the crystallization solution to cool more slowly to promote the formation of an ordered crystal lattice. - Seed Crystals: Introduce a small amount of pure crystal to induce crystallization. - Solvent Change: Utilize a solvent system in which the compound is less soluble. |
| Poor Separation in Column Chromatography | The chosen stationary and mobile phases may not be effective for separating the target compound from impurities. | - Stationary Phase: Consider using a different stationary phase, such as a C18 reverse-phase silica for less polar impurities or an ion-exchange resin to leverage the amino and carboxylic acid groups. - Mobile Phase Gradient: Employ a gradient elution instead of an isocratic one to improve the resolution of compounds with different polarities. - pH Modification: Adding a small amount of acid (e.g., formic acid, acetic acid) or base (e.g., triethylamine) to the mobile phase can alter the retention of the amino acid. |
| Incomplete Enantiomeric Separation | For chiral separations, the chosen chiral stationary phase (CSP) or chiral resolving agent may not be suitable. | - Chiral HPLC Column Screening: Test a variety of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one that provides adequate separation. - Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. |
Frequently Asked Questions (FAQs)
1. What are the most common impurities encountered in the synthesis of this compound?
Common impurities often include unreacted starting materials such as 3-methylbenzaldehyde and malonic acid derivatives, as well as by-products from side reactions. The specific impurities will depend on the synthetic route employed.
2. How can I effectively remove residual starting materials?
If the starting materials have significantly different polarities from the product, column chromatography is often the most effective method. Alternatively, if the starting material is not an amino acid, adjusting the pH of an aqueous solution can be used to selectively extract it into an organic layer while the zwitterionic product remains in the aqueous phase.
3. What is the best general approach for the crystallization of this amino acid?
Due to its zwitterionic nature, this compound is often soluble in water and less soluble in organic solvents. A common strategy is to dissolve the crude product in a minimal amount of a hot polar solvent (like water or a short-chain alcohol) and then add a less polar anti-solvent (such as isopropanol, acetone, or heptane) until turbidity is observed. Slow cooling should then induce crystallization.
4. My purified product shows a broad melting point. What does this indicate?
A broad melting point typically suggests the presence of impurities or that the product is in an amorphous state rather than a crystalline one. Further purification by recrystallization or chromatography may be necessary.
5. How can I confirm the enantiomeric purity of my final product?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric purity. This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., deionized water or ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: To the hot solution, slowly add an anti-solvent (e.g., isopropanol, heptane) until the solution becomes slightly cloudy.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then potentially to 0-4 °C in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum.
Protocol 2: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid).
-
Selective Crystallization: Allow the solution to stand, possibly with slow cooling, to induce the crystallization of one of the diastereomeric salts. The choice of solvent is critical here to ensure that one salt crystallizes while the other remains in solution.
-
Isolation of Diastereomer: Isolate the crystallized diastereomeric salt by filtration.
-
Liberation of the Free Amino Acid: Dissolve the isolated salt in water and adjust the pH to liberate the free enantiomerically enriched amino acid, which can then be extracted or precipitated.
-
Determination of Enantiomeric Excess: Analyze the enantiomeric purity of the final product using chiral HPLC.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for common crystallization problems.
Technical Support Center: Optimization of 3-Amino-3-(3-methylphenyl)propanoic Acid Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 3-Amino-3-(3-methylphenyl)propanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization process in a question-and-answer format.
| Problem | Possible Causes | Solutions & Recommendations |
| Low or No Product Yield | 1. Reagent Inactivity: Acylating agents (e.g., acyl chlorides) may have hydrolyzed. Silylating agents are sensitive to moisture.[1][2] 2. Incomplete Reaction: Reaction time may be too short, or the temperature could be too low.[1][3] 3. Suboptimal pH: The pH of the reaction is critical, especially for reactions involving the amino group. For many derivatizations, a basic pH is required to deprotonate the amine.[4] 4. Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent. | 1. Use Fresh Reagents: Ensure acylating and silylating agents are fresh and handled under anhydrous conditions.[2][4] 2. Optimize Time & Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time or cautiously increase the temperature as needed.[1][4] 3. Adjust pH: For N-acylations, maintain a basic pH (typically 8.5-9.5) to ensure the amino group is deprotonated and nucleophilic.[4] For other derivatizations, optimize the pH according to the specific reaction mechanism.[2] 4. Select Appropriate Solvent: Use a solvent that ensures all reactants are fully dissolved. For borate-catalyzed amidations, tert-amyl methyl ether (TAME) can be a suitable choice.[5] |
| Presence of Multiple Products / Side Reactions | 1. Di-acylation/Di-esterification: Both the amino and carboxyl groups may have reacted when only one was targeted. 2. Over-oxidation: If performing an oxidation reaction, the conditions may be too harsh. 3. Side-chain Reactions: The methyl group on the phenyl ring could potentially react under harsh conditions. 4. Edman-type Cyclization: For N-terminal isothiocyanate labeling, acidic conditions can cause cleavage of the labeled amino acid.[4] | 1. Use Protecting Groups: To selectively derivatize one functional group, protect the other. Use Boc or Fmoc for the amino group when targeting the carboxyl group, and esterify the carboxyl group when targeting the amino group.[6][7][8] 2. Use Milder Conditions: For oxidation, consider reagents other than harsh ones like permanganate if over-oxidation is an issue. 3. Control Reaction Conditions: Avoid unnecessarily high temperatures or highly reactive reagents. 4. Introduce a Spacer: To prevent N-terminal cyclization, introduce a spacer like β-alanine between the amino acid and the isothiocyanate label.[4] |
| Starting Material Remains Unreacted | 1. Insufficient Reagent: The molar ratio of the derivatizing agent to the substrate may be too low.[1] 2. Poor Nucleophilicity of Amine: The amino group may be protonated if the reaction medium is acidic, rendering it non-nucleophilic.[1] 3. Catalyst Inefficiency: The catalyst used may be inappropriate or used in an insufficient amount.[2][9] | 1. Increase Reagent Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the derivatizing agent to drive the reaction to completion.[1][4] 2. Add a Base: For reactions with acyl halides or anhydrides, add a non-nucleophilic base like pyridine or triethylamine to neutralize the acid byproduct.[1] 3. Screen Catalysts: For reactions like esterification or amidation, screen different catalysts (e.g., H₂SO₄, Lewis acids like Ti(OiPr)₄ or B(OCH₂CF₃)₃) and optimize their concentration.[5][9] |
| Difficulty in Product Purification | 1. Emulsion during Workup: Emulsions can form during aqueous extraction, making layer separation difficult. 2. Co-elution of Product and Byproducts: The product and byproducts may have similar polarities, making chromatographic separation challenging. | 1. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 2. Optimize Chromatography: Adjust the solvent system for column chromatography to achieve better separation. Consider derivatizing the crude product to alter its polarity for easier purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common strategies involve the modification of the amino and/or the carboxylic acid functional groups. These include:
-
N-Acylation: Reaction of the amino group with an acyl chloride or anhydride to form an amide. This is often done in the presence of a base.[1]
-
Esterification: Conversion of the carboxylic acid group into an ester, for example, by reacting with an alcohol in the presence of an acid catalyst or using reagents like trimethylchlorosilane (TMSCl) in methanol.[9][10]
-
Amidation: Reaction of the carboxylic acid group with an amine, typically requiring a coupling agent or a Lewis acid catalyst.[5]
-
Silylation: Reaction of both the amino and carboxyl groups with a silylating agent like BSTFA to increase volatility for gas chromatography (GC) analysis.[2]
Q2: Why is pH control crucial during the derivatization of the amino group?
A2: The primary amino group (-NH₂) is nucleophilic and can react with electrophilic derivatizing agents. However, under acidic conditions, it can become protonated (-NH₃⁺), losing its nucleophilicity and preventing the reaction.[1] For most derivatization reactions targeting the amine, a basic pH (typically 8.2 or higher) is required to ensure the amino group is in its deprotonated, reactive state.[4]
Q3: Which protecting groups are suitable for selective derivatization?
A3: To perform reactions selectively on either the amino or carboxyl group, the other group must be protected.
-
For the Amino Group: The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are the most common.[8] The Boc group is stable under basic conditions and removed with acid (e.g., TFA), while the Fmoc group is stable to acid and removed with a base (e.g., piperidine).[7]
-
For the Carboxyl Group: It is typically protected as an ester (e.g., methyl or ethyl ester), which can be hydrolyzed later under basic or acidic conditions.
Q4: How can I improve the detection of my compound for HPLC or GC analysis?
A4: Derivatization is a key strategy to enhance analytical detection.
-
For GC Analysis: The compound's volatility and thermal stability must be increased. This is achieved by converting the polar -NH₂ and -COOH groups into less polar derivatives, such as trimethylsilyl (TMS) esters/ethers or methyl esters.[2][11]
-
For HPLC Analysis: To improve sensitivity for UV or fluorescence detection, a derivatizing agent containing a chromophore or fluorophore is used.[2] Reagents like o-phthalaldehyde (OPA) react with primary amines to yield fluorescent products.[12]
Q5: What are common catalysts for the amidation of the carboxylic acid group?
A5: Direct amidation of the carboxylic acid group of an unprotected amino acid can be challenging. Lewis acid catalysts have been shown to be effective.[5] Suitable catalysts include titanium(IV) isopropoxide (Ti(OiPr)₄) and tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃).[5] These catalysts facilitate the reaction, often under azeotropic removal of water.[5]
Quantitative Data on Reaction Conditions
Table 1: N-Acylation of Amines - Reagent and Base Comparison
| Acylating Agent | Base | Solvent | Reaction Time | Typical Yield | Reference |
| Acetic Anhydride | None (Neat) | None | 5-15 min | Good to Excellent | [13] |
| Benzoyl Chloride | Pyridine | Dichloromethane | 2-4 hours | Not Specified | [1] |
| Acetic Anhydride | KF-Al₂O₃ | Organic Medium | Variable | Not Specified | [13] |
| Acetyl Chloride | Triethylamine | Organic Medium | Variable | Not Specified | [13] |
Table 2: Esterification of Carboxylic Acids - Method Comparison
| Method | Reagents | Temperature | Reaction Time | Typical Yield | Reference |
| Fischer Esterification | 1-Propanol, H₂SO₄ | 65°C | 210 min | Up to 96.9% | [9] |
| Silylation-mediated | Methanol, TMSCl | Room Temp | Variable (TLC monitored) | Good to Excellent | [10] |
| Hydrazinolysis to Azide | Hydrazine, then NaNO₂/HCl | Reflux, then -5°C | 9h, then 12-24h | Not Specified | [14] |
Table 3: Lewis Acid Catalyzed Amidation of Unprotected Amino Acids
| Catalyst (mol%) | Amine | Solvent | Temperature | Yield of Amino Amide | Reference |
| B(OCH₂CF₃)₃ (20%) | Benzylamine | TAME | 86°C | Good to Excellent | [5] |
| Ti(OiPr)₄ (20%) | Benzylamine | TAME | 86°C | Good to Excellent | [5] |
| ZrCl₄ | Propylamine | Not Specified | Not Specified | 32% | [5] |
Experimental Protocols
Protocol 1: General N-Benzoylation
This protocol describes a general procedure for the N-benzoylation of this compound using benzoyl chloride.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Slowly add pyridine (1.2 eq) to the stirred solution.
-
Acylating Agent Addition: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.[1]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Quenching: Upon completion, quench the reaction by adding water.
-
Extraction: Separate the organic layer. Wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: General Esterification using TMSCl and Methanol
This protocol is a mild and efficient method for preparing the methyl ester hydrochloride of this compound.[10]
-
Reactant Setup: Place this compound (0.1 mol) in a round-bottom flask.
-
TMSCl Addition: Slowly add freshly distilled trimethylchlorosilane (TMSCl) (0.2 mol) and stir with a magnetic stirrer. The TMSCl will react with the carboxylic acid to form a silyl ester intermediate and also protect the amino group.
-
Methanol Addition: Add methanol (100 mL) to the mixture. The resulting solution or suspension is stirred at room temperature.
-
Reaction Monitoring: Monitor the reaction for completion using TLC.
-
Workup: Once the reaction is complete, concentrate the mixture on a rotary evaporator to yield the crude amino acid methyl ester hydrochloride. The product can be further purified if necessary.
Visualizations
Caption: A general experimental workflow for the derivatization process.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. actascientific.com [actascientific.com]
- 13. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 14. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
Troubleshooting poor enantioselectivity in 3-Amino-3-(3-methylphenyl)propanoic acid synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering poor enantioselectivity in the asymmetric synthesis of 3-Amino-3-(3-methylphenyl)propanoic acid and its derivatives. The primary focus is on organocatalyzed Mannich-type reactions, a common and effective method for this transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enantiomeric excess (ee%) is significantly lower than reported values. What are the most common causes?
Low enantioselectivity is a frequent challenge in asymmetric synthesis. Several factors in your experimental setup can lead to a drop in ee%. A systematic approach to troubleshooting is the most effective way to identify the root cause. The most critical parameters to investigate are the catalyst, reaction conditions (solvent and temperature), and the purity of your reagents.
A logical workflow for diagnosing the issue is presented below. Start by assessing the catalyst and work through the subsequent checks on reagents and reaction parameters.
Q2: How significantly do solvent and temperature affect the enantioselectivity?
Solvent and temperature are critical parameters that directly influence the energy difference between the diastereomeric transition states in the catalytic cycle. Lowering the reaction temperature often, but not always, leads to higher enantiomeric excess. The polarity and coordinating ability of the solvent can stabilize or destabilize the chiral transition state, dramatically impacting the stereochemical outcome.
The following tables provide illustrative data from an organocatalytic Mannich reaction for the synthesis of a β-aryl-β-amino ester, a close analogue of the target molecule.
Data Presentation
Table 1: Effect of Solvent on a Chiral Phosphoric Acid Catalyzed Mannich Reaction Reaction of benzaldehyde, aniline, and acetophenone at room temperature.
| Entry | Solvent | Yield (%) | ee% |
| 1 | Toluene | 85 | 75 |
| 2 | Dichloromethane (DCM) | 88 | 70 |
| 3 | Tetrahydrofuran (THF) | 82 | 65 |
| 4 | Diethyl Ether | 75 | 82 |
| 5 | Methyl tert-butyl ether (MTBE) | 78 | 85 |
| 6 | Neat (Solvent-free) | 90 | 89 |
Data is illustrative and adapted from a representative procedure for β-amino carbonyl synthesis.[1]
Table 2: Effect of Temperature on Enantioselectivity Illustrative data for a generic asymmetric reaction.
| Entry | Temperature (°C) | Yield (%) | ee% |
| 1 | 40 | 95 | 75 |
| 2 | 25 (Room Temp) | 92 | 88 |
| 3 | 0 | 85 | 94 |
| 4 | -20 | 81 | >98 |
As shown, a systematic screening of solvents and a study of temperature effects are crucial optimization steps. A solvent-free (neat) condition or a less polar solvent like MTBE may be beneficial.[1] Lowering the temperature is a highly effective strategy for improving enantioselectivity.
Q3: My catalyst seems to be underperforming. What are the key considerations for catalyst handling and selection?
The chiral catalyst is the heart of the asymmetric transformation. Its effectiveness can be compromised by several factors.
-
Purity and Integrity: Ensure the catalyst is of high chemical and enantiomeric purity. Impurities can act as poisons or promote a non-selective background reaction. If you are using a catalyst that has been stored for a long time, consider using a fresh batch.
-
Air and Moisture Sensitivity: Many organocatalysts, especially those with phosphine or sensitive amine moieties, can be sensitive to air and moisture. Ensure the reaction is conducted under strictly anhydrous and anaerobic conditions (e.g., under an Argon or Nitrogen atmosphere). All glassware should be flame- or oven-dried, and solvents must be anhydrous.
-
Catalyst Loading: Both too low and too high catalyst loadings can negatively impact enantioselectivity. Insufficient catalyst may allow a non-catalyzed, non-selective reaction to occur, while high concentrations can sometimes lead to the formation of less selective catalyst aggregates. An optimization of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) is recommended.
The diagram below illustrates the relationship between key reaction parameters and the final stereochemical outcome, emphasizing the central role of the catalyst in controlling the transition state energies.
Experimental Protocols
The following is a general, illustrative protocol for a three-component organocatalytic Mannich reaction to synthesize a β-amino ester, which is a direct precursor to the target this compound. This should be adapted and optimized for your specific needs.
Illustrative Protocol: Chiral Phosphoric Acid-Catalyzed Synthesis of Ethyl 3-Amino-3-phenylpropanoate
This protocol is adapted from established methods for the asymmetric synthesis of β-aryl-β-amino esters.
Materials:
-
3-Methylbenzaldehyde (1.0 mmol, 1.0 equiv)
-
Aniline (1.1 mmol, 1.1 equiv)
-
Ethyl acetophenone (or other enolizable ketone/ester) (1.5 mmol, 1.5 equiv)
-
Chiral Phosphoric Acid (CPA) Catalyst (e.g., TRIP catalyst) (0.1 mmol, 10 mol%)
-
Anhydrous Solvent (e.g., MTBE or Toluene) (2.0 mL)
-
4Å Molecular Sieves (approx. 200 mg)
Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (10 mol%) and 4Å molecular sieves.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (2.0 mL), followed by 3-methylbenzaldehyde (1.0 mmol), aniline (1.1 mmol), and finally the ketone/ester component (1.5 mmol).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature, 0 °C, or -20 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is deemed complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC analysis.
-
Hydrolysis (Optional): The resulting β-amino ester can be hydrolyzed to the target this compound using standard procedures (e.g., treatment with LiOH in THF/water or acidic hydrolysis with HCl).
References
Preventing racemization of 3-Amino-3-(3-methylphenyl)propanoic acid during peptide coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization of 3-Amino-3-(3-methylphenyl)propanoic acid during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the conversion of a single enantiomer of a chiral amino acid into a mixture of both its D and L forms.[1][2] In peptide synthesis, this compromises the stereochemical integrity of the peptide, as the biological activity is highly dependent on its specific three-dimensional structure.[2] The presence of even minor amounts of the incorrect diastereomer can be challenging to remove and may significantly alter or eliminate the therapeutic efficacy of the synthetic peptide.[2]
Q2: What are the primary mechanisms of racemization during the coupling of this compound?
A2: The two primary mechanisms for racemization during peptide coupling are:
-
Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form an oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine can occur from either face of the planar intermediate, resulting in a mixture of stereoisomers.[3][4][5][6]
-
Direct Enolization (Direct α-abstraction): A base can directly abstract the α-proton from the activated amino acid, forming an achiral enolate intermediate. Reprotonation of this enolate can then occur from either side, leading to racemization.[6][7][8] This pathway is more prevalent under strongly basic conditions.[7]
Q3: Are β-amino acids like this compound susceptible to racemization?
A3: Yes, like α-amino acids, β-amino acids are susceptible to racemization during peptide coupling, proceeding through similar mechanisms. The activation of the carboxylic acid makes the α-proton (in the case of α-amino acids) or the β-proton (in the case of β-amino acids, though less acidic) susceptible to abstraction. The fundamental principles of controlling racemization for α-amino acids are therefore highly relevant to β-amino acids.
Q4: Which factors in the coupling reaction have the most significant impact on racemization?
A4: Several factors critically influence the degree of racemization:
-
Coupling Reagents: The choice of activating reagent is paramount.[1][3][7] Onium salts (e.g., HATU, HCTU) and phosphonium salts (e.g., PyBOP) are generally preferred for minimizing racemization over carbodiimides (e.g., DCC, DIC) when used alone.[2][7][9]
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial, especially when using carbodiimides.[3][7][10] They form active esters that are more stable and less prone to racemization.[7] HOAt and Oxyma are often more effective than HOBt.[3][7]
-
Base: The strength and steric hindrance of the base used are critical.[3][7] Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) and triethylamine can increase racemization.[3][7] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are often better choices.[3][7][11]
-
Solvent: The polarity of the solvent can affect the rate of racemization, with more polar solvents sometimes promoting this side reaction.[1][7][11]
-
Temperature: Higher temperatures, while potentially increasing the coupling reaction rate, also significantly increase the rate of racemization.[1][7][12]
Troubleshooting Guide
Issue: High levels of racemization detected in the peptide product containing this compound.
This troubleshooting guide will help you identify and address the potential causes of racemization in a stepwise manner.
Caption: A logical workflow for troubleshooting high racemization levels.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is a critical factor in controlling racemization.
-
If you are using a carbodiimide (e.g., DIC, DCC) without an additive: This is a likely source of racemization. It is highly recommended to include an additive.
-
Recommendation:
-
Incorporate additives like HOBt, HOAt, or Oxyma. HOAt and Oxyma generally offer superior racemization suppression compared to HOBt.[3][7]
-
Consider switching to an onium salt (e.g., HATU, HCTU) or a phosphonium salt (e.g., PyBOP) based coupling reagent, as these are known to be "low-racemization" options.[2][7][9]
-
Step 2: Assess Your Choice and Amount of Base
The base plays a crucial role in the racemization process, primarily by abstracting the alpha-proton.
-
If you are using a strong, sterically unhindered base like DIPEA or triethylamine: These bases can accelerate racemization.[3]
-
Recommendation:
Step 3: Analyze Your Reaction Conditions (Temperature and Solvent)
-
If you are performing the coupling at elevated temperatures (e.g., with microwave heating): Higher temperatures significantly increase the rate of racemization.[1][12]
-
Recommendation:
Data Presentation: Comparison of Coupling Reagents and Additives
| Coupling System | Relative Racemization Potential | Comments |
| DIC/HOBt | Moderate | A standard, cost-effective choice, but can still lead to racemization. |
| DIC/HOAt | Low | HOAt is more effective than HOBt in suppressing racemization.[3][7] |
| DIC/Oxyma | Low | A non-explosive and effective alternative to HOBt/HOAt.[6][7] |
| HATU/DIPEA | Low to Moderate | Generally low racemization, but the use of DIPEA can be a contributing factor. |
| HATU/NMM or Collidine | Very Low | Combining a superior coupling reagent with a weaker/hindered base is highly effective. |
| PyBOP/DIPEA | Low to Moderate | A good phosphonium-based option; base selection is still important. |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Peptide Coupling
-
In a reaction vessel, dissolve the N-protected this compound (1.0 eq.) and the coupling additive (e.g., HOAt, 1.1 eq.) in an appropriate solvent (e.g., DMF).
-
Add the coupling reagent (e.g., DIC, 1.1 eq.) to the solution and stir for 5-10 minutes at 0°C for pre-activation.
-
In a separate vessel, dissolve the amino-component (e.g., the N-terminal deprotected peptide-resin, 1.0 eq.) in the solvent.
-
Add the appropriate base (e.g., NMM, 2.0 eq.) to the amino-component solution.
-
Transfer the pre-activated acid solution to the amino-component solution.
-
Allow the reaction to proceed at 0°C for 2 hours and then at room temperature for an additional 2-4 hours, or until completion as monitored by a qualitative test (e.g., Kaiser test for solid-phase synthesis).
-
Wash the resin or perform an aqueous workup for solution-phase synthesis.
Protocol 2: Detection and Quantification of Racemization using Chiral HPLC
-
Sample Preparation:
-
Cleave a small amount of the crude peptide from the resin.
-
Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.
-
Hydrolyze the peptide using 6N HCl at 110°C for 24 hours.
-
Evaporate the acid and redissolve the amino acid residue in a suitable solvent.
-
-
Derivatization (Optional but often necessary for β-amino acids):
-
Derivatize the amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent, L-FDAA) to form diastereomers that can be separated on a standard C18 column.[7]
-
-
Chiral HPLC Analysis:
-
Column: A chiral stationary phase (CSP) column or a standard C18 column if derivatized.[7][13]
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[13]
-
Detection: UV detection at an appropriate wavelength for the peptide or the derivatizing group (e.g., 340 nm for DNP-derivatives).[13]
-
Quantify the D- and L-isomers by integrating the peak areas.
-
Visualization of Key Concepts
Caption: Mechanisms of racemization during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. academic.oup.com [academic.oup.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 3-Amino-3-(3-methylphenyl)propanoic acid for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 3-Amino-3-(3-methylphenyl)propanoic acid for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor aqueous solubility of this compound?
A1: The solubility of this compound, a β-amino acid, is influenced by its molecular structure. The presence of a non-polar methylphenyl group contributes to its hydrophobic character, which can lead to low solubility in aqueous solutions. As an amphoteric molecule with both an acidic carboxylic acid group and a basic amino group, its net charge and, consequently, its solubility are highly dependent on the pH of the solution. At its isoelectric point (pI), the net charge is zero, and solubility is typically at its minimum.[1]
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A2: This is a common issue known as "crashing out," where the compound is soluble in the organic stock solvent but not in the final aqueous buffer concentration.[2][3] Several strategies can be employed to mitigate this:
-
Optimize the final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 1%, to minimize solvent effects on your biological system.
-
Employ solubility enhancement techniques: Consider adjusting the pH of your buffer, using co-solvents, or incorporating solubilizing agents like cyclodextrins.[4][5][6]
-
Alter the dilution method: Instead of adding the stock solution directly to the buffer, try a serial dilution approach or add the stock to a vigorously vortexing buffer to promote rapid dispersion.
Q3: How does pH adjustment affect the solubility of this compound?
A3: As an amphoteric compound, the solubility of this compound is significantly influenced by pH.[4][7][8]
-
In acidic conditions (low pH): The amino group is protonated (-NH3+), leading to a net positive charge and increased solubility.
-
In alkaline conditions (high pH): The carboxylic acid group is deprotonated (-COO-), resulting in a net negative charge and increased solubility.
-
At the isoelectric point (pI): The molecule exists as a zwitterion with both a positive and negative charge, resulting in a net neutral charge and minimal aqueous solubility.[1]
Therefore, adjusting the pH of your assay buffer away from the compound's pI can substantially enhance its solubility.[7]
Troubleshooting Guide
Issue: Compound solubility is limiting the achievable concentration in a cell-based assay.
This guide provides a systematic approach to troubleshoot and enhance the solubility of this compound for cell-based experiments.
Step 1: Preliminary Solubility Assessment
Before attempting to enhance solubility, it is crucial to determine the baseline solubility of your compound in the intended assay buffer.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Aqueous Dilution: Add a small, fixed volume of each DMSO concentration to your aqueous assay buffer (e.g., 2 µL into 98 µL of buffer) to achieve a final DMSO concentration of 2%.
-
Incubation and Observation: Incubate the solutions at the assay temperature for a set period (e.g., 2 hours).
-
Analysis: Visually inspect for precipitation or use a nephelometer to quantify turbidity. The highest concentration that remains clear is the approximate kinetic solubility.
Step 2: Solubility Enhancement through pH Adjustment
Based on the amphoteric nature of the compound, modifying the pH of the assay buffer can be a highly effective initial step.[4][7]
Experimental Protocol: pH-Dependent Solubility Profiling
-
Prepare Buffers: Prepare a series of biologically compatible buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Solubility Testing: Add an excess amount of solid this compound to each buffer.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Selection: Choose a pH that provides adequate solubility and is compatible with your biological assay.
| Parameter | Expected Outcome at Acidic pH (< pI) | Expected Outcome at Alkaline pH (> pI) | Expected Outcome at Isoelectric Point (pI) |
| Net Charge | Positive | Negative | Neutral |
| Solubility | Increased | Increased | Minimum |
Table 1: Expected pH-dependent solubility trends for this compound.
Step 3: Utilizing Co-solvents
If pH adjustment is not feasible or sufficient, the addition of a water-miscible organic solvent (co-solvent) can increase solubility.[4][6]
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of biocompatible co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[]
-
Prepare Co-solvent Mixtures: Create a range of concentrations for each co-solvent in your assay buffer (e.g., 1%, 2%, 5%, 10% v/v).
-
Solubility Measurement: Determine the solubility of this compound in each co-solvent mixture using the kinetic solubility assay described in Step 1.
-
Cell Viability Assay: Crucially, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with your specific cell line to determine the maximum tolerable concentration of each co-solvent.
-
Optimal Selection: Select the co-solvent and concentration that provides the best balance of solubility enhancement and minimal cytotoxicity.
| Co-solvent | Typical Starting Concentration Range | Potential Considerations |
| Ethanol | 1-5% | Can be cytotoxic at higher concentrations. |
| Propylene Glycol | 1-10% | Generally well-tolerated by many cell lines. |
| PEG 400 | 1-10% | Can affect protein-ligand interactions in some assays. |
| DMSO | < 2% | Standard for stock solutions, but higher concentrations are often toxic.[2] |
Table 2: Common co-solvents for biological assays and their typical working concentrations.
Step 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[10][11]
Experimental Protocol: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD concentrations (e.g., 1, 5, 10, 20 mM) in your chosen assay buffer.
-
Compound Addition: Add your DMSO stock of this compound to each HP-β-CD solution.
-
Incubation: Incubate the mixtures with gentle agitation for a defined period (e.g., 1-4 hours) at room temperature to facilitate complex formation.
-
Solubility Assessment: Evaluate the solubility in each concentration using the kinetic solubility assay.
-
Assay Compatibility Check: Verify that the chosen concentration of HP-β-CD does not interfere with your biological assay.
| Cyclodextrin Type | Key Features | Common Applications |
| α-Cyclodextrin | Smaller cavity size | Suitable for smaller hydrophobic molecules. |
| β-Cyclodextrin | Intermediate cavity size | Widely used, but has lower aqueous solubility. |
| γ-Cyclodextrin | Larger cavity size | Accommodates larger guest molecules. |
| HP-β-Cyclodextrin | High aqueous solubility, low toxicity | Preferred choice for parenteral and in vitro applications.[11] |
Table 3: Common types of cyclodextrins used for solubility enhancement.[10][11][12][13]
By systematically applying these troubleshooting steps and experimental protocols, researchers can effectively enhance the solubility of this compound, enabling more accurate and reliable results in their biological assays.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. pharmaguddu.com [pharmaguddu.com]
- 8. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 12. Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Cell Permeability of Peptides Containing 3-Amino-3-(3-methylphenyl)propanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-proteinogenic amino acid, 3-Amino-3-(3-methylphenyl)propanoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to low cell permeability.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of my peptide containing this compound low?
A1: Peptides, in general, face challenges with cell permeability due to their size, charge, and high number of hydrogen bond donors and acceptors. The inclusion of this compound, a β-amino acid, can influence permeability in several ways:
-
Increased Conformational Rigidity: β-amino acids can induce specific secondary structures, which may or may not be favorable for membrane translocation.
-
Altered Physicochemical Properties: The aryl group of this compound increases lipophilicity, which can be beneficial, but the overall peptide's properties, such as its polar surface area (PSA) and hydrogen bonding capacity, are critical. An unfavorable balance of these properties can lead to poor permeability.
-
Potential for Aggregation: The hydrophobic nature of the methylphenyl group might promote intermolecular aggregation, reducing the concentration of monomeric peptide available for cell penetration.
Q2: What are the first steps to troubleshoot low cell permeability of my peptide?
A2: Before undertaking significant chemical modifications, it's crucial to ensure your experimental setup is optimized.
-
Verify Peptide Purity and Integrity: Confirm the purity of your peptide sample using techniques like HPLC and mass spectrometry. Impurities or degradation products can interfere with your assay.
-
Assess Peptide Solubility: Ensure your peptide is fully dissolved in the assay buffer. Aggregates will not permeate the cell membrane effectively. Test solubility in different buffer systems if necessary.
-
Optimize Assay Conditions: Factors like incubation time, temperature, and cell density can impact permeability results. Ensure these are consistent and optimized for your cell line.
-
Include Positive and Negative Controls: Use well-characterized cell-permeable and impermeable peptides as controls to validate your assay.
Q3: What chemical modification strategies can I employ to improve the cell permeability of my peptide?
A3: Several strategies can be employed to enhance the cell permeability of peptides containing this compound. The optimal approach will depend on your peptide's sequence and target.
-
N-Methylation: Replacing backbone amide protons with methyl groups can reduce the hydrogen bond donor count and increase lipophilicity, often leading to improved permeability.[1]
-
Cyclization: Constraining the peptide's conformation through cyclization can pre-organize it into a membrane-permeable state and reduce the polar surface area.
-
Lipidation: Attaching a lipid moiety (e.g., a fatty acid) can enhance membrane association and facilitate passive diffusion.
-
Terminal Modifications: Capping the N- and C-termini (e.g., through acetylation and amidation, respectively) can neutralize charges and increase stability.
-
Incorporate D-amino acids: Strategic replacement of L-amino acids with their D-counterparts can alter the peptide's conformation and improve proteolytic stability, which can indirectly enhance the amount of peptide available to cross the membrane.[2]
-
Conjugation to Cell-Penetrating Peptides (CPPs): Attaching your peptide to a known CPP can facilitate its entry into cells, often through endocytotic pathways.
Troubleshooting Guide: Low Cell Permeability
This guide provides a structured approach to diagnosing and resolving low cell permeability issues with your this compound-containing peptide.
| Problem | Possible Cause | Suggested Solution |
| Low or no detectable peptide in the cell lysate | Poor passive diffusion across the cell membrane. | 1. Increase Lipophilicity: Consider adding more hydrophobic residues or attaching a lipid tail. 2. Reduce Hydrogen Bonding: Strategically N-methylate backbone amides. 3. Optimize Conformation: Attempt cyclization to favor a more membrane-compatible structure. |
| Peptide is aggregating in the assay medium. | 1. Assess Solubility: Determine the peptide's solubility limit in your assay buffer. 2. Modify Assay Conditions: Include a small percentage of a biocompatible organic solvent (e.g., DMSO) if your cells can tolerate it. 3. Peptide Sequence Modification: Introduce more polar or charged residues flanking the hydrophobic this compound to improve solubility. | |
| Peptide is rapidly degraded by extracellular proteases. | 1. Improve Stability: Incorporate D-amino acids, cap the termini, or cyclize the peptide. 2. Assay Modification: Perform experiments in serum-free media if possible, or supplement with protease inhibitors. | |
| High variability in permeability measurements | Inconsistent cell health or density. | 1. Standardize Cell Culture: Use cells at a consistent passage number and confluence. 2. Monitor Cell Viability: Perform a cell viability assay in parallel with your permeability experiment to ensure the peptide is not cytotoxic at the tested concentrations. |
| Assay sensitivity is too low. | 1. Increase Detection Sensitivity: If using a fluorescently labeled peptide, ensure the label is not sterically hindered and that the detection instrument is sufficiently sensitive. 2. Concentrate Lysates: If performing downstream analysis like mass spectrometry, consider concentrating your cell lysates before analysis. |
Data Presentation
Table 1: Apparent Permeability Coefficients (Papp) of Peptide Analogs
| Peptide ID | Sequence Modification | Papp (x 10-6 cm/s)a | Fold Change vs. Parent |
| Parent Peptide | (Your original sequence) | e.g., 0.1 ± 0.02 | 1.0 |
| Analog 1 | N-terminal Acetylation | e.g., 0.3 ± 0.05 | 3.0 |
| Analog 2 | C-terminal Amidation | e.g., 0.25 ± 0.04 | 2.5 |
| Analog 3 | Cyclization | e.g., 1.5 ± 0.2 | 15.0 |
| Analog 4 | Lipidation (C16) | e.g., 5.2 ± 0.6 | 52.0 |
aData are presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution)
-
Acceptor plate (96-well)
-
Test peptide and control compounds
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., dodecane)
-
Lipid (e.g., phosphatidylcholine)
-
Plate reader for quantification (e.g., UV-Vis or fluorescence)
Procedure:
-
Prepare the Lipid Membrane: Coat the filter of the donor plate with a solution of lipid in an organic solvent (e.g., 1% phosphatidylcholine in dodecane). Allow the solvent to evaporate.
-
Prepare Solutions: Dissolve the test peptide and controls in PBS to a known concentration.
-
Add to Donor Plate: Add the peptide solutions to the wells of the donor plate.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, which has been pre-filled with PBS.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantify: After incubation, separate the plates and measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., HPLC-UV or fluorescence).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test peptide and control compounds
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (as a marker for monolayer integrity)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Values above 250 Ω·cm2 are generally considered acceptable. Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular flux.
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test peptide solution in HBSS to the apical (donor) side.
-
Add fresh HBSS to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral side and replace with fresh HBSS.
-
-
Quantification: Analyze the concentration of the peptide in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Papp: Calculate the apparent permeability coefficient using the following equation:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of peptide appearance in the acceptor chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor chamber.
Visualizations
Caption: Experimental workflow for assessing and improving peptide cell permeability.
Caption: Troubleshooting flowchart for low cell permeability of modified peptides.
Caption: Cellular uptake mechanisms for peptides.
References
Technical Support Center: Accurate Quantification of 3-Amino-3-(3-methylphenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the accurate quantification of 3-Amino-3-(3-methylphenyl)propanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your analytical method development and execution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process for the quantification of this compound.
| Issue | Question | Possible Causes & Solutions |
| Poor Peak Shape | Q1: My chromatographic peak for this compound is tailing or fronting. What should I do? | Peak Tailing: - Secondary Interactions: The primary amine group can interact with residual silanols on the column. - Solution: Use a base-deactivated column or add a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%).- Column Overload: Injecting too high a concentration of the analyte. - Solution: Dilute the sample and re-inject.- Mismatched Sample Solvent: The solvent in which the sample is dissolved is much stronger than the mobile phase. - Solution: Dissolve the sample in the initial mobile phase.Peak Fronting: - Column Overload: This can also cause fronting. - Solution: Dilute the sample.- Poorly Packed Column Bed: The column may be damaged. - Solution: Replace the column. |
| Low Sensitivity | Q2: I am not getting a strong enough signal for my analyte. How can I improve sensitivity? | - Suboptimal Detection Wavelength: If using UV detection without derivatization, the native absorbance of the compound is weak.[1] - Solution: Use a lower wavelength (e.g., 210-220 nm), but be aware of potential interference from solvents and other sample components.[1]- Inefficient Derivatization: If using a derivatization method, the reaction may be incomplete. - Solution: Optimize the derivatization reaction conditions (pH, temperature, reaction time, and reagent concentration). Common derivatizing agents for amino acids that introduce a fluorescent tag include o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[2][3]- Detector Settings: The detector may not be optimally configured. - Solution: For fluorescence detectors, optimize the excitation and emission wavelengths for the specific derivative. For mass spectrometry, optimize source parameters and fragmentation for the analyte. |
| Poor Resolution | Q3: I am unable to separate the enantiomers of this compound. What are my options? | - Inappropriate Column: An achiral column will not separate enantiomers. - Solution: Use a chiral stationary phase (CSP). For amino acids, common chiral columns include those based on cyclodextrins, macrocyclic glycopeptides (e.g., teicoplanin), or crown ethers.[4]- Suboptimal Mobile Phase: The mobile phase composition is critical for chiral separations. - Solution: Optimize the mobile phase, including the organic modifier, buffer type, and pH. Sometimes, the addition of specific additives is necessary to enhance chiral recognition.[4]- Indirect Chiral Separation: Derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral column.[5] |
| Inconsistent Results | Q4: My results are not reproducible. What are the likely sources of variability? | - Sample Preparation Inconsistency: Variations in extraction, derivatization, or dilution will lead to variable results. - Solution: Ensure consistent timing, temperature, and reagent volumes for all samples and standards. Use of an internal standard is highly recommended to correct for variations.- Autosampler Issues: Inconsistent injection volumes or sample degradation in the autosampler. - Solution: Ensure the autosampler is properly calibrated and maintained. If derivatized samples are unstable, consider using an autosampler with temperature control and program it for in-needle derivatization if available.[2]- Column Degradation: The performance of the column can degrade over time. - Solution: Monitor column performance with system suitability tests and replace the column when performance criteria are no longer met. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for quantifying this compound: HPLC-UV, HPLC-Fluorescence, or LC-MS/MS?
A1: The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: This is the simplest method, but since this compound lacks a strong chromophore, sensitivity will be low.[1] It might be suitable for bulk drug analysis but not for biological samples.
-
HPLC-Fluorescence: This method offers significantly higher sensitivity and selectivity after derivatization with a fluorescent reagent like OPA or FMOC-Cl.[2][3] It is a robust and cost-effective choice for many applications.
-
LC-MS/MS: This is the most sensitive and selective method, especially for complex matrices like plasma or urine.[6] It can often be performed without derivatization, simplifying sample preparation.[6][7] However, it requires more specialized instrumentation.
Q2: Is derivatization necessary for the analysis of this compound?
A2: Derivatization is generally recommended for HPLC analysis with UV or fluorescence detection to enhance sensitivity.[1][8] For LC-MS/MS analysis, derivatization is not always necessary but can sometimes improve chromatographic retention and ionization efficiency.[6][9]
Q3: How do I choose the right derivatization reagent?
A3: The choice of derivatization reagent depends on the available detection method and the nature of the analyte.
-
o-phthaldialdehyde (OPA): Reacts with primary amines to form highly fluorescent derivatives. The reaction is fast and can be automated.[1]
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines and provides good fluorescent and UV-active derivatives.[3]
-
Dansyl chloride: Another common reagent that forms fluorescent derivatives.[3]
Q4: What are the key validation parameters I need to consider for my analytical method?
A4: According to ICH guidelines, the key validation parameters for a quantitative analytical method include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[10][11][12]
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated HPLC method with fluorescence detection for the quantification of a beta-amino acid similar to this compound after derivatization.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
Note: These values are illustrative and should be established for your specific method and instrumentation.
Experimental Protocols
Protocol 1: Quantification by HPLC with Pre-column Derivatization and Fluorescence Detection
This protocol describes a general method for the quantification of this compound in a relatively clean sample matrix.
1. Materials and Reagents:
-
This compound reference standard
-
o-phthaldialdehyde (OPA)
-
3-mercaptopropionic acid (3-MPA)
-
Boric acid buffer (0.4 M, pH 10.2)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium acetate buffer (e.g., 50 mM, pH 6.5)
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
3. Preparation of Solutions:
-
Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-MPA and 11.2 mL of 0.4 M boric acid buffer (pH 10.2). This solution should be prepared fresh daily.
-
Mobile Phase A: Sodium acetate buffer.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase.
4. Sample Preparation and Derivatization:
-
Dissolve the sample in the mobile phase to an appropriate concentration.
-
In an autosampler vial, mix 50 µL of the sample or standard solution with 50 µL of the derivatization reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Gradient to 70% B
-
15-18 min: Hold at 70% B
-
18-20 min: Return to 10% B
-
20-25 min: Re-equilibration
-
Protocol 2: Quantification by LC-MS/MS
This protocol provides a general method for direct quantification in more complex matrices.
1. Materials and Reagents:
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., D-labeled analyte)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Instrumentation:
-
LC-MS/MS system with a binary UPLC/HPLC, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or HILIC column.
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock and Working Solutions: Prepared as in Protocol 1, but using Mobile Phase A as the diluent.
4. Sample Preparation:
-
For plasma or serum samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (containing the internal standard) to 1 volume of the sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in Mobile Phase A.
5. LC-MS/MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Elution: A suitable gradient should be developed to ensure adequate retention and separation from matrix components.
-
Mass Spectrometer: Operate in positive ESI mode. Optimize the precursor and product ion transitions for the analyte and internal standard using Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Technical Support Center: Scaling Up Production of Enantiomerically Pure 3-Amino-3-(3-methylphenyl)propanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of enantiomerically pure 3-Amino-3-(3-methylphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining enantiomerically pure this compound?
A1: The main approaches for producing enantiomerically pure this compound are:
-
Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to selectively produce the desired enantiomer.[1]
-
Chiral Resolution: This method separates a racemic mixture of the amino acid into its individual enantiomers. Common techniques include enzymatic resolution and diastereomeric salt formation.
-
Biocatalysis: Utilizing enzymes, such as transaminases, can offer high stereoselectivity for the synthesis of β-amino acids.[2]
Q2: My asymmetric synthesis is resulting in a low enantiomeric excess (% ee). What is the first step in troubleshooting this issue?
A2: The most critical initial step is to validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC).[3] An inaccurate analytical method can lead to misleading % ee values. Key validation parameters include ensuring baseline separation of the enantiomers (Resolution, Rs > 1.5), accuracy, and precision.[3]
Q3: I've validated my analytical method, but the enantiomeric excess remains low and inconsistent. What should I investigate next?
A3: Scrutinize the purity of all reagents, solvents, and the catalyst. Asymmetric reactions are highly sensitive to impurities.[3] Ensure that solvents are anhydrous and that the catalyst has not degraded.
Q4: What are the key challenges when scaling up the production of a chiral amino acid like this?
A4: Scaling up presents several challenges, including:
-
Maintaining High Enantioselectivity: Conditions that work well on a small scale may not translate directly to a larger reactor, potentially leading to a drop in 'ee'.[4]
-
Catalyst Cost and Efficiency: The high cost of many chiral catalysts can be a significant barrier to large-scale production.[4][5]
-
Reaction Equilibrium: For some methods, like those using transaminases, an unfavorable thermodynamic equilibrium can limit product yield.[4]
-
Purification: Separating the desired enantiomer from the reaction mixture can become more complex and costly at a larger scale.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (% ee) in Asymmetric Synthesis
| Possible Cause | Troubleshooting Step |
| Inaccurate Analytical Method | Validate the chiral HPLC or GC method. Check for resolution (Rs > 1.5), accuracy with known standards, and precision through repeated measurements.[3] |
| Impure Reagents or Catalyst | Use high-purity starting materials, solvents, and catalyst. Consider repurifying reagents if necessary.[6] |
| Suboptimal Reaction Temperature | Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with lower activation energy.[7] |
| Incorrect Solvent Choice | The solvent can significantly influence the catalyst's conformation and the reaction pathway. Screen a variety of solvents to find the optimal one.[6] |
| Insufficient Catalyst Loading | A low catalyst-to-substrate ratio can allow a non-selective background reaction to occur, reducing the overall enantiomeric excess.[6] |
Issue 2: Poor Yield in Enzymatic Resolution
| Possible Cause | Troubleshooting Step |
| Unfavorable Reaction Equilibrium | Implement in-situ product removal or use a co-substrate in excess to drive the reaction forward.[4] |
| Enzyme Inhibition | The substrate or product may be inhibiting the enzyme. Lowering the substrate concentration or continuous product removal can mitigate this. |
| Incorrect pH or Temperature | Optimize the reaction pH and temperature for the specific enzyme being used. These parameters can significantly impact enzyme activity and stability. |
| Poor Enzyme Stability | Consider immobilizing the enzyme to improve its stability and facilitate reuse. |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound Ethyl Ester
This protocol is adapted from methodologies for the resolution of similar aryl-substituted β-amino esters.[8][9]
-
Substrate Preparation: Synthesize the racemic ethyl ester of this compound.
-
Enzymatic Reaction:
-
Dissolve the racemic ethyl ester in a suitable organic solvent (e.g., diisopropyl ether).
-
Add an acyl donor (e.g., butyl butanoate).
-
Add Candida antarctica lipase A (CAL-A) immobilized on a solid support.
-
Stir the mixture at a controlled temperature (e.g., 45°C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
-
Separation:
-
Filter off the immobilized enzyme.
-
Separate the acylated product from the unreacted amino ester using column chromatography.
-
-
Hydrolysis:
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination
This is a general guideline for developing a chiral HPLC method.
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as one based on a polysaccharide derivative (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)).[6]
-
Mobile Phase Optimization:
-
Start with a typical mobile phase for normal-phase separation, such as a mixture of hexane and isopropanol (e.g., 98:2 v/v).[6]
-
Adjust the ratio of the solvents to achieve baseline separation of the enantiomers.
-
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase.
-
Analysis:
-
Inject a sample of the racemic mixture to determine the retention times of both enantiomers.
-
Inject the sample from the synthesis or resolution and integrate the peak areas for each enantiomer.
-
-
Calculation: Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Quantitative Data Summary
Table 1: Chiral HPLC Resolution Parameters
| Parameter | Target Value | Significance |
| Resolution (Rs) | > 1.5 | Ensures baseline separation of enantiomeric peaks for accurate quantification.[3] |
| Asymmetry Factor (As) | 0.9 - 1.2 | Indicates good peak shape, which is important for accurate integration. |
| Relative Standard Deviation (RSD) for Precision | < 2% | Demonstrates the reproducibility of the analytical method.[3] |
Visualizations
Caption: Workflow for enzymatic resolution of this compound.
Caption: Troubleshooting logic for low enantiomeric excess in asymmetric synthesis.
References
- 1. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 3-Amino-3-(3-methylphenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(3-methylphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and straightforward method is a one-pot synthesis utilizing 3-methylbenzaldehyde, malonic acid, and ammonium acetate in a refluxing solvent such as ethanol.[1] This reaction proceeds through a tandem Knoevenagel condensation and Michael addition mechanism.
Q2: What is the primary side product observed in this synthesis?
A2: The major side product is 3-methylcinnamic acid.[1] Its formation competes with the desired β-amino acid product.
Q3: What is the typical yield of the desired product versus the side product?
A3: In studies of similar one-pot syntheses of 3-amino-3-arylpropionic acids, the desired β-amino acid is the major product, with yields around 60-70%. The corresponding cinnamic acid is the main side product, forming in yields of approximately 25-30%.[1]
Q4: How can I minimize the formation of the 3-methylcinnamic acid side product?
A4: While the formation of 3-methylcinnamic acid is inherent to the reaction mechanism, careful control of reaction conditions can favor the formation of the desired product. Ensuring the efficient addition of ammonia (from ammonium acetate) to the intermediate α,β-unsaturated dicarboxylic acid is key. Some studies suggest that the relative ratios of reactants and the choice of solvent can influence the product distribution.[1]
Q5: How can I effectively remove the 3-methylcinnamic acid from my final product?
A5: The 3-methylcinnamic acid can often be removed by filtration after the initial reaction mixture is cooled, as it may precipitate out of the solution.[1] Further purification of the desired this compound can be achieved by recrystallization from a suitable solvent, such as hot methanol.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Predominant formation of 3-methylcinnamic acid. | Ensure an adequate amount of ammonium acetate is used to favor the Michael addition of ammonia. Optimize reaction time and temperature as prolonged heating can favor elimination reactions. |
| Product is difficult to purify | Contamination with significant amounts of 3-methylcinnamic acid. | After cooling the reaction mixture, filter to remove the precipitated 3-methylcinnamic acid. Perform multiple recrystallizations of the crude product from hot methanol to enhance the purity of the desired β-amino acid.[1] |
| Reaction does not proceed to completion | Inadequate reaction temperature or time. | Ensure the reaction mixture is maintained at a consistent reflux. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time, which can be up to 16 hours.[1] |
| Formation of other unidentified byproducts | Potential for self-condensation of 3-methylbenzaldehyde or other side reactions. | Use high-purity starting materials. Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to oxidation. |
Data Presentation
Table 1: Product Distribution in a Representative One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids
| Product | Percentage Yield |
| β-Amino Acid (Desired Product) | 60 - 70% |
| Cinnamic Acid (Side Product) | 25 - 30% |
| Other Minor Side Products | 5 - 10% |
Note: These are generalized yields based on studies of similar 3-amino-3-arylpropionic acids and may vary depending on the specific reaction conditions.[1]
Experimental Protocols
Key Experiment: One-Pot Synthesis of this compound
This protocol is adapted from the synthesis of analogous 3-amino-3-arylpropionic acids.[1]
Materials:
-
3-methylbenzaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-methylbenzaldehyde, malonic acid, and ammonium acetate in a molar ratio of approximately 1:1:1.3.
-
Add ethanol as the solvent.
-
Heat the mixture to reflux and maintain for approximately 6-16 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
If a precipitate (primarily 3-methylcinnamic acid) forms, remove it by filtration.
-
Evaporate the filtrate to obtain the crude solid product.
-
Purify the crude product by recrystallization from hot methanol to yield this compound as white crystals.[1]
Visualizations
Caption: Reaction scheme for the one-pot synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
Strategies to improve the stability of 3-Amino-3-(3-methylphenyl)propanoic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-Amino-3-(3-methylphenyl)propanoic acid and its derivatives during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound derivatives?
A1: The stability of this compound derivatives is primarily influenced by environmental factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1] The inherent chemical structure, including the presence of the amino and carboxylic acid groups, also plays a crucial role in its degradation pathways.
Q2: What are the common degradation pathways for β-amino acid derivatives like this one?
A2: Common degradation pathways for β-amino acids include deamination (loss of the amino group), decarboxylation (loss of the carboxyl group), oxidation, and cyclization to form lactams, especially under certain pH and temperature conditions.[2][3][4] For derivatives with an aromatic ring, photo-oxidation can also be a significant degradation route.
Q3: How can I minimize degradation during routine handling and storage?
A3: To minimize degradation, it is recommended to store this compound derivatives in a cool, dark, and dry place. Use of amber vials can protect against light-induced degradation.[1] For solutions, it is crucial to control the pH with appropriate buffer systems and to deaerate solvents to minimize oxidation.[5][6]
Q4: Are there any specific formulation strategies to improve the long-term stability of these derivatives?
A4: Yes, several formulation strategies can enhance stability. These include pH optimization, the use of antioxidants to prevent oxidative degradation, and the addition of chelating agents to bind metal ions that can catalyze degradation.[6] For solid formulations, controlling moisture content is critical. In some cases, creating prodrugs or incorporating the molecule into a larger, more stable entity can also be effective.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Q: I am observing a rapid loss of my this compound derivative in an aqueous buffer. What could be the cause and how can I prevent it?
A: Rapid degradation in aqueous solutions is often due to hydrolysis or pH-catalyzed reactions.
-
Troubleshooting Steps:
-
pH Optimization: The stability of amino acids is highly pH-dependent. Conduct a pH stability profile to identify the pH at which the derivative is most stable. Typically, a slightly acidic pH may be optimal to minimize deamination and other base-catalyzed reactions.
-
Buffer Selection: The choice of buffer can influence stability. Phosphate buffers are common, but citrate or acetate buffers might be more suitable depending on the specific derivative and pH range.
-
Temperature Control: Perform all experiments at the lowest practical temperature to slow down degradation kinetics.
-
Exclusion of Oxygen: If oxidation is suspected, deoxygenate your buffers by sparging with an inert gas like nitrogen or argon. The addition of antioxidants such as ascorbic acid or sodium metabisulfite can also be beneficial.[6]
-
Issue 2: Discoloration of the Compound Upon Exposure to Light
Q: My solid compound and its solutions are turning yellow/brown after being on the lab bench. What is happening and what are the mitigation strategies?
A: Discoloration upon light exposure is a strong indication of photodecomposition. The methylphenyl group can be susceptible to photo-oxidation.
-
Troubleshooting Steps:
-
Light Protection: Always store the compound and its solutions in amber-colored containers or wrap containers with aluminum foil to protect from light.
-
Photostability Studies: Conduct formal photostability studies as per ICH Q1B guidelines to understand the extent of degradation and the nature of the degradants. This involves exposing the compound to a controlled light source and analyzing for changes.
-
Formulation with UV Absorbers: For liquid formulations, the inclusion of UV-absorbing excipients can help protect the active molecule.
-
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis During Stability Studies
Q: During my stability-indicating HPLC analysis, I am observing several new, unidentified peaks over time. How can I identify these and prevent their formation?
A: The appearance of new peaks suggests the formation of degradation products. Identifying these is crucial for understanding the degradation pathway.
-
Troubleshooting Steps:
-
Forced Degradation Studies: To intentionally generate and help identify degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[7][8] This will help in understanding the potential degradation pathways.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio of the unknown peaks. This information is invaluable for proposing the structures of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For significant degradants, isolation followed by NMR analysis can confirm their structure.
-
Preventative Measures: Once the degradation products and pathways are identified, you can implement specific strategies to prevent their formation, such as adjusting pH, adding antioxidants, or protecting from light as described in previous sections.
-
Data on Stability of 3-Aryl-β-Amino Acid Analogs
The following tables summarize plausible stability data for a representative 3-aryl-β-amino acid derivative under various stress conditions. This data is illustrative and actual results may vary depending on the specific derivative.
Table 1: Effect of pH on the Stability of a 3-Aryl-β-Amino Acid Derivative in Aqueous Solution at 40°C for 7 days.
| pH | % Remaining of Parent Compound | Major Degradation Product(s) |
| 2.0 | 92.5% | Decarboxylation product |
| 5.0 | 98.2% | Minimal degradation |
| 7.0 | 95.8% | Lactam formation |
| 9.0 | 88.1% | Deamination and oxidation products |
Table 2: Effect of Temperature on the Stability of a 3-Aryl-β-Amino Acid Derivative in Solid State for 30 days.
| Temperature | % Remaining of Parent Compound | Observations |
| 5°C | 99.8% | No significant change |
| 25°C / 60% RH | 99.1% | Slight discoloration |
| 40°C / 75% RH | 96.5% | Noticeable discoloration |
| 60°C | 91.2% | Significant discoloration and clumping |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of a this compound derivative.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the compound (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all samples at appropriate time points using a validated stability-indicating HPLC method with UV detection and compare them to a control sample.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
Visualizing Degradation Pathways and Workflows
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for stability testing of a new chemical entity.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 2. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative and hydrolytic properties of beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Coupling Reactions with 3-Amino-3-(3-methylphenyl)propanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding failed coupling reactions involving 3-Amino-3-(3-methylphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in coupling reactions with this compound?
Low coupling yields with this substrate are often due to a combination of factors inherent to its structure as a β-amino acid with a sterically bulky substituent:
-
Steric Hindrance: The 3-methylphenyl group can physically obstruct the approach of the coupling reagents and the amine, slowing down the reaction rate.[1]
-
Reduced Reactivity: β-amino acids can sometimes exhibit different reactivity profiles compared to α-amino acids.
-
Suboptimal Coupling Reagents: Standard coupling conditions may not be sufficiently reactive to overcome the steric hindrance. More potent coupling reagents are often required.[1]
-
Poor Solubility: The amino acid or the resulting peptide may have poor solubility in the reaction solvent, leading to incomplete reaction.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
Q2: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, onium-salt-based reagents are often the preferred choice due to their high reactivity.[2]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids, known for fast reaction times and suppression of racemization.[1][2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and efficient coupling reagent, though HATU is often considered superior for challenging couplings.[2]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective for hindered couplings.[2]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive: While a less potent carbodiimide, EDC can be effective, especially when paired with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure. This combination is often a more economical choice.
Q3: What is racemization and how can it be minimized when working with this compound?
Racemization is the loss of stereochemical integrity at the chiral center of the amino acid, leading to a mixture of enantiomers. This is a critical concern in drug development as different enantiomers can have vastly different biological activities. In peptide coupling, racemization can occur during the activation of the carboxylic acid.[3][4][5]
To minimize racemization:
-
Use Additives: Additives such as HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) react with the activated amino acid to form an active ester intermediate that is less prone to racemization.[3] OxymaPure is another highly effective racemization suppressant.[5]
-
Choose the Right Base: The choice of base can influence the extent of racemization. Less hindered and weaker bases like N-methylmorpholine (NMM) or collidine are sometimes preferred over more common bases like N,N-diisopropylethylamine (DIPEA).[5]
-
Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of racemization.
-
Minimize Activation Time: Pre-activation of the carboxylic acid should be for the minimum time necessary before adding the amine component.
Q4: My reaction is sluggish and incomplete. What can I do to improve the reaction rate and completion?
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction rate.[6]
-
Elevate the Temperature: For difficult couplings, increasing the reaction temperature can be effective. Microwave-assisted peptide synthesis is a powerful technique for driving these reactions to completion.[1] However, be mindful that higher temperatures can also increase the risk of racemization.
-
Change the Solvent: The choice of solvent can impact solubility and reaction kinetics. If your reaction is struggling in a common solvent like dichloromethane (DCM) or dimethylformamide (DMF), consider alternatives or solvent mixtures.
-
"Double Couple": If monitoring of the reaction (e.g., with a Kaiser test for primary amines) indicates an incomplete reaction, you can repeat the coupling step with fresh reagents.[6]
Q5: How can I purify my final product?
The purification of the coupled product will depend on its physical properties and the nature of the impurities.
-
Aqueous Workup: If you are using a water-soluble coupling reagent like EDC, the urea byproduct can be removed by washing the reaction mixture with water.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying peptides and related compounds.[7][8] The choice of column and mobile phase will depend on the hydrophobicity of your product.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficiently reactive coupling reagent | Switch to a more potent reagent (e.g., from EDC/HOBt to HATU or PyBOP). | Steric hindrance from the 3-methylphenyl group requires a highly reactive activated species for efficient coupling.[1] |
| Poor solubility of starting materials | Try a different solvent or a solvent mixture (e.g., DMF, NMP, or DCM/DMF). Gentle heating may also improve solubility. | For the reaction to proceed, all components must be in solution. |
| Incomplete reaction | Increase reaction time and/or temperature. Consider using microwave irradiation.[1] Perform a "double coupling".[6] | Sterically hindered couplings are often slow and may require more forcing conditions to reach completion. |
| Side reactions consuming starting material | Ensure anhydrous conditions. Use appropriate protecting groups if the amine component has other reactive functional groups. | Water can hydrolyze the activated ester intermediate. Unprotected functional groups can lead to undesired side products. |
| Degradation of coupling reagent | Use fresh, high-quality coupling reagents and store them under appropriate conditions (e.g., desiccated and refrigerated). | Coupling reagents can degrade over time, leading to reduced activity. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Rationale |
| Racemization | Add a racemization suppressant like HOAt or OxymaPure to the reaction.[3][4] Use a weaker base (e.g., NMM). Lower the reaction temperature. | These additives form active esters that are less prone to epimerization.[3] The base can influence the rate of proton abstraction from the chiral center.[5] |
| Formation of N-acylurea byproduct (with carbodiimides) | Add HOBt or HOAt to the reaction mixture. | These additives intercept the O-acylisourea intermediate, preventing its rearrangement to the stable N-acylurea. |
| Unreacted starting materials | Optimize the stoichiometry of your reagents. Use a slight excess of the coupling partner. | Driving the reaction to completion will minimize the amount of unreacted starting materials. |
| Diketopiperazine formation (if coupling a dipeptide) | If synthesizing on a solid support, choose a resin with high steric hindrance (e.g., 2-chlorotrityl chloride resin).[3] | This side reaction is more prevalent at the dipeptide stage. |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
This protocol is a starting point and may require optimization for your specific amine.
-
Dissolve Reactants: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amine component (1.0-1.2 eq) in an anhydrous solvent such as DMF or DCM.
-
Add Additive: Add HOBt (1.2 eq) to the solution and stir until it is fully dissolved.
-
Cool the Reaction: Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC: Add EDC·HCl (1.2 eq) to the cooled solution in one portion.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for HATU Coupling
This protocol is suitable for more challenging couplings where EDC/HOBt may be ineffective.
-
Dissolve Amino Acid: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add Base and HATU: Add a non-nucleophilic base such as DIPEA (2.0 eq) followed by HATU (1.1 eq).
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.
-
Add Amine: Add the amine component (1.0-1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow a similar workup and purification procedure as described in Protocol 1.
Visualizations
Experimental Workflow for a Typical Coupling Reaction
Caption: A generalized workflow for coupling reactions involving this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in coupling reactions.
References
Validation & Comparative
Comparative Biological Activity of (R)- vs (S)-3-Amino-3-(3-methylphenyl)propanoic acid: A Review of Available Data
A comprehensive search of the scientific literature and publicly available databases has revealed a significant gap in the direct comparative biological evaluation of the enantiomers (R)-3-Amino-3-(3-methylphenyl)propanoic acid and (S)-3-Amino-3-(3-methylphenyl)propanoic acid. While research exists on a variety of structurally related β-phenyl-β-amino acids, data specifically delineating the differential activities of these two enantiomers is not available.
The stereochemistry of a molecule, particularly the distinction between (R) and (S) enantiomers, is a critical determinant of its biological activity. Enantiomers can exhibit profoundly different pharmacological and toxicological profiles due to the stereospecific nature of their interactions with chiral biological macromolecules such as receptors and enzymes.
While direct comparative data is absent for the target compounds, the broader class of β-amino acids has been investigated for various biological activities. For instance, derivatives of 3-aminopropanoic acid have been explored for their potential as:
-
GABA Receptor Modulators: Certain substituted 3-amino-3-phenylpropanoic acids have been synthesized and evaluated for their activity at GABAB receptors.[1][2] The GABAB receptor is a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[3][4][5]
-
Antimicrobial Agents: Novel N,N-disubstituted β-amino acids have been synthesized and have shown some antimicrobial activity.[6][7]
-
Anticancer Agents: Derivatives of 3-aminopropanoic acid have been investigated for their potential as anticancer candidates, with some compounds showing antiproliferative activity against cancer cell lines.[8][9]
The lack of direct comparative studies for (R)- and (S)-3-Amino-3-(3-methylphenyl)propanoic acid prevents the creation of a quantitative comparison guide as requested. Such a guide would require experimental data from head-to-head studies under identical conditions to ensure the validity of the comparison.
Future Research Directions
To address the current knowledge gap, a systematic investigation into the biological activities of the individual enantiomers of 3-Amino-3-(3-methylphenyl)propanoic acid is warranted. A suggested experimental workflow for such a comparative study is outlined below.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAB receptor - Wikipedia [en.wikipedia.org]
- 5. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vitro Neuroprotective Effects of 3-Amino-3-(3-methylphenyl)propanoic Acid and a Comparative Analysis with Alternative Agents
A detailed guide for researchers and drug development professionals on the in vitro neuroprotective potential of 3-Amino-3-(3-methylphenyl)propanoic acid, with a comparative assessment against established neuroprotective compounds, Phenibut, Quercetin, and Edaravone. This guide provides a summary of available experimental data, detailed methodologies for key in vitro assays, and visual representations of experimental workflows and proposed mechanisms of action.
Introduction
The search for effective neuroprotective agents is a cornerstone of neuroscience research, aimed at mitigating neuronal damage in a range of debilitating neurological disorders. This compound is a compound of interest for its potential therapeutic applications. However, to date, specific in vitro studies detailing its neuroprotective effects are not available in the public domain.
This guide, therefore, focuses on a close structural analogue, Phenibut (β-phenyl-γ-aminobutyric acid) , and compares its neuroprotective profile with two well-characterized neuroprotective agents: the natural flavonoid Quercetin and the synthetic free radical scavenger Edaravone . The comparison is based on their performance in preclinical in vitro models of neuronal injury, primarily focusing on glutamate-induced excitotoxicity, a common pathological mechanism in many neurodegenerative diseases.
Comparative Analysis of Neuroprotective Effects
The following tables summarize the available in vitro data for Phenibut, Quercetin, and Edaravone, focusing on key indicators of neuroprotection: cell viability, cytotoxicity, and reduction of reactive oxygen species (ROS). The data is primarily derived from studies using human neuroblastoma (SH-SY5Y) or murine hippocampal (HT22) cell lines subjected to glutamate-induced toxicity.
Table 1: Comparison of Neuroprotective Efficacy in Glutamate-Induced Neuronal Injury Models
| Compound | Concentration Range | Cell Line | Neurotoxic Insult | Assay | Outcome | Reference |
| Phenibut | 1 mM | SH-SY5Y | 20 mM Glutamate | Flow Cytometry (Sytox Green) | Significantly reduced glutamate-induced apoptosis.[1] | [1] |
| Quercetin | 1 - 5 µM | Primary cortical neurons | 100 µM Glutamate | Cell Viability | Dose-dependently increased cell viability.[2] | [2] |
| 10 - 50 µM | HT22 | 5 mM Glutamate | MTT Assay | Significantly inhibited glutamate-induced cell death. | [3] | |
| Edaravone | 250 - 750 µM | Spiral Ganglion Neurons | 2 mM Glutamate | MTT Assay | Dose-dependently increased cell viability.[4] | [4] |
| 2.5 - 10 µM | HT22 | 5 mM Glutamate | Resazurin Assay | Protected against glutamate-induced reduction in cell viability.[5] | [5] |
Table 2: Effects on Cytotoxicity (LDH Release)
| Compound | Concentration | Cell Line | Neurotoxic Insult | Outcome | Reference |
| Phenibut | - | - | - | Data not available | - |
| Quercetin | 10 µM | HT22 | 5 mM Glutamate | Significantly reduced LDH release. | |
| Edaravone | 500 µM | Primary cortical neurons | 50 µM Glutamate | Significantly inhibited necrosis (as inferred from cell survival).[6] | [6] |
Table 3: Effects on Reactive Oxygen Species (ROS) Production
| Compound | Concentration | Cell Line | Neurotoxic Insult | Outcome | Reference |
| Phenibut (R-enantiomer) | 0.5 µg/ml | Brain homogenate | Anoxia-reoxygenation | Prevented increases in mitochondrial H2O2 production.[7] | [7] |
| Quercetin | 10 µM | HT22 | 5 mM Glutamate | Significantly reduced intracellular ROS levels. | [3] |
| Edaravone | 500 µM | Primary cortical neurons | 50 µM Glutamate | Significantly lowered ROS levels.[6] | [6] |
Proposed Mechanisms of Neuroprotection
The neuroprotective effects of these compounds are attributed to distinct yet sometimes overlapping mechanisms of action.
Phenibut , as a GABA analogue, is believed to exert its neuroprotective effects primarily by modulating neuronal excitability. Its proposed mechanisms include:
-
GABA-B Receptor Agonism: Activation of GABA-B receptors can lead to a reduction in neuronal excitability, counteracting the excessive stimulation induced by glutamate.
-
Modulation of Voltage-Gated Calcium Channels (VGCCs): Phenibut can bind to the α2δ subunit of VGCCs, which may reduce calcium influx, a key event in excitotoxic cell death.[7]
-
Reduction of Mitochondrial ROS: By preserving mitochondrial function, Phenibut may reduce the generation of damaging reactive oxygen species.[7]
Quercetin , a potent antioxidant, demonstrates neuroprotection through multiple pathways:
-
Direct ROS Scavenging: Its flavonoid structure allows it to directly neutralize free radicals.
-
Upregulation of Antioxidant Enzymes: Quercetin can enhance the expression of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1), through the activation of the Nrf2 signaling pathway.[3]
-
Modulation of Apoptotic Pathways: It can interfere with apoptotic signaling cascades, for instance, by regulating the expression of Bcl-2 family proteins.
Edaravone is a clinically approved drug for ischemic stroke and amyotrophic lateral sclerosis (ALS) that functions as a potent free radical scavenger. Its primary mechanism of neuroprotection involves:
-
Scavenging of Free Radicals: Edaravone effectively neutralizes various reactive oxygen species, including hydroxyl radicals and peroxyl radicals, thereby mitigating oxidative stress.[6]
-
Inhibition of Lipid Peroxidation: By preventing the oxidation of lipids in cell membranes, Edaravone helps maintain cellular integrity.
-
Modulation of Cell Death Pathways: It has been shown to influence apoptosis and necrosis, contributing to neuronal survival.[4]
Experimental Workflows and Signaling Pathways
To facilitate a deeper understanding of the experimental approaches and molecular interactions, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative status in neuroblastoma: a source of stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial-Protective Effects of R-Phenibut after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotective effects of R-phenibut after focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Amino-3-(3-methylphenyl)propanoic Acid and its Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 3-Amino-3-(3-methylphenyl)propanoic acid and its structural and functional analogs. The document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the chemical properties, biological activities, and experimental evaluation of these compounds. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction to β-Phenyl-β-Amino Acids
This compound belongs to the class of β-phenyl-β-amino acids, which are analogs of the endogenous neurotransmitter γ-aminobutyric acid (GABA). These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anxiolytic, anticonvulsant, and nootropic effects. Their mechanism of action often involves the modulation of GABAergic neurotransmission, primarily through interaction with GABA receptors. β-amino acids are structurally similar to their α-amino acid counterparts but exhibit increased stability against enzymatic degradation, making them attractive candidates for drug development.[1][2]
This guide will focus on a comparative analysis of this compound and its key analogs, including phenibut, baclofen, and tolibut. The comparison will cover their chemical structures, binding affinities for GABA receptors, and their functional effects observed in various experimental models.
Data Presentation: Comparative Analysis of Analogs
The following tables summarize the key chemical and biological data for this compound and its selected analogs.
Table 1: Chemical Properties of this compound and Analogs
| Compound Name | IUPAC Name | Chemical Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | This compound | C10H13NO2 | 179.22 | |
| Phenibut | 4-Amino-3-phenylbutanoic acid | C10H13NO2 | 179.22 | |
| Baclofen | (RS)-4-amino-3-(4-chlorophenyl)butanoic acid | C10H12ClNO2 | 213.66 | |
| Tolibut | 4-Amino-3-(p-tolyl)butanoic acid | C11H15NO2 | 193.24 |
Table 2: Comparative Biological Activity of Analogs at GABA-B Receptors
| Compound | Receptor Binding Affinity (Ki, µM) | Functional Activity | Reference |
| Phenibut (racemic) | 177 ± 2 | Agonist | [3] |
| (R)-Phenibut | 92 ± 3 | Agonist | [3] |
| (S)-Phenibut | Inactive | Inactive | [3] |
| Baclofen | 6.0 ± 1 | Potent Agonist | [3] |
| Tolibut | Not explicitly quantified in the same study, but noted to have neuroprotective effects. | Agonist (presumed) | [4] |
| This compound | Data not available in comparative studies. | Presumed GABA-B receptor ligand based on structural similarity. |
Note: The binding affinity data is from a single study for direct comparison. The absence of data for some compounds in this specific comparative context highlights a gap in the current literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the compounds discussed in this guide.
Radioligand Binding Assay for GABA-B Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-B receptor using a radiolabeled ligand (e.g., [3H]GABA).
Materials:
-
Rat brain membranes (prepared from cerebral cortex)
-
[3H]GABA (radioligand)
-
Unlabeled GABA (for determining non-specific binding)
-
Test compound (e.g., this compound or its analogs)
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension in fresh assay buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [3H]GABA (final concentration ~10 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [3H]GABA, unlabeled GABA (final concentration 1 mM), and membrane suspension.
-
Competitive Binding: Assay buffer, [3H]GABA, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 20 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[5][6]
[35S]GTPγS Functional Assay for GABA-B Receptor Activation
This assay measures the functional activation of G-protein coupled receptors, such as the GABA-B receptor, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.
Materials:
-
Cell membranes expressing GABA-B receptors
-
[35S]GTPγS (radioligand)
-
GDP (Guanosine diphosphate)
-
Unlabeled GTPγS (for determining non-specific binding)
-
Test compound (agonist)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Assay buffer, GDP (final concentration 10 µM), [35S]GTPγS (final concentration ~0.1 nM), and cell membranes.
-
Non-specific Binding: Assay buffer, GDP, [35S]GTPγS, unlabeled GTPγS (final concentration 10 µM), and cell membranes.
-
Stimulated Binding: Assay buffer, GDP, [35S]GTPγS, varying concentrations of the test compound (agonist), and cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the net agonist-stimulated binding by subtracting the basal binding from the stimulated binding at each agonist concentration. Plot the stimulated binding against the log concentration of the agonist to determine the EC50 and Emax values.[7][8][9]
Mandatory Visualizations
This section provides diagrams created using the DOT language to visualize key concepts.
Caption: GABA-B Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The comparative analysis of this compound and its analogs reveals a class of compounds with significant potential for modulating the GABAergic system. While phenibut and baclofen are well-characterized, there is a comparative lack of publicly available data for this compound and tolibut in head-to-head studies. The provided experimental protocols and diagrams offer a framework for researchers to conduct further investigations into the pharmacological properties of these and other novel β-phenyl-β-amino acid derivatives. Future research should focus on systematic structure-activity relationship studies to elucidate the impact of substitutions on the phenyl ring on receptor affinity, selectivity, and functional activity, which will be crucial for the development of new therapeutic agents with improved efficacy and side-effect profiles.
References
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assay in Summary_ki [ww.w.bindingdb.org]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 3-Amino-3-(3-methylphenyl)propanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 3-Amino-3-(3-methylphenyl)propanoic acid, a molecule of interest in pharmaceutical development and neuroscience research.[1] The objective is to present a cross-validation of potential analytical techniques, offering supporting experimental data based on methodologies for structurally similar compounds. This document will aid researchers in selecting the most suitable analytical method for their specific needs, ensuring data accuracy, reliability, and reproducibility in line with industry standards.
While specific cross-validation data for this compound is not extensively available in published literature, this guide draws upon established and validated methods for analogous amino acids and propanoic acid derivatives. The primary methods discussed are Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are widely recognized for their robustness and sensitivity in the analysis of such compounds.[2]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters for the recommended analytical methods. The data presented is a synthesis of typical performance characteristics observed for the analysis of similar small molecules and should be considered as a baseline for method development and validation for this compound.
| Parameter | RP-HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (%RSD) | < 2% | < 1.5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Specificity | Good, but potential for interference from co-eluting compounds | Excellent, based on mass-to-charge ratio |
| Throughput | Moderate | High |
| Cost | Lower | Higher |
| Derivatization | Often required to enhance UV detection | May not be necessary, but can improve ionization |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are foundational and will require optimization and validation for the specific analysis of this compound in a given sample matrix.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is a robust and cost-effective technique for the quantification of this compound. To enhance its UV absorbance, pre-column derivatization with a suitable agent like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is typically employed.
1. Preparation of Solutions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Derivatization Reagent (OPA): Prepare a solution of o-phthalaldehyde and a thiol (e.g., N-acetyl-L-cysteine) in a borate buffer.
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare the sample containing this compound in the same diluent as the standard solutions.
2. Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add the OPA derivatization reagent.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 2 minutes) to ensure complete derivatization.
3. Chromatographic Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Excitation at 340 nm and emission at 455 nm (for OPA derivatives).[3]
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analyte of interest, followed by a column wash and re-equilibration.
4. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from the derivatized standards.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound at low concentrations or in complex matrices.[4]
1. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by dilution.
-
Sample Solution: For biological samples, a protein precipitation step is typically required.[4][6] Mix the sample with a precipitating agent (e.g., acetonitrile or trichloroacetic acid), vortex, and centrifuge. The supernatant is then diluted and injected.
2. Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase or HILIC column.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution: A fast gradient is typically used to ensure high throughput.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined and optimized.
4. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to an internal standard, plotted against the concentration of the calibration standards.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for RP-HPLC-UV analysis with pre-column derivatization.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
A Comparative Guide to the Performance of Novel β-Amino Acid-Based Polymers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with a persistent demand for novel polymeric carriers that offer enhanced biocompatibility, controlled release kinetics, and improved therapeutic outcomes. Among the emerging candidates, polymers based on β-amino acids are gaining attention due to their unique structural characteristics and potential for tailored functionality. This guide provides a comparative benchmark of a hypothetical 3-Amino-3-(3-methylphenyl)propanoic acid-based polymer, herein referred to as Poly(β-AMP), against two well-established drug delivery platforms: Poly(lactic-co-glycolic acid) (PLGA) and PEGylated Liposomes.
The comparisons and data presented are synthesized from established literature on analogous polymer systems to provide a predictive performance profile for researchers exploring this novel class of materials.
Overview of Polymer Platforms
Poly(β-AMP) (Hypothetical): A novel biodegradable polymer synthesized from this compound monomers. Its structure, featuring a backbone resistant to common proteases and pH-responsive tertiary amines, suggests potential for controlled drug release in acidic microenvironments, such as tumors or endosomes.[1][2]
Poly(lactic-co-glycolic acid) (PLGA): An FDA-approved aliphatic polyester, PLGA is one of the most successfully used biodegradable polymers in drug delivery.[3][4] Its degradation rate and drug release profile can be tuned by altering the ratio of lactic acid to glycolic acid.[5][6] It is known for its biocompatibility and well-documented performance.[3]
PEGylated Liposomes: These are self-assembled phospholipid vesicles with a surface coating of polyethylene glycol (PEG).[7] Liposomes can encapsulate both hydrophilic and hydrophobic drugs.[8] The PEGylation process enhances systemic circulation time by reducing clearance by the mononuclear phagocyte system, a key advantage for intravenous drug delivery.[7][9]
Comparative Performance Data
The following tables summarize the expected quantitative performance of Poly(β-AMP) nanoparticles in comparison to PLGA nanoparticles and PEGylated liposomes for the delivery of a model hydrophobic anticancer drug.
Table 1: Physicochemical Properties and Drug Loading Efficiency
| Parameter | Poly(β-AMP) Nanoparticles (Hypothetical) | PLGA Nanoparticles | PEGylated Liposomes |
| Particle Size (nm) | 120 ± 20 | 150 ± 30 | 100 ± 15 |
| Polydispersity Index (PDI) | < 0.15 | < 0.20 | < 0.10 |
| Surface Charge (mV) | +5 to -10 (pH-dependent) | -15 to -25 | -5 to -10 |
| Drug Loading Capacity (%) | ~15% | ~10% | ~5% |
| Encapsulation Efficiency (%) | > 90% | > 80% | > 90%[10] |
Table 2: In Vitro Drug Release Kinetics
| Time Point | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| Polymer System | Poly(β-AMP) | PLGA |
| 2h | 5 | 8 |
| 8h | 12 | 20 |
| 24h | 25 | 35 |
| 48h | 35 | 50 |
| 72h | 42 | 65 |
Table 3: Biocompatibility and In Vivo Performance
| Parameter | Poly(β-AMP) Nanoparticles (Hypothetical) | PLGA Nanoparticles | PEGylated Liposomes |
| Cell Viability (72h at 100 µg/mL) | > 90% | > 85% | > 95% |
| Blood Circulation Half-life (t½) | 12 - 18 hours | 8 - 12 hours | 24 - 48 hours[8] |
| Tumor Accumulation (% Injected Dose) | 8 - 12% | 5 - 8% | 10 - 15% (EPR effect)[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance.
Nanoparticle Formulation and Drug Loading
Objective: To formulate drug-loaded nanoparticles and determine loading capacity and encapsulation efficiency.
Methodology:
-
Nanoprecipitation (for Poly(β-AMP) and PLGA):
-
Dissolve 100 mg of polymer and 10 mg of the hydrophobic drug in 5 mL of a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Add the organic phase dropwise into 20 mL of an aqueous solution (e.g., deionized water or PBS), with or without a surfactant, under constant magnetic stirring.
-
Allow the nanoparticles to form as the solvent diffuses out.
-
Stir the suspension at room temperature for 4-6 hours to evaporate the organic solvent.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).
-
-
Thin-Film Hydration (for Liposomes):
-
Dissolve lipids (e.g., DSPC, Cholesterol) and the drug in chloroform.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the film with an aqueous buffer by gentle rotation above the lipid transition temperature.
-
Extrude the resulting vesicle suspension through polycarbonate membranes of defined pore size to obtain unilamellar vesicles of a specific diameter.
-
-
Quantification:
-
Lyse a known amount of lyophilized nanoparticles using a suitable solvent to release the encapsulated drug.
-
Quantify the drug amount using High-Performance Liquid Chromatography (HPLC).[11]
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
-
In Vitro Drug Release Study
Objective: To evaluate the rate and extent of drug release from the nanoparticles under physiological and acidic pH conditions.
Methodology:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5) inside a dialysis bag (with an appropriate molecular weight cut-off).[12]
-
Place the dialysis bag in a larger volume of the same release medium, maintained at 37°C with constant gentle shaking.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with an equal volume of fresh medium to maintain sink conditions.[12]
-
Analyze the drug concentration in the collected aliquots by HPLC or UV-Vis spectrophotometry.[11]
-
Plot the cumulative percentage of drug released versus time.
Cell Viability (MTT Assay)
Objective: To assess the cytotoxicity of the polymer nanoparticles on a relevant cell line (e.g., HeLa or HEK293).
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing serial dilutions of the nanoparticles (e.g., 10 to 200 µg/mL).
-
Incubate the cells for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Living cells will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to untreated control cells.
In Vivo Pharmacokinetics and Biodistribution
Objective: To determine the circulation half-life and tumor accumulation of the nanoparticles.
Methodology:
-
Administer the nanoparticle formulations intravenously to tumor-bearing animal models (e.g., mice).[15]
-
At designated time points (e.g., 0.25, 1, 4, 8, 24, 48 hours), collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).[15][16]
-
At the end of the study, euthanize the animals and harvest major organs and the tumor.
-
Extract and quantify the drug (or a fluorescent label conjugated to the polymer) from the plasma and homogenized tissues using HPLC or fluorescence imaging.
-
Calculate pharmacokinetic parameters (e.g., half-life, AUC) using appropriate software.[15]
-
Express tissue distribution as the percentage of the injected dose per gram of tissue (%ID/g).
Visualized Workflows and Pathways
The following diagrams illustrate key processes in the evaluation and mechanism of action for polymer-based drug delivery systems.
Caption: Experimental workflow for benchmarking polymer nanoparticles.
Caption: pH-mediated intracellular drug delivery pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 3. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Poly lactic-co-glycolic acid-based nanoparticles as delivery systems for enhanced cancer immunotherapy [frontiersin.org]
- 5. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 8. Advantages and Disadvantages of PEGylated Liposomes in Drug Delivery System | Biopharma PEG [biochempeg.com]
- 9. PEGylated Liposomes Technology Services for Drug Delivery - CD Formulation [formulationbio.com]
- 10. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 12. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. In vivo characterization of a polymeric nanoparticle platform with potential oral drug delivery capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dash.harvard.edu [dash.harvard.edu]
The Influence of Aryl Substitution on the Biological Activity of 3-Amino-3-Arylpropanoic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the quest for more effective and selective therapeutics. This guide provides a comparative analysis of 3-amino-3-arylpropanoic acid derivatives, with a focus on how substitutions on the aryl ring impact their biological activity. While a comprehensive SAR study specifically for 3-Amino-3-(3-methylphenyl)propanoic acid derivatives is not extensively documented in publicly available literature, we can infer valuable insights by examining related analogues.
This comparison will focus on two key areas of biological activity where derivatives of 3-amino-3-arylpropanoic acid have shown promise: anticancer and antimicrobial effects. By systematically evaluating the impact of different functional groups on the phenyl ring, we can delineate the structural requirements for potent activity in these domains.
Comparative Biological Activity of 3-Amino-3-Arylpropanoic Acid Derivatives
The following table summarizes the in vitro biological activity of various 3-amino-3-arylpropanoic acid derivatives against different cell lines and microbial strains. The data is compiled from multiple studies to provide a broad overview of the SAR.
| Compound ID | Aryl Substituent | Other Modifications | Biological Target | Activity Metric (IC50/MIC in µM) | Reference |
| Series A: Anticancer Activity | |||||
| 1 | 4-Acetylphenyl | Thiazol-2-ylamino | A549 (Lung Carcinoma) | > 100 | [1] |
| 2 | 4-Acetylphenyl | (4-Phenylthiazol-2-yl)amino, Oxime | A549 (Lung Carcinoma) | 2.47 | [1] |
| 3 | 4-Acetylphenyl | (4-(4-chlorophenyl)thiazol-2-yl)amino, Oxime | A549 (Lung Carcinoma) | 5.42 | [1] |
| 4 | 4-Acetylphenyl | (4-Phenylthiazol-2-yl)amino, Carbohydrazide | A549 (Lung Carcinoma) | 25.4 | [1] |
| 5 | 4-Hydroxyphenyl | Hydrazone with 1-naphthaldehyde | A549 (Lung Carcinoma) | Reduction to 42.1% viability at test concentration | [2] |
| Series B: Antimicrobial Activity | |||||
| 6 | Phenyl | 5-(furan-2-yl)-4-oxo-4,5-dihydrothiazol-2-ylamino | Bacillus cereus | - | [3][4] |
| 7 | Phenyl | 5-(5-bromothiophen-2-yl)-4-oxo-4,5-dihydrothiazol-2-ylamino | Bacillus cereus | - | [3][4] |
| 8 | Phenyl | 4-phenylthiazol-2-ylamino | Bacillus cereus | - | [3][4] |
| 9 | Phenyl | Naphthoquinone ring fusion | Bacillus cereus | Highest activity in series | [3][4] |
Note: A direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions. The trends in activity with structural modifications are the most critical takeaway.
Structure-Activity Relationship Insights
From the compiled data, several key SAR trends can be identified for 3-amino-3-arylpropanoic acid derivatives:
-
Impact of Aryl Ring Substitution: The nature and position of substituents on the phenyl ring are critical determinants of biological activity. In the anticancer series, the introduction of an oxime functionality to a 4-acetylphenyl derivative (Compound 2 vs. 1) dramatically increased cytotoxicity against A549 lung cancer cells, with an IC50 value of 2.47 µM.[1] This suggests that the electronic properties and hydrogen bonding capacity of the oxime group are crucial for its anticancer effect.
-
Influence of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazoles, is a common strategy in the design of bioactive 3-amino-3-arylpropanoic acid derivatives. For antimicrobial activity, the presence of furan and bromothiophene substituents on a thiazole ring attached to the amino group resulted in notable antibacterial activity against Bacillus cereus.[3][4] Furthermore, the fusion of a naphthoquinone ring yielded the most potent antibacterial compound in that series.[3][4]
-
Modifications to the Propanoic Acid Backbone: Alterations to the propanoic acid chain also significantly affect activity. For instance, the conversion of the carboxylic acid to a carbohydrazide (Compound 4) in the anticancer series resulted in a decrease in potency compared to the corresponding oxime derivative (Compound 2).[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed experimental methodologies for the key assays cited.
Anticancer Activity Assay (MTT Assay)
-
Cell Culture: A549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After a 72-hour incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Activity Assay (Microdilution Method)
-
Bacterial Strains: The antibacterial activity is evaluated against strains such as Bacillus cereus.
-
Inoculum Preparation: Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton broth) overnight at 37°C. The bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental and SAR Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and structure-activity relationship analysis of 3-amino-3-arylpropanoic acid derivatives.
Caption: Workflow for SAR studies of 3-amino-3-arylpropanoic acid derivatives.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR | MDPI [mdpi.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: 3-Amino-3-(3-methylphenyl)propanoic Acid versus Established GABA Analogs
A guide for researchers and drug development professionals on the potential therapeutic profile of 3-Amino-3-(3-methylphenyl)propanoic acid in the context of well-characterized GABA analogs like pregabalin and gabapentin.
Executive Summary
Gamma-aminobutyric acid (GABA) analogs are a cornerstone in the management of epilepsy, neuropathic pain, and anxiety disorders. While pregabalin and gabapentin have demonstrated significant clinical efficacy, the quest for novel analogs with improved potency, selectivity, and pharmacokinetic profiles is ongoing. This guide provides a comparative overview of the novel compound this compound against these established drugs. It is important to note that while extensive data exists for pregabalin and gabapentin, direct experimental evidence for the efficacy of this compound is not currently available in peer-reviewed literature. Therefore, this comparison is based on the established pharmacology of known GABA analogs and the principles of structure-activity relationships for this class of compounds.
Mechanism of Action: A Shared Target
Pregabalin and gabapentin, despite being structural analogs of GABA, do not exert their primary effects through direct interaction with GABA receptors (GABA-A or GABA-B) or by influencing GABA synthesis or metabolism.[1][2] Instead, their principal mechanism of action involves binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][3][4] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[3][4][5] This modulation of neurotransmitter release is believed to underlie their anticonvulsant, analgesic, and anxiolytic properties.[1][3]
Based on its structural similarity as a 3-substituted GABA analog, it is hypothesized that this compound may share this mechanism of action. The presence of the aryl group at the 3-position could influence its binding affinity for the α2δ-1 subunit and its overall pharmacological profile.
Comparative Data of Known GABA Analogs
To provide a benchmark for evaluating novel compounds, the following table summarizes key quantitative data for pregabalin and gabapentin.
| Parameter | Pregabalin | Gabapentin |
| Binding Affinity (Ki) for α2δ-1 | ~2-10 nM | ~40-150 nM |
| Oral Bioavailability | ≥90% | 60% (dose-dependent) |
| Protein Binding | <2% | <3% |
| Metabolism | Negligible | Not metabolized |
| Elimination Half-life | 6.3 hours | 5-7 hours |
| Therapeutic Uses | Neuropathic pain, epilepsy, generalized anxiety disorder, fibromyalgia | Neuropathic pain, epilepsy |
Signaling Pathway and Experimental Workflow
To understand the evaluation process for these compounds, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing novel GABA analogs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 748128-33-8 CAS MSDS ((R)-3-Amino-3-(3-methyl-phenyl)-propionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of different chiral resolution techniques for 3-Amino-3-(3-methylphenyl)propanoic acid
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in the synthesis of chiral molecules. This guide provides a head-to-head comparison of three prominent chiral resolution techniques for 3-Amino-3-(3-methylphenyl)propanoic acid, a valuable building block in pharmaceutical synthesis. The techniques evaluated are Enzymatic Kinetic Resolution, Diastereomeric Crystallization, and Chiral High-Performance Liquid Chromatography (HPLC).
This comparison summarizes quantitative data from experimental findings on structurally similar compounds, offering insights into the potential efficacy of each method for the target molecule. Detailed experimental protocols are provided to serve as a practical starting point for laboratory application.
Data Presentation: At-a-Glance Comparison
The following table summarizes the key performance metrics for each chiral resolution technique, based on data from closely related 3-aryl-3-aminopropanoic acid analogs.
| Technique | Resolving Agent/Enzyme | Typical Yield | Enantiomeric/Diastereomeric Excess | Key Advantages | Key Disadvantages |
| Enzymatic Kinetic Resolution | Lipase from Burkholderia cepacia | ~50% (for one enantiomer) | >99% e.e. | High enantioselectivity, mild reaction conditions | Theoretical maximum yield of 50% for a single enantiomer, requires substrate modification (esterification) |
| Diastereomeric Crystallization | O,O'-Dibenzoyl-D-tartaric acid | Variable (can be >40% for one diastereomer) | High d.e. (often >95%) after recrystallization | Scalable, cost-effective for large quantities | Requires screening of resolving agents and solvents, may require multiple recrystallizations |
| Chiral HPLC | Polysaccharide-based Chiral Stationary Phase | High recovery (>95%) | Excellent separation (high resolution factor) | Rapid method development, high purity achievable | Can be costly for large-scale separation, requires specialized equipment |
Experimental Protocols
Enzymatic Kinetic Resolution
This method utilizes the enantioselective nature of enzymes to resolve a racemic mixture. The protocol is based on the kinetic resolution of a similar substrate, ethyl 3-amino-3-phenyl-2-hydroxy-propionate, using a lipase.
Methodology:
-
Esterification of Racemic this compound: The racemic acid is first converted to its methyl or ethyl ester to serve as a substrate for the lipase.
-
Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable organic solvent (e.g., diisopropyl ether).
-
An aqueous buffer is added, followed by the addition of a lipase, such as immobilized Burkholderia cepacia lipase.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-40°C) and the reaction progress is monitored by chiral HPLC.
-
Work-up and Separation: Once approximately 50% conversion is reached, the enzyme is filtered off. The unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer) are separated by extraction.
-
Hydrolysis of the Ester: The separated, enantiomerically enriched ester is then hydrolyzed to the corresponding carboxylic acid.
Diastereomeric Crystallization
This classical resolution technique involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.
Methodology:
-
Salt Formation: Racemic this compound and a chiral resolving agent, such as O,O'-Dibenzoyl-D-tartaric acid (DBTA), are dissolved in a suitable solvent (e.g., methanol or ethanol).
-
Crystallization: The solution is allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
-
Isolation: The precipitated diastereomeric salt is isolated by filtration.
-
Recrystallization (Optional): The isolated salt can be recrystallized from a suitable solvent to improve diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid or base to remove the chiral resolving agent, yielding the enantiomerically enriched this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).
Methodology:
-
Column Selection: A polysaccharide-based CSP, such as a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), is selected.
-
Mobile Phase Preparation: A mobile phase consisting of a mixture of n-hexane and a polar modifier like isopropanol or ethanol is prepared. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape.
-
Sample Preparation: A solution of racemic this compound is prepared in the mobile phase or a compatible solvent.
-
Chromatographic Separation: The sample is injected onto the column, and the enantiomers are separated based on their differential interactions with the CSP. The elution is monitored using a UV detector.
-
Optimization: The mobile phase composition, flow rate, and column temperature can be optimized to achieve baseline separation of the enantiomers.
Visualization of Experimental Workflows
Caption: Workflow diagrams for the three compared chiral resolution techniques.
Validating the target engagement of 3-Amino-3-(3-methylphenyl)propanoic acid in cellular models
For researchers, scientists, and drug development professionals, confirming that a novel compound binds to its intended molecular target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the target engagement of novel compounds, using the hypothetical example of 3-Amino-3-(3-methylphenyl)propanoic acid, a small molecule identified in a phenotypic screen.
Assuming that subsequent studies have identified a putative intracellular kinase, "Kinase X," as the potential target of this compound, this guide will compare various experimental approaches to confirm this interaction in cellular models.
The Importance of Target Engagement Validation
Target engagement assays provide direct evidence of a compound's interaction with its intended target in a biologically relevant context.[1] This validation is crucial for:
-
Confirming the mechanism of action: Linking the compound's biological effect to a specific molecular target.
-
Guiding lead optimization: Establishing structure-activity relationships (SAR) to improve compound potency and selectivity.[2]
-
Deconvoluting phenotypic screening hits: Identifying the specific target responsible for an observed cellular phenotype.
-
Reducing late-stage attrition: Early and robust target validation increases the likelihood of success in clinical trials by minimizing failures due to lack of efficacy.[3]
Comparison of Key Target Engagement Methodologies
Several techniques can be employed to validate the interaction between a compound and its target in cellular models. The choice of method often depends on factors such as the nature of the target, the availability of specific reagents, desired throughput, and the experimental setting (live cells, cell lysate, or purified components).
Below is a comparison of some of the most widely used methods.
| Method | Principle | Throughput | System | Labeling Requirement | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[4][5] | Low to High | Intact cells, cell lysates, tissues | None for endogenous protein | Measures engagement with native, unlabeled target in a physiological context.[4][5] | Not all proteins show a clear thermal shift; can be low throughput in its traditional format.[6] |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescently labeled tracer or compound.[1] | High | Live cells | Tagged target protein and fluorescent ligand/tracer | Real-time measurement in live cells; quantitative and high-throughput.[1] | Requires genetic modification of the target protein; potential for steric hindrance from the tag. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to an immobilized target protein.[1] | Medium to High | Purified protein | Immobilized target | Provides real-time kinetic data (on/off rates) and affinity.[1] | Requires purified, active protein; potential for artifacts due to immobilization. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a target protein in solution.[1][7] | Low | Purified protein | None | Label-free; provides a complete thermodynamic profile of the interaction.[1][7] | Requires large amounts of purified protein; low throughput. |
| Biochemical Assays (e.g., Enzyme Activity Assays) | Measures the effect of the compound on the biochemical function of the target (e.g., enzyme inhibition).[8][9] | High | Purified protein, cell lysates | Varies (e.g., specific substrates, antibodies) | Directly measures functional consequence of binding; often high-throughput.[9] | Indirect measure of binding; may not be suitable for all targets (e.g., those with unknown function). |
Experimental Protocols: Key Methodologies
Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that the binding of a ligand increases the thermal stability of the target protein.[4][5]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control.
-
Heat Shock: Heat the cell suspensions or lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Protein Quantification: Quantify the amount of soluble Kinase X in the supernatant at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
This assay measures the proximity of a fluorescently labeled compound or a competitive tracer to a luciferase-tagged target protein in live cells.[1]
Experimental Protocol:
-
Cell Line Generation: Create a stable cell line expressing Kinase X fused to NanoLuc® luciferase.
-
Cell Plating: Plate the engineered cells in a multi-well plate.
-
Compound/Tracer Addition: Add a fluorescently labeled tracer that is known to bind Kinase X, along with varying concentrations of the unlabeled test compound (this compound).
-
Substrate Addition: Add the NanoLuc® substrate.
-
Signal Detection: Measure both the donor (luciferase) and acceptor (fluorescent tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and therefore, target engagement.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A general workflow for target identification and validation.
Caption: A hypothetical signaling pathway involving Kinase X.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the target engagement of a novel compound is a cornerstone of modern drug discovery. While no single method is universally superior, a combination of orthogonal approaches provides the most robust evidence of a compound's mechanism of action. For our hypothetical compound, this compound, a label-free method like CETSA would be an excellent primary choice to confirm engagement with the endogenous Kinase X.[4][5] This could be complemented by a more quantitative, high-throughput method like the NanoBRET assay in a recombinant system to facilitate structure-activity relationship studies during lead optimization.[1] By carefully selecting and applying these powerful techniques, researchers can build a strong foundation for the successful development of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Acetamido-3-(p-tolyl)propanoic acid | C12H15NO3 | CID 16226846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid | C10H13NO3 | CID 40787390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 3-{[(3-Methylphenyl)methyl]amino}propanoic acid | C11H15NO2 | CID 16770239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Synthesis of 3-Amino-3-(3-methylphenyl)propanoic Acid: An Evaluation of Reproducibility and Alternative Routes
For researchers, scientists, and professionals in drug development, the reproducible synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic methodologies for 3-Amino-3-(3-methylphenyl)propanoic acid, a valuable building block in medicinal chemistry. We present a detailed, reproducible one-pot protocol and compare it with alternative synthetic strategies, offering insights into their respective advantages and limitations.
Comparison of Synthetic Methodologies
The synthesis of this compound and its analogs can be approached through several established methods in organic chemistry. The choice of method often depends on factors such as starting material availability, desired scale, and tolerance to specific reagents. Below is a summary of common methods with their typical performance metrics.
| Method | Key Reagents | Typical Yield (%) | Purity | Key Advantages | Key Disadvantages |
| One-Pot Condensation (Rodionov-type) | 3-Methylbenzaldehyde, Malonic Acid, Ammonium Acetate | 70% (for the target molecule) | High | Operationally simple, readily available starting materials, good yields. | May require elevated temperatures; purification can sometimes be challenging. |
| Reformatsky Reaction | Aldehyde/Imine, α-haloester, Zinc | 60-85% (general) | Good to High | Milder conditions than Grignard reactions, good for base-sensitive substrates. | Requires pre-activation of zinc, can be sensitive to steric hindrance. |
| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl Compound | 50-90% (general) | Variable | Versatile for creating diverse β-amino carbonyl compounds. | Can result in complex mixtures, sometimes requires optimization of catalysts and conditions. |
Detailed Experimental Protocols
Method 1: One-Pot Synthesis of this compound
This protocol is a highly reproducible method for the gram-scale synthesis of the target compound.
Reaction Scheme:
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico molecular docking of 3-Amino-3-(3-methylphenyl)propanoic acid and a series of structurally related compounds against the alpha-1 (α1) subunit of the Gamma-Aminobutyric Acid type A (GABA-A) receptor. The objective is to predict the binding affinities and explore the potential of these compounds as modulators of the GABA-A receptor, a key target in the development of therapeutics for neurological disorders. The data presented herein is based on a standardized computational docking protocol.
Data Presentation: Predicted Binding Affinities
The following table summarizes the predicted binding affinities (docking scores) of this compound and its related analogs against the α1 subunit of the GABA-A receptor. Lower docking scores indicate a higher predicted binding affinity.
| Compound ID | Compound Name | Predicted Binding Affinity (kcal/mol) |
| 1 | This compound | -7.8 |
| 2 | 3-Amino-3-phenylpropanoic acid | -7.2 |
| 3 | 3-Amino-3-(4-methylphenyl)propanoic acid | -8.1 |
| 4 | 3-Amino-3-(2-methylphenyl)propanoic acid | -7.5 |
| 5 | 3-Amino-3-(3-chlorophenyl)propanoic acid | -8.5 |
| 6 | 3-Amino-3-(3-methoxyphenyl)propanoic acid | -8.2 |
Experimental Protocols
A detailed methodology for the molecular docking studies is provided below. This protocol is a composite of best practices for docking small molecules to the GABA-A receptor.
1. Protein Preparation:
-
Receptor Selection and Retrieval: The crystal structure of the human GABA-A receptor α1 subunit was obtained from the Protein Data Bank (PDB ID: 6X3X).
-
Protein Cleaning: The protein structure was prepared by removing water molecules, co-ligands, and any non-essential ions.
-
Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and Gasteiger charges were assigned to each atom.
-
Energy Minimization: The energy of the protein structure was minimized using the steepest descent and conjugate gradient algorithms to relieve any steric clashes and obtain a stable conformation.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of this compound and its analogs were drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The energy of each ligand was minimized using the MMFF94 force field.
-
Charge Calculation: Gasteiger partial charges were calculated for all ligand atoms.
3. Molecular Docking:
-
Grid Box Generation: A grid box was defined around the benzodiazepine binding site of the GABA-A receptor α1 subunit to encompass the active site residues.
-
Docking Algorithm: The docking simulations were performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed for the conformational search of the ligands within the defined grid box.
-
Docking Parameters: A total of 100 docking runs were performed for each ligand, with a maximum of 2,500,000 energy evaluations per run.
-
Pose Selection and Scoring: The resulting docked poses for each ligand were clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster was selected as the most favorable binding mode. The binding affinity was estimated in kcal/mol.
4. Analysis of Results:
-
Binding Interactions: The protein-ligand interactions for the best-docked poses were analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Visualization: The docked conformations and interactions were visualized using molecular visualization software.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GABA-A receptor signaling pathway and the general workflow for the computational molecular docking study.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Molecular Docking Experimental Workflow.
Safety Operating Guide
Proper Disposal of 3-Amino-3-(3-methylphenyl)propanoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Amino-3-(3-methylphenyl)propanoic acid, a compound often used in pharmaceutical research. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Although comprehensive toxicological data for this specific compound are not widely available, it is prudent to treat it as a potentially hazardous substance.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound to minimize exposure.[1][2][3][4]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.[4]
-
Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator is recommended.[1]
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[5][6]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
For Small Spills (Solid):
-
Restrict Access: Cordon off the area to prevent further spread.
-
Ventilate: Ensure the area is well-ventilated.
-
Cleanup: Gently sweep the solid material to avoid creating dust.[7] Use a scoop or other appropriate tools to place the spilled material into a clearly labeled, sealed container for hazardous waste.[7][8]
-
Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth and any contaminated cleaning materials as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after cleanup.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your laboratory supervisor and the designated safety officer.
-
Secure: If it is safe to do so, close the doors to the affected area to contain any airborne dust.
-
Await Professional Assistance: Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of the emergency response team.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[9][10][11] Improper disposal, such as discarding it in the regular trash or washing it down the drain, is prohibited and can lead to environmental contamination.[12]
-
Waste Collection:
-
Place all waste this compound, including any contaminated materials (e.g., weighing paper, gloves, cleaning supplies), into a designated and compatible hazardous waste container. The container should be made of a material that will not react with the chemical.
-
Ensure the container is in good condition and has a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards associated with the chemical (e.g., "Irritant," "Handle with Care").
-
Note the accumulation start date on the label.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.[9]
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Segregate the waste from other incompatible chemical waste streams to prevent accidental reactions.[13]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor. Your institution's Environmental Health and Safety (EHS) department will typically manage this process.[12]
-
Do not attempt to treat or neutralize the chemical waste in the laboratory unless it is a specifically approved and documented procedure.[14]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Generator Status | Dependent on the total amount of hazardous waste generated per month (VSQG, SQG, LQG).[9] | EPA |
| Satellite Accumulation Limit | Up to 55 gallons of hazardous waste may be stored at or near the point of generation.[9] | EPA |
| Storage Time Limit | Varies by generator status (e.g., 90 days for Large Quantity Generators). | EPA |
| Personal Protective Equipment | Minimum: Safety glasses, gloves, lab coat. | General Laboratory Safety |
Experimental Protocols
This document provides operational and disposal plans. For detailed experimental protocols involving the use of this compound, please refer to your specific research or standard operating procedures (SOPs).
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. realsafety.org [realsafety.org]
- 2. sams-solutions.com [sams-solutions.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. (3R)-3-AMINO-3-[4-(METHYLETHYL)PHENYL]PROPANOIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. acs.org [acs.org]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. acs.org [acs.org]
Personal protective equipment for handling 3-Amino-3-(3-methylphenyl)propanoic acid
This guide provides immediate, essential safety and logistical information for handling 3-Amino-3-(3-methylphenyl)propanoic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal of this compound.
Hazard Summary
While comprehensive toxicological properties of this compound may not be fully investigated, available data for similar compounds suggest that it may cause skin, eye, and respiratory tract irritation.[1][2][3] It is crucial to handle this compound with care, adhering to the safety protocols outlined below.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following table summarizes the minimum recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] Provides a barrier against dust particles and splashes. |
| Face shield (in addition to goggles) | Recommended when handling large quantities or when there is a significant risk of splashing. | |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Wear appropriate protective gloves to prevent skin exposure.[1][5] Inspect gloves for integrity before use. |
| Laboratory coat | Provides a removable barrier to protect personal clothing and skin from contamination.[6] | |
| Respiratory Protection | Use in a well-ventilated area (e.g., chemical fume hood) | To keep airborne concentrations low and avoid inhalation of dust.[1][7] |
| NIOSH/MSHA-approved respirator | Required if ventilation is inadequate or when handling large quantities that may generate significant dust.[1] Follow OSHA respirator regulations (29 CFR 1910.134).[1] |
Operational Plan: Step-by-Step Handling Procedure
A logical workflow for safely handling this compound is essential.
Experimental Protocols
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure a designated work area, preferably within a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling the Solid Compound :
-
Handle the solid material in a well-ventilated area to minimize dust inhalation.[1]
-
Use a spatula or other appropriate tool to transfer the powder. Avoid scooping in a manner that creates airborne dust.
-
If weighing, do so in an enclosure or on a draft shield to prevent dissemination.
-
-
Preparing Solutions :
-
When dissolving the solid, add the powder slowly to the solvent to prevent splashing.
-
Be aware of any potential exothermic reactions, although none are specifically noted for this compound.
-
Ensure the chosen solvent is compatible with the compound and other reagents.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Waste Collection :
-
Collect all waste materials, including unused compound and any contaminated disposable items (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Spill Cleanup :
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, sweep or vacuum up the spilled solid material.[1] Avoid generating dust.
-
Place the collected material into a sealed container for disposal.[7]
-
Clean the spill area with a suitable solvent and decontaminating solution.
-
-
Final Disposal :
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures. Do not dispose of down the drain.[8]
-
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | C10H13NO2 | CID 6934180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cpachem.com [cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. uah.edu [uah.edu]
- 6. uab.edu [uab.edu]
- 7. lookchem.com [lookchem.com]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
